N-(4-Chlorophenyl)Maleamic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQVXSNFILAQY-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418084 | |
| Record name | AF-794/00086051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7242-16-2 | |
| Record name | NSC148151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AF-794/00086051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Characterization of N-(4-Chlorophenyl)Maleamic Acid
Abstract
N-(4-Chlorophenyl)maleamic acid is a significant organic compound, serving as a versatile precursor in the synthesis of various heterocyclic compounds, including maleimides, which are pivotal in medicinal chemistry and materials science.[1] Its structure, characterized by a 4-chlorophenyl group attached to a maleamic acid backbone, imparts specific electronic and steric properties that influence its reactivity and biological activity.[1] This guide provides a comprehensive technical overview of the molecular structure of this compound, its synthesis, detailed structural elucidation through spectroscopic methods, and its physicochemical properties. The content herein is intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in advanced scientific applications.
Molecular Identity and Structural Framework
This compound is systematically known as (Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid.[] The molecule is composed of two primary moieties: a parasubstituted chlorophenyl ring and a maleamic acid functional group, which itself contains a carboxylic acid and an amide connected by a cis-alkene (Z-configuration) double bond.[]
The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring significantly modulates the electron density of the entire molecule, influencing the acidity of the carboxylic proton and the nucleophilicity of the amide nitrogen.[3] X-ray crystallography studies reveal that the molecule is nearly planar, with a slight inclination between the mean planes of the p-chlorophenyl ring and the maleamic acid group.[4] This planarity is facilitated by delocalization of π-electrons across the conjugated system. In the solid state, the crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily N–H⋯O interactions, which link adjacent molecules.[3][4]
Key Identifiers and Properties:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | [] |
| CAS Number | 7242-16-2 | [][5][6] |
| Molecular Formula | C₁₀H₈ClNO₃ | [1][][6] |
| Molecular Weight | 225.63 g/mol | [][5][6] |
| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | [] |
| InChI Key | FBTQVXSNFILAQY-WAYWQWQTSA-N |[] |
Synthesis and Mechanistic Considerations
Synthetic Pathway
The principal and most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-chloroaniline and maleic anhydride.[3]
Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline at one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the formation of a tetrahedral intermediate, followed by the opening of the anhydride ring to yield the final maleamic acid product. The reaction is typically rapid and proceeds with high atom economy.[7]
Experimental Protocol
Causality Note: The choice of a non-polar solvent like toluene facilitates the reaction, and subsequent washing steps are crucial for removing unreacted starting materials.[8]
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as toluene.[8]
-
Addition of Amine: Prepare a solution of 4-chloroaniline (1.0 eq.) in the same solvent and add it dropwise to the maleic anhydride solution with constant stirring at room temperature.[8]
-
Reaction Time: Allow the mixture to stir for approximately 30-60 minutes. The product often precipitates out of the solution as a solid.[8]
-
Work-up: Treat the reaction mixture with dilute hydrochloric acid to neutralize and dissolve any unreacted 4-chloroaniline. Filter the resulting solid product under vacuum.[8]
-
Purification: Wash the filtered solid thoroughly with water to remove any remaining maleic anhydride or maleic acid formed via hydrolysis.[8] The final product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[8]
Structural Elucidation via Spectroscopic Analysis
The confirmation of the molecular structure of this compound is a self-validating process achieved by synthesizing data from multiple spectroscopic techniques. Each method provides unique, complementary information that, when combined, unequivocally defines the compound's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Moiety |
| ~3300-3400 | N-H Stretch | Amide |
| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700-1730 | C=O Stretch | Carboxylic Acid |
| ~1630-1680 | C=O Stretch (Amide I) | Amide |
| ~1600-1640 | C=C Stretch | Alkene |
| ~1500-1550 | N-H Bend (Amide II) | Amide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.
¹H NMR:
-
Aromatic Protons: Two distinct doublet signals are expected in the aromatic region (~7.0-7.8 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
-
Alkene Protons: Two doublets are expected for the vinyl protons (~6.2-6.5 ppm), with a coupling constant (J) consistent with a cis (Z) configuration.
-
Amide Proton (N-H): A broad singlet typically appears downfield (>9.0 ppm).
-
Carboxylic Acid Proton (O-H): A very broad singlet, also downfield (>10.0 ppm), whose position is highly dependent on concentration and solvent.
¹³C NMR:
-
Carbonyl Carbons: Signals for the amide and carboxylic acid carbonyls are expected in the ~165-175 ppm range.
-
Aromatic Carbons: Four signals are expected: one for the carbon bearing the chlorine (C-Cl), one for the carbon bearing the nitrogen (C-N), and two for the remaining C-H carbons.
-
Alkene Carbons: Two signals corresponding to the C=C double bond carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and formula. For this compound (C₁₀H₈ClNO₃), the expected monoisotopic mass is approximately 225.02 g/mol . A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by ~2 Da (M+ and M+2).
Physicochemical Properties and Applications
This compound is a solid at room temperature with a relatively high melting point, indicative of its stable crystalline lattice and strong intermolecular hydrogen bonding.[][5][7]
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | ~199 °C |
| Boiling Point | 466.2 ± 45.0 °C (Predicted) |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) |
Its primary utility lies in its role as a synthetic intermediate.[1]
-
Maleimide Synthesis: The most significant application is its use as a precursor for N-(4-chlorophenyl)maleimide through an intramolecular cyclization/dehydration reaction, often facilitated by agents like acetic anhydride and sodium acetate.[3] Maleimides are crucial reagents in bioconjugation chemistry and Diels-Alder reactions.[7]
-
Bioactive Molecules: The compound itself, and its derivatives, are explored in pharmaceutical and agrochemical research.[1][] Maleamic acids have been investigated as potential anti-inflammatory agents and as selective herbicide antidotes, where they may act as the active form of pro-antidote maleimides.[][9]
Conclusion
This compound is a well-defined organic compound whose molecular structure has been unequivocally established through robust synthetic protocols and comprehensive spectroscopic analysis. Its planar geometry, defined functional groups, and the electronic influence of the chlorophenyl substituent make it a valuable and predictable building block in organic synthesis. A thorough understanding of its structural characteristics, as detailed in this guide, is essential for its effective application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available from: [Link]
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PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. Available from: [Link]
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ChemBK. 4-(CHLOROPHENYL)MALEAMIC ACID. Available from: [Link]
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The Hebrew University of Jerusalem. Chemistry and Action of N-Phenylmaleamic Acids and Their Progenitors as Selective Herbicide Antidotes. Available from: [Link]
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National Center for Biotechnology Information (PMC). N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Available from: [Link]
- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]
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SpectraBase. N-(4-chlorophenyl)acetamide. Available from: [Link]
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ResearchGate. (2002). N-(p-Chlorophenyl)maleamic acid. Available from: [Link]
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An In-depth Technical Guide to N-(4-Chlorophenyl)Maleamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Bioactive Synthesis
N-(4-Chlorophenyl)maleamic acid is a monoamide derivative of maleic acid that has garnered significant interest within synthetic and medicinal chemistry.[1] Its structure, featuring a carboxylic acid, an amide, and a cis-alkene configuration, makes it a highly reactive and versatile building block.[2] The presence of the 4-chlorophenyl group notably influences the compound's electronic properties, solubility, and reactivity, making it a valuable model for studying N-aryl substituted maleamic acids.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents. It is primarily utilized in the synthesis of bioactive molecules, with research pointing towards its potential in developing anti-inflammatory and anti-cancer compounds.[]
Core Identifiers and Chemical Properties
Precise identification is paramount in chemical research and development. This compound is cataloged under several key identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 7242-16-2 | [1][2][4][5][6] |
| Molecular Formula | C10H8ClNO3 | [1][][4] |
| Molecular Weight | 225.63 g/mol | [2][][4] |
| IUPAC Name | (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid | [1][] |
| InChI | InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | [][6] |
| InChI Key | FBTQVXSNFILAQY-WAYWQWQTSA-N | [2][][6] |
| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | [] |
The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Physical State | Solid, typically a yellow solid. | [1][7] |
| Melting Point | 199 °C | [][5] |
| Boiling Point | 466.2 ± 45.0 °C (Predicted) | [][4] |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [][4] |
Synthesis and Mechanism
The principal and most straightforward method for synthesizing this compound is through the nucleophilic acyl substitution reaction between maleic anhydride and 4-chloroaniline.[2] This reaction involves the attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.[2]
Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of N-aryl maleamic acids.[8][9]
Materials:
-
Maleic anhydride (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Toluene (or other suitable aprotic solvent)
-
Dilute Hydrochloric Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: Dissolve maleic anhydride (0.025 mol) in 25 ml of toluene. In a separate flask, dissolve 4-chloroaniline (0.025 mol) in 20 ml of toluene.
-
Reaction: Add the 4-chloroaniline solution dropwise to the maleic anhydride solution with constant stirring at room temperature.
-
Completion: Stir the resulting mixture for approximately 30-60 minutes. Allow it to stand for an additional 30 minutes to ensure the reaction goes to completion.[8]
-
Work-up: Treat the mixture with dilute hydrochloric acid to quench any unreacted 4-chloroaniline.
-
Isolation: Filter the resulting solid product under suction.
-
Purification: Wash the solid thoroughly with water to remove unreacted maleic anhydride and maleic acid formed from hydrolysis.[8][9]
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.[8]
Chemical Reactivity and Applications
Cyclization to Maleimide
A key chemical transformation of this compound is its intramolecular cyclization via dehydration to form N-(4-Chlorophenyl)maleimide.[2] This resulting maleimide is a valuable synthetic intermediate, as its electron-deficient double bond makes it an excellent dienophile and Michael acceptor for various cycloaddition reactions, such as the Diels-Alder reaction.[2][10]
This cyclization can be achieved through thermal heating or microwave irradiation, typically in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2][10] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[10]
Workflow for Cyclization
Caption: Conversion to N-(4-Chlorophenyl)Maleimide.
Role in Drug Discovery
Maleamic acid derivatives are recognized for their utility as acid-sensitive linkers or "caging groups" in smart drug delivery systems.[2] These systems are designed to release active pharmaceutical ingredients in response to specific pH changes, such as those found in tumor microenvironments. The rate of hydrolysis, a critical factor for such applications, is influenced by the substituents on the molecule.[2] Therefore, this compound serves as an important compound for studying these structure-activity relationships.[2] Its derivatives have also been explored for various therapeutic applications, including potential anti-HBV agents.[11]
Structural Insights
Single-crystal X-ray crystallography has revealed that the N-(p-chlorophenyl)maleamic acid molecule is nearly planar.[2] This planarity suggests a degree of electronic communication between the aromatic ring and the maleamic acid chain. In the solid state, molecules are organized through a network of intermolecular hydrogen bonds, forming a well-defined three-dimensional structure.[2]
Safety and Handling
This compound is classified as an irritant.
-
Hazards: Causes skin, eye, and respiratory system irritation.[7] May be harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and use adequate ventilation.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry place in a tightly closed container.[7]
-
Spills: In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[7]
For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][12][13]
Conclusion
This compound is a foundational chemical entity with significant utility in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity, particularly its conversion to the corresponding maleimide, make it an indispensable tool for researchers. Its role as a model compound for studying N-aryl maleamic acids and its application in developing sophisticated drug delivery systems underscore its importance in the ongoing quest for novel and more effective therapeutic agents.
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- Material Safety Data Sheet - 4-(4-Chloroanilino)-4-oxobut-2-enoic acid, 97% - Cole-Parmer. (URL: )
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Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Online. (URL: [Link])
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Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - ResearchGate. (URL: [Link])
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IUPAC name for N-(4-Chlorophenyl)Maleamic Acid.
An In-Depth Technical Guide to (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid
Executive Summary
This technical guide provides a comprehensive scientific overview of N-(4-Chlorophenyl)Maleamic Acid, systematically referred to by its IUPAC name, (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid. The document details its chemical identity, physicochemical properties, primary synthetic routes, and key chemical transformations. Emphasis is placed on the causality behind experimental choices and the compound's role as a versatile intermediate in synthetic and medicinal chemistry. Protocols for its synthesis and subsequent cyclization are provided, alongside a discussion of its applications in the development of bioactive molecules, agrochemicals, and advanced drug delivery systems. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's chemistry and utility.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to all scientific investigation. The subject of this guide is a monoamide derivative of maleic acid, belonging to the class of N-aryl substituted maleamic acids.
-
IUPAC Name: (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid[][2].
-
The (Z)-prefix is critical, denoting the cis configuration of the substituents across the carbon-carbon double bond, a structural feature inherited from its precursor, maleic anhydride.
-
-
Common Synonyms: this compound, 4'-Chloromaleanilic acid, N-(p-Chlorophenyl)maleamic acid[].
Chemical Structure
The molecular architecture consists of a four-carbon backbone containing a carboxylic acid group and an amide group, with the amide nitrogen substituted by a 4-chlorophenyl ring. The cis-alkene geometry enforces a specific spatial arrangement of the functional groups.
Caption: Chemical structure of (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid.
Physicochemical Properties
The physical and chemical properties of the compound are dictated by its unique combination of functional groups: a carboxylic acid, an amide, an aromatic ring, and a halogen substituent. These features govern its solubility, reactivity, and solid-state behavior.[2]
| Property | Value | Source |
| Melting Point | 199 °C | [][4] |
| Boiling Point (Predicted) | 466.2 ± 45.0 °C at 760 Torr | [][4] |
| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [][4] |
| InChI Key | FBTQVXSNFILAQY-WAYWQWQTSA-N | [][3] |
| Appearance | Solid at room temperature | [2] |
Solid-State Characteristics & Solubility
Single-crystal X-ray crystallography studies reveal that the molecule is nearly planar.[3] This planarity facilitates efficient crystal packing. In the solid state, the molecules are organized into a three-dimensional network primarily through intermolecular hydrogen bonds involving the carboxylic acid and amide functional groups.[2][3] The presence of both a hydrogen bond donor (N-H, O-H) and acceptors (C=O) allows for robust self-assembly in the crystal lattice.[2]
The compound's solubility is influenced by the polar carboxylic acid and amide groups, which favor polar solvents, and the nonpolar chlorophenyl ring, which contributes to solubility in less polar organic solvents. Its stability can be influenced by environmental factors such as pH and temperature.[2]
Synthesis and Manufacturing
The principal and most direct method for synthesizing this compound is the reaction between maleic anhydride and 4-chloroaniline.[3] This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of 4-chloroaniline on one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the five-membered anhydride ring, forming the amide and carboxylic acid functionalities of the final product in a single, highly atom-efficient step.[3]
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Mechanism of action of N-phenylmaleamic acids.
An In-Depth Technical Guide to the Mechanism of Action of N-phenylmaleamic Acids
Authored by a Senior Application Scientist
N-phenylmaleamic acids and their derivatives constitute a versatile and highly promising class of molecules in modern medicinal chemistry. Characterized by a core structure that is readily amenable to chemical modification, these compounds have emerged as significant candidates for therapeutic applications, most notably in the realms of oncology and microbiology.[1] This guide provides a comprehensive exploration of their synthesis, multifaceted mechanisms of action, and the critical experimental methodologies required to elucidate their biological functions. Our focus is to bridge the gap between synthetic chemistry and biological application, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
The Chemical Foundation: Synthesis of N-Phenylmaleamic Acid Derivatives
The therapeutic potential of any compound class begins with its synthesis. The formation of N-phenylmaleamic acids is a classic example of nucleophilic acyl substitution, a robust and high-yielding reaction.
Core Synthetic Pathway
The fundamental synthesis involves the reaction of maleic anhydride with an appropriately substituted aniline.[1][2] The reaction proceeds via a nucleophilic attack from the aniline's nitrogen atom on one of the electrophilic carbonyl carbons of the maleic anhydride. This attack prompts the opening of the anhydride ring, yielding the N-phenylmaleamic acid product.[2] This process is typically exothermic and can be performed efficiently at or below room temperature in an appropriate aprotic solvent like dichloromethane or ether.[1]
The true versatility of this class of compounds lies in the ability to modify the starting aniline. By introducing various substituents onto the phenyl ring, a diverse library of derivatives can be generated, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.
Experimental Workflow: General Synthesis
The following diagram outlines the standard laboratory workflow for synthesizing a substituted N-phenylmaleamic acid derivative.
Caption: Workflow for the synthesis of N-phenylmaleamic acid derivatives.
Detailed Laboratory Protocol: Synthesis of a Substituted N-Phenylmaleamic Acid
This protocol is a self-validating system designed for high yield and purity.
-
Materials:
-
Substituted aniline (1.0 equivalent)
-
Maleic anhydride (1.0 equivalent)[3]
-
Anhydrous dichloromethane (or ethyl ether)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Büchner funnel
-
-
Procedure:
-
Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane under gentle stirring. In a separate dropping funnel, prepare a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane.[3]
-
Causality Check: The use of anhydrous solvent is critical to prevent the hydrolysis of maleic anhydride into maleic acid, a common byproduct that can complicate purification.[2]
-
Reaction: Place the flask containing the maleic anhydride solution in an ice bath and allow it to cool.
-
Addition: Add the aniline solution dropwise to the cooled, stirring maleic anhydride solution. An exothermic reaction will occur, and a precipitate will likely form.[1]
-
Insight: The slow, dropwise addition while cooling is essential to control the exothermic nature of the reaction, preventing the formation of the cyclized N-phenylmaleimide byproduct, which is favored at higher temperatures.[2]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[3]
-
Isolation: Cool the resulting thick suspension in an ice bath. Collect the solid product by suction filtration.
-
Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.
-
Drying: Dry the purified N-phenylmaleamic acid derivative under vacuum. The product is typically a fine, cream-colored powder.[3]
-
Core Mechanism of Action: Induction of Apoptosis in Cancer Cells
The primary mechanism through which N-phenylmaleamic acid derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[1] This is predominantly achieved via the intrinsic, mitochondria-mediated pathway.
The Intrinsic Apoptotic Pathway
The process is initiated by the compound inducing significant intracellular stress, leading to the generation of Reactive Oxygen Species (ROS).[1] This surge in ROS has a cascade of downstream effects:
-
Mitochondrial Dysfunction: ROS compromises the integrity of the mitochondrial membrane. This leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, most notably Cytochrome c, into the cytosol.
-
Apoptosome Formation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: These effector caspases are the executioners of apoptosis, systematically dismantling the cell by cleaving a host of cellular proteins, leading to the characteristic morphological changes of apoptosis (cell shrinkage, membrane blebbing, and DNA fragmentation).
Signaling Pathway Visualization
The following diagram illustrates the apoptotic cascade initiated by N-phenylmaleamic acid derivatives.
Caption: The intrinsic apoptotic pathway induced by N-phenylmaleamic acids.
Antimicrobial Mechanism of Action
In addition to their anticancer properties, N-phenylmaleamic acid derivatives have demonstrated antimicrobial activity. The proposed mechanism involves the disruption of essential metabolic pathways within microorganisms.[1] The maleamic acid moiety may act as a Michael acceptor or interact with key enzymes involved in microbial survival, though this area requires more detailed investigation to identify specific molecular targets.
Methodologies for Mechanistic Validation
To rigorously validate the proposed mechanisms, a series of well-defined experiments are required.
In Vitro Anticancer Activity Assessment (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.
-
Principle: A colorimetric assay (e.g., MTT, XTT) is used to quantify cell viability. Viable cells with active metabolism convert a tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the N-phenylmaleamic acid derivative (e.g., 0.1 to 100 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Data Presentation: Summarizing Anticancer Activity
Quantitative data should be presented clearly for comparative analysis.
| Compound ID | Substituent | Cancer Cell Line | IC₅₀ (µM) |
| N-PMA-01 | H (unsubstituted) | K562 (Leukemia) | 15.2 |
| N-PMA-02 | 4-Chloro | K562 (Leukemia) | 8.7 |
| N-PMA-03 | 4-Nitro | K562 (Leukemia) | 5.1 |
| N-PMA-01 | H (unsubstituted) | U937 (Lymphoma) | 22.5 |
| N-PMA-02 | 4-Chloro | U937 (Lymphoma) | 12.3 |
| N-PMA-03 | 4-Nitro | U937 (Lymphoma) | 7.9 |
Note: Data are illustrative and based on trends observed for similar compound classes.[4]
Conclusion
N-phenylmaleamic acids are a compelling class of bioactive compounds whose mechanism of action is centered on the induction of ROS-mediated apoptosis in cancer cells. Their straightforward synthesis allows for extensive structural diversification, making them ideal candidates for structure-activity relationship (SAR) studies. The protocols and pathways detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and ultimately optimize these derivatives for future therapeutic development. The continued exploration of their specific molecular targets in both cancer cells and microbes will undoubtedly unlock their full potential in the fight against disease.
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Solubility and melting point of N-(4-Chlorophenyl)Maleamic Acid.
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Chlorophenyl)maleamic Acid: Solubility and Melting Point
Introduction: Characterizing a Key Synthetic Intermediate
This compound (CAS No: 7242-16-2) is a monoamide derivative of maleic acid, belonging to the broader class of N-aryl substituted maleamic acids.[1] Its structure, featuring a carboxylic acid, an amide, and a 4-chlorophenyl group, makes it a valuable intermediate in organic synthesis, particularly for the creation of N-(4-Chlorophenyl)maleimide, a reactant used in cycloaddition reactions.[1] For researchers in drug development, medicinal chemistry, and materials science, a thorough understanding of its fundamental physicochemical properties—namely, its melting point and solubility—is paramount. These parameters govern everything from reaction kinetics and purification strategies to formulation and potential biological interactions.[2]
This guide provides a detailed exploration of the melting point and solubility of this compound, grounded in established analytical principles. It offers not just the reported data but also the causality behind experimental choices and detailed protocols for their verification, ensuring a robust and reproducible understanding for scientific application.
| Property | Data | Source |
| CAS Number | 7242-16-2 | [3][4] |
| Molecular Formula | C₁₀H₈ClNO₃ | [3][4] |
| Molecular Weight | 225.63 g/mol | [3][4] |
| Melting Point | 199 °C | [3] |
Melting Point: A Criterion for Purity and Identity
The melting point of a crystalline solid is a critical indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of even small amounts of miscible impurities typically results in a depression of the melting point and a broadening of the melting range (the temperature range from the first visible drop of liquid to complete liquefaction).[5]
Reported Value for this compound
The reported melting point for this compound is 199 °C .[3] This value serves as a crucial benchmark for researchers synthesizing or working with this compound to assess the purity of their sample. A significant deviation from this temperature or a wide melting range would suggest the presence of impurities, such as unreacted starting materials (maleic anhydride or 4-chloroaniline) or byproducts from cyclization.[1]
Experimental Protocol for Melting Point Determination
The capillary method is the standard technique for melting point determination and is recognized by most pharmacopeias.[6] The following protocol outlines a reliable procedure for verifying the melting point of this compound.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry. If necessary, dry the finely powdered sample in a desiccator over silica gel for 24 hours.[7]
-
Place a small amount of the powdered sample on a clean, dry surface.
-
Gently jab the open end of a capillary tube into the powder to collect a small amount of the sample.[8]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end.[6][8] The final packed sample height should be approximately 2-3 mm.[7][8]
-
-
Preliminary (Rapid) Determination:
-
Place the packed capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[6] This provides a target for the more accurate measurement and saves time.
-
-
Accurate Determination:
-
Using a fresh sample in a new capillary tube, allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run.[8]
-
Set the starting temperature to about 5 °C below the expected melting point.[6]
-
Heat at a slow, controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.[7]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).[8]
-
The two recorded values constitute the melting range. For a pure sample, this range should be narrow (0.5-1.0 °C).
-
-
Validation:
-
Repeat the accurate determination at least once with a fresh sample to ensure consistency.
-
Caption: Workflow for Melting Point Determination.
Solubility Profile: A Guide for Application and Purification
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[9] This characteristic is dictated by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[10][11] The solubility of this compound is governed by its molecular structure, which contains both polar functional groups (carboxylic acid, amide) and a less polar aromatic ring (chlorophenyl group).
Factors Influencing Solubility
-
Polarity: The carboxylic acid and amide groups can participate in hydrogen bonding, suggesting solubility in polar solvents.[2]
-
pH: The presence of a carboxylic acid group makes the compound acidic. Therefore, its aqueous solubility is expected to be highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[12]
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps overcome the intermolecular forces in the solid lattice.[9][10]
Qualitative Solubility Classification
A systematic qualitative analysis provides crucial insights into the compound's acidic or basic nature and guides solvent selection for reactions and purification.
Expected Profile:
-
Water: Sparingly soluble to practically insoluble in neutral water due to the influence of the non-polar chlorophenyl ring.
-
5% NaOH & 5% NaHCO₃: Soluble. The carboxylic acid group (a strong organic acid) will react with both strong (NaOH) and weak (NaHCO₃) bases to form a soluble salt.[13][14]
-
5% HCl: Insoluble. As an acidic compound, it will not react with or dissolve in an acidic medium.
-
Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF), particularly with heating. It is expected to be insoluble in non-polar solvents like hexane.
Experimental Protocol for Qualitative Solubility Testing
Methodology:
-
Setup: For each solvent, place approximately 25 mg of this compound into a clean test tube.
-
Solvent Addition: Add the chosen solvent (e.g., water, 5% NaOH) dropwise, up to about 1 mL, shaking vigorously after each addition.[13][14]
-
Observation: Observe if the solid dissolves completely. If it dissolves in water, test the solution with litmus paper to confirm its acidic nature.[13]
-
Systematic Testing: Follow a logical progression. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH. If it dissolves, then test its solubility in a weaker base like 5% NaHCO₃ to confirm it is a strong acid (like a carboxylic acid).[13][14]
Caption: Decision tree for qualitative solubility analysis.
The Critical Influence of pH on Aqueous Solubility
The solubility of this compound in aqueous media is fundamentally linked to the solution's pH due to the ionization of its carboxylic acid group.
At low pH (acidic conditions), the carboxylic acid exists predominantly in its neutral, protonated form (-COOH). This form is less polar and has limited solubility in water. As the pH increases (moving to neutral and basic conditions), the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily dissolves in water. This equilibrium is the reason for its high solubility in basic solutions like NaOH.
Caption: Effect of pH on the ionization and solubility.
Synthesis and Purity Considerations
The primary method for synthesizing this compound is the nucleophilic acyl substitution reaction between maleic anhydride and 4-chloroaniline.[1] The purity of the final product from this synthesis is critical for accurate physicochemical measurements.
Key Considerations:
-
Purification: The crude product should be purified, typically by recrystallization from a suitable solvent such as ethanol, to remove unreacted starting materials.[15] Washing the product can also help remove residual maleic acid.[15]
-
Stability: Maleamic acids can undergo intramolecular cyclization to form the corresponding maleimide, especially upon heating.[1] This potential impurity, N-(4-Chlorophenyl)maleimide, has a different melting point (115-120 °C) and solubility profile, and its presence would significantly impact the measured properties of the maleamic acid.[16]
Conclusion
This compound is a crystalline solid with a sharp, defined melting point of 199 °C , a value that serves as a reliable indicator of its purity. Its solubility is dictated by its molecular structure, exhibiting poor solubility in water and non-polar solvents but high solubility in aqueous bases due to the deprotonation of its acidic carboxylic acid group. A comprehensive understanding and careful experimental verification of these properties are essential for any researcher utilizing this compound in synthesis, materials science, or pharmaceutical development. The protocols and principles outlined in this guide provide a framework for achieving accurate and reproducible characterization.
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A Senior Application Scientist's Guide to the Synthesis of N-Aryl Amides: From Classical Methods to Modern Catalytic Strategies
Abstract
The N-aryl amide linkage is a cornerstone of modern molecular science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis has been a subject of intense research, evolving from classical, often harsh, methodologies to sophisticated catalytic systems that offer high efficiency, broad substrate scope, and improved sustainability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing the N-aryl amide bond. We will delve into the mechanistic underpinnings of classical methods like the Schotten-Baumann and Ullmann reactions, explore the transformative impact of transition-metal catalysis, with a particular focus on the Buchwald-Hartwig amidation, and survey the landscape of emerging greener and more direct synthetic routes. Each section is designed to not only present protocols but to explain the causality behind experimental choices, offering field-proven insights to navigate the complexities of N-aryl amide synthesis.
Introduction: The Ubiquity and Importance of the N-Aryl Amide Bond
The amide bond is one of the most prevalent and stable functional groups in organic chemistry, central to the structure of peptides and proteins.[3] When one of the nitrogen substituents is an aromatic ring, the resulting N-aryl amide moiety imparts unique electronic and conformational properties to the molecule. This structural motif is found in a vast array of biologically active compounds and functional materials. For instance, approximately 25% of known drugs contain an amide group, with a significant portion being N-aryl amides.[2] Their stability, arising from resonance delocalization, and their ability to participate in hydrogen bonding are key to their function in medicinal chemistry.[3]
The critical role of N-aryl amides has driven the continuous development of new synthetic methodologies. The primary goal has been to create methods that are not only high-yielding and tolerant of diverse functional groups but are also more atom-economical and environmentally benign.[4][5] This guide will navigate the historical evolution and current state-of-the-art in this vital area of organic synthesis.
Classical Approaches to N-Aryl Amide Synthesis
Long-standing methods for amide bond formation have laid the groundwork for more advanced techniques. While often requiring harsh conditions, they remain relevant for specific applications and as a benchmark for newer methodologies.
The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a foundational method for synthesizing amides from amines and acyl chlorides or anhydrides.[6][7][8][9] It is typically performed under biphasic conditions, with an organic solvent to dissolve the amine and acylating agent, and an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[6][7]
Causality Behind Experimental Choices:
-
Biphasic System: The use of two immiscible phases (e.g., dichloromethane and water) is crucial. It allows the organic-soluble reactants to interact while the aqueous base sequesters the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[7]
-
Base: Sodium hydroxide is a common choice, but other bases like pyridine can be used, sometimes in a single phase.[8][10] The base's role is not catalytic; it is a stoichiometric reagent required to drive the equilibrium forward.[6][10]
-
Temperature Control: The reaction of acyl chlorides with amines is often highly exothermic.[] Running the reaction at low temperatures (0-5 °C) helps to control the reaction rate and minimize side reactions.[6]
Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide via Schotten-Baumann Reaction [6]
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.).
-
Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Recrystallize the crude product from hot ethanol to obtain pure N-phenyl-4-aminobenzamide.[6]
The Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine, amide, or alcohol.[12][13] The N-arylation of amides using this method is specifically known as the Goldberg reaction.[12] Historically, these reactions required harsh conditions, including high temperatures (often >210 °C) and stoichiometric amounts of copper.[12][13]
Modern Advancements and Mechanistic Insights: The introduction of chelating ligands, such as 1,2-diamines, has revolutionized the Ullmann condensation, allowing the use of catalytic amounts of copper under much milder conditions.[12][14] The reaction is believed to proceed through a catalytic cycle involving a copper(I)-amidate complex, oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination to yield the N-aryl amide.[12]
Key Experimental Parameters:
-
Copper Source: Copper(I) salts like CuI are commonly used.[14] In some protocols, copper metal or copper oxides are employed, which can also act as the halogen acceptor, negating the need for a separate base.[15]
-
Ligand: N,N'-dimethylethylenediamine and L-proline are effective ligands that accelerate the reaction and broaden the substrate scope.[1][14][16]
-
Base: Strong bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are typically required.[14]
Caption: Proposed catalytic cycle for the Ullmann Condensation.
The Era of Transition-Metal Catalysis: Buchwald-Hartwig Amidation
The development of palladium-catalyzed cross-coupling reactions for C-N bond formation, known as the Buchwald-Hartwig amination, represents a paradigm shift in the synthesis of N-aryl compounds.[17][18] This methodology allows for the coupling of a wide variety of amides with aryl halides and triflates under relatively mild conditions and with high functional group tolerance, significantly expanding the synthetic toolbox.[17]
Mechanism and Key Components
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[19] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[19][20]
-
Ligand Exchange/Amide Binding: The amide displaces a ligand on the palladium center. A base then deprotonates the coordinated amide to form a palladium amide complex.[20]
-
Reductive Elimination: The N-aryl amide product is formed, regenerating the Pd(0) catalyst.[17][20]
The Critical Role of Ligands: The success of the Buchwald-Hartwig amidation is intrinsically linked to the development of specialized phosphine ligands. Early systems used ligands like P(o-tolyl)3, but the breakthrough came with the introduction of bulky, electron-rich biaryl phosphine ligands.[18][19]
| Ligand Generation | Representative Ligands | Key Features & Improvements |
| First Generation | P(o-tolyl)3 | Limited to secondary amines and activated aryl halides. |
| Bidentate Ligands | BINAP, DPEPhos, Xantphos | Improved rates and yields; expanded scope to include primary amines and amides.[17][21] |
| Bulky Monophosphines | XPhos, SPhos, BrettPhos | Highly active for a broad range of substrates, including unactivated aryl chlorides; lower catalyst loadings.[19][22] |
Causality Behind Ligand Choice: Bulky, electron-rich ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. The steric bulk facilitates the reductive elimination, which is often the rate-limiting step, while the electron-donating nature of the phosphine increases the electron density on the palladium center, promoting the initial oxidative addition.[19]
Caption: Catalytic cycle of the Buchwald-Hartwig amidation.
Practical Protocol: A General Buchwald-Hartwig Amidation
Materials:
-
Aryl halide (1.0 mmol)
-
Amide (1.2 mmol)
-
Pd2(dba)3 (0.01 mmol, 1 mol % Pd)
-
Xantphos (0.03 mmol, 3 mol %)
-
Cesium Carbonate (Cs2CO3) (1.4 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, amide, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modern Frontiers: Greener and More Direct Methods
While transition-metal catalysis has been transformative, the field continues to evolve towards more sustainable and atom-economical processes.[23] Current research focuses on transition-metal-free methods, direct catalytic amidation of carboxylic acids, and C-H activation strategies.
Transition-Metal-Free N-Arylation
The development of N-arylation methods that avoid transition metals is a significant goal in green chemistry, as it eliminates concerns about metal contamination in the final products, which is particularly crucial for pharmaceuticals.[24][25][26][27] These reactions often require strong bases and polar aprotic solvents and may proceed through an aryne intermediate.[27]
-
Key Conditions: A common system involves using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) in a solvent like dioxane at elevated temperatures.[26]
-
Advantages: This approach is simple, avoids costly and potentially toxic metal catalysts, and can be very high-yielding for specific substrate combinations.[24][26]
Direct Catalytic Amidation
The most atom-economical approach to amide synthesis is the direct coupling of a carboxylic acid and an amine, with water as the only byproduct.[28] While thermally driven condensation is possible, it requires very high temperatures. Catalytic methods that operate under milder conditions are therefore highly sought after. Boric acid and its derivatives have emerged as effective catalysts for this transformation.[29]
C-H Amidation
Directly converting a C-H bond on an aromatic ring into a C-N bond is a highly attractive strategy, as it obviates the need for pre-functionalized aryl halides or triflates.[30] These reactions typically rely on a directing group on the substrate to position a metal catalyst (e.g., Palladium, Iridium, or Copper) in proximity to the C-H bond to be functionalized.[30][31][32][33] While still a developing field, C-H amidation holds immense promise for streamlining the synthesis of complex N-aryl amides.[30]
Conclusion and Future Outlook
The synthesis of N-aryl amides has progressed remarkably, from classical stoichiometric reactions to highly sophisticated and efficient catalytic systems. The Buchwald-Hartwig amidation stands as a pillar of modern organic synthesis, enabling the construction of C-N bonds with unprecedented scope and reliability. As the field moves forward, the focus will undoubtedly remain on enhancing the sustainability and efficiency of these transformations. The continued development of transition-metal-free protocols, direct catalytic amidations, and C-H functionalization strategies will be paramount. For the researcher and drug development professional, a deep understanding of the principles and practicalities of these diverse methods is essential for the rational design and efficient synthesis of the next generation of functional molecules.
References
- A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem.
- RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.
- Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Publishing.
- Emerging Methods in Amide- and Peptide-Bond Formation.
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- Schotten–Baumann reaction. Grokipedia.
- Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Semantic Scholar.
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- Chemistry Schotten Baumann Reaction.
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- Direct Amination of Aryl Halides with Ammonia.
- Buchwald–Hartwig amin
- Amide Synthesis. Fisher Scientific.
- Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Reaction Chemistry & Engineering (RSC Publishing).
- Buchwald-Hartwig Amin
- Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0)
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Journal of Organometallic Chemistry.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Amide Bond Activation of Biological Molecules. PMC - NIH.
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Advances in amidation chemistry – a short overview.
- The Buchwald–Hartwig Amination After 25 Years.
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- Recent developments in catalytic amide bond form
- The Ultimate Guide to Buchwald-Hartwig Amin
- Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines.
- Transition Metal-Free N-Arylation of Amines by Triarylsulfonium Triflates.
- Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace by Typeset.
- Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- A General and Efficient Copper Catalyst for the Amidation of Aryl Halides.
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- Iridium-catalyzed direct arene C-H bond amidation with sulfonyl- and aryl azides. Exaly.
- C–H Amidation and Amination of Arenes and Heteroarenes with Amide and Amine using Cu-MnO as a Reusable Catalyst under Mild Conditions.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
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- Ullmann condens
- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
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- Catalytic Amid
- Greener Synthesis of Amides. ChemistryViews.
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An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Chlorophenyl)maleamic Acid
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-(4-Chlorophenyl)maleamic acid, a key intermediate in the synthesis of various bioactive molecules and polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound. We delve into the principles behind the experimental choices, provide detailed protocols, and offer in-depth analysis of the spectral data, ensuring a thorough understanding of the molecule's structural features.
Introduction: The Significance of this compound
This compound, with the CAS Number 7242-16-2, is a derivative of maleic acid and 4-chloroaniline. Its structure, featuring a carboxylic acid, an amide, and a cis-alkene moiety, makes it a versatile precursor in organic synthesis. The presence of the 4-chlorophenyl group significantly influences the electronic properties and reactivity of the molecule. A thorough characterization of this compound is paramount to ensure its purity and to confirm its chemical identity before its use in further synthetic applications, such as the formation of N-(4-Chlorophenyl)maleimide through dehydration. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose.
Synthesis of this compound
The primary and most straightforward method for synthesizing this compound involves the nucleophilic acyl substitution reaction between maleic anhydride and 4-chloroaniline. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the amic acid.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve maleic anhydride (1 equivalent) in a suitable solvent, such as glacial acetic acid or toluene, with stirring.
-
Addition of Amine: Slowly add a solution of 4-chloroaniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.
-
Reaction: The reaction is typically exothermic. Stir the mixture for a specified period (e.g., 30 minutes to an hour) at room temperature to ensure the completion of the reaction.
-
Precipitation and Isolation: The product, this compound, often precipitates out of the solution. If not, the product can be precipitated by adding the reaction mixture to cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted maleic anhydride and 4-chloroaniline hydrochloride.
-
Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize the compound from a suitable solvent, such as ethanol.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous structural elucidation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Causality Behind Experimental Choices: The choice of sample preparation technique (e.g., KBr pellet or ATR) depends on the physical state of the sample and the desired quality of the spectrum. For a solid sample like this compound, the KBr pellet method is common and provides good resolution.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |
| ~750 | C-Cl stretch | Aryl Halide |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument.
The broad O-H stretching band of the carboxylic acid is a key feature, often overlapping with the N-H stretching vibration of the amide. The two distinct carbonyl stretching frequencies for the carboxylic acid and the amide are also crucial for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the complete characterization of this compound.
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the signals from the analyte. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) depends on the solubility of the compound. For this compound, which has both polar and non-polar moieties, DMSO-d₆ is often a good choice due to its high dissolving power.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Spectrum Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-13.0 | singlet (broad) | 1H | COOH |
| ~9.5-10.5 | singlet | 1H | NH |
| ~7.6 (d) | doublet | 2H | Aromatic H (ortho to NH) |
| ~7.4 (d) | doublet | 2H | Aromatic H (ortho to Cl) |
| ~6.4 (d) | doublet | 1H | Olefinic H |
| ~6.2 (d) | doublet | 1H | Olefinic H |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The cis-coupling constant between the two olefinic protons is typically in the range of 5-12 Hz.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~165 | C=O (Amide) |
| ~138 | Aromatic C-Cl |
| ~137 | Aromatic C-N |
| ~132 | Olefinic CH |
| ~130 | Olefinic CH |
| ~129 | Aromatic CH (ortho to Cl) |
| ~121 | Aromatic CH (ortho to NH) |
Note: These are estimated chemical shifts based on related structures. Actual experimental values may differ slightly.
Visualization of Key Structural Features and Spectroscopic Correlations
To better illustrate the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.
Caption: Molecular Structure of this compound.
Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
The spectroscopic characterization of this compound using IR and NMR techniques provides a robust and reliable method for its structural confirmation and purity assessment. This guide has outlined the fundamental principles, detailed experimental protocols, and comprehensive data interpretation necessary for researchers and scientists working with this important chemical intermediate. The combination of these analytical techniques ensures the integrity of the starting material, which is crucial for the successful synthesis of downstream products in various fields of chemical and pharmaceutical research.
References
-
Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]
-
ResearchGate. Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. Available at: [Link]
-
PubMed Central (PMC). N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Available at: [Link]
-
Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy. Available at: [Link]
-
Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
NIST WebBook. N-Phenylmaleamic acid. Available at: [Link]
-
ResearchGate. N-(p-Chlorophenyl)maleamic acid. Available at: [Link]
Methodological & Application
Application Note & Synthesis Protocol: N-(4-Chlorophenyl)Maleamic Acid
Introduction
N-(4-Chlorophenyl)maleamic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and polymers.[1] Its structure, featuring a carboxylic acid and an amide group in a cis-alkene configuration, makes it a valuable building block for more complex molecules, such as N-(4-chlorophenyl)maleimide, a potent dienophile in Diels-Alder reactions.[2][3] The presence of the 4-chlorophenyl group significantly influences the compound's electronic properties, reactivity, and potential biological activity.[1][2]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the direct acylation of 4-chloroaniline with maleic anhydride. The procedure is designed for reliability and high purity, emphasizing safety, mechanistic understanding, and proper characterization.
Reaction Scheme and Mechanism
The synthesis is a straightforward and efficient nucleophilic acyl substitution reaction. The amino group of 4-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring.[2][4] This attack leads to the opening of the anhydride ring to form the final amic acid product. The reaction is typically rapid and proceeds with high yield at room temperature.
Reaction: Maleic Anhydride + 4-Chloroaniline → this compound
Causality of Experimental Design: The choice of a suitable solvent like ethyl acetate facilitates the dissolution of both reactants, ensuring a homogenous reaction mixture and maximizing molecular interaction.[5][6] The reaction is conducted at room temperature to prevent potential side reactions or decomposition, and because the inherent reactivity of the starting materials is sufficient for the reaction to proceed efficiently without thermal energy input.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Quantity (15 mmol scale) | Supplier/Grade |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 1.47 g | Reagent Grade, ≥99% |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 1.91 g | Reagent Grade, ≥99% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~30 mL | ACS Grade, Anhydrous |
Equipment
-
125 mL Erlenmeyer flasks (x2)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Buchner funnel and filtration flask
-
Vacuum source
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Safety Precautions
This protocol must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chloroaniline: Highly Toxic and Carcinogenic. Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is a suspected human carcinogen and can cause an allergic skin reaction.[7][8][9] Avoid all direct contact and inhalation.
-
Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction or respiratory irritation. Handle with care.
-
Ethyl Acetate: Flammable liquid and vapor. Keep away from heat and open flames. Causes serious eye irritation and may cause drowsiness or dizziness.
Experimental Workflow Diagram
The overall synthesis process can be visualized as a linear progression from reagent preparation to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 125 mL Erlenmeyer flask, dissolve 1.91 g (15 mmol) of 4-chloroaniline in 8 mL of ethyl acetate. Place a magnetic stir bar in the flask and begin rapid stirring.[5]
-
Solution Preparation: In a separate 125 mL Erlenmeyer flask, dissolve 1.47 g (15 mmol) of maleic anhydride in 8 mL of ethyl acetate. Gentle warming in a water bath may be required to fully dissolve the anhydride, but ensure the solution is cooled to room temperature before proceeding.
-
Reaction Initiation: Slowly add the maleic anhydride solution to the stirring 4-chloroaniline solution using a pipette.[5] A precipitate should begin to form almost immediately.
-
Reaction Completion: Continue to stir the resulting slurry vigorously for an additional 10-15 minutes at room temperature to ensure the reaction goes to completion.[5][6] During this time, add another 8-10 mL of ethyl acetate to maintain a stirrable slurry.
-
Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the filter cake with a small amount of cold ethyl acetate (~5-10 mL) to remove any unreacted starting materials.
-
Drying: Transfer the fine, white-to-off-white solid to a watch glass and allow it to air-dry in the fume hood or dry it in a vacuum oven at a low temperature (40-50 °C) to a constant weight.
-
Yield Calculation: Weigh the final, dried product and calculate the percentage yield. Yields for this reaction are typically high, often exceeding 85%.[6]
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Expected Result |
| Appearance | White to off-white or light green solid powder[5] |
| Molecular Formula | C₁₀H₈ClNO₃[1][10] |
| Molecular Weight | 225.63 g/mol [1][10] |
| Melting Point | 190-199 °C[3][10] |
| Yield | >85% |
-
Infrared (IR) Spectroscopy: The IR spectrum serves as a definitive confirmation of the product's formation. Key peaks to identify include:
-
Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹)
-
N-H stretch from the amide (~3300 cm⁻¹)
-
Two C=O stretches (amide and carboxylic acid) (~1700-1630 cm⁻¹)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The spectrum should clearly show distinct peaks corresponding to the aromatic protons, the vinyl protons of the maleamic acid backbone, and the amide and carboxylic acid protons.[6]
Reaction Mechanism Diagram
The synthesis proceeds via a nucleophilic attack on the anhydride, followed by ring-opening.
Caption: Simplified mechanism of this compound formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure starting materials are fully dissolved. Increase stirring time to 30 minutes. |
| Loss of product during filtration. | Use a finer porosity filter paper. Ensure the product has fully precipitated before filtering. | |
| Product is Oily/Gummy | Impurities present (e.g., unreacted aniline). | Wash the product thoroughly with cold ethyl acetate or an alternative non-polar solvent like diethyl ether. Recrystallization from ethanol may be necessary for high purity applications.[4][11] |
| Melting Point is Low/Broad | Product is impure. | Recrystallize the product from a suitable solvent such as ethanol to improve purity.[4][11] |
Conclusion
This application note details a reliable, efficient, and scalable laboratory procedure for synthesizing this compound. By following this protocol and adhering to the specified safety precautions, researchers can consistently produce a high-purity product suitable for subsequent use in drug discovery, materials science, and synthetic chemistry applications. The straightforward nature of the reaction makes it an excellent example of nucleophilic acyl substitution.
References
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available from: [Link]
-
Chegg.com. (2021). Solved Week 1: Preparation of N-(4-chlorophenyl) maleanilic. Available from: [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online. Available from: [Link]
-
Loba Chemie. (2016). 4-CHLOROANILINE FOR SYNTHESIS MSDS. Available from: [Link]
-
Durham Tech. (2010). 4-Chloroaniline cas106-47-8 SDS. Available from: [Link]
-
Rastogi, R. P., Singh, N. B., & Srivastava, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526. Available from: [Link]
-
Chemistry Online. (2022). Preparation of N-(p-chlorophenyl)-maleimide. Available from: [Link]
-
Chemical Point. This compound. Available from: [Link]
-
Gowda, B. T., et al. (2012). N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Acta Crystallographica Section E, 68(Pt 3), o779. Available from: [Link]
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Application Notes & Protocols for the Synthesis of N-(4-Chlorophenyl)maleamic Acid
Introduction and Significance
N-(4-Chlorophenyl)maleamic acid is a monoamide derivative of maleic acid, belonging to the broader class of N-aryl substituted maleamic acids. These compounds are versatile building blocks in organic synthesis and medicinal chemistry. The fundamental structure of maleamic acids, which includes a carboxylic acid, an amide, and a cis-alkene configuration, imparts significant reactivity, allowing for various chemical transformations.
The presence of the 4-chlorophenyl group specifically influences the compound's electronic properties, solubility, and reactivity, making it a valuable intermediate for synthesizing more complex molecules. Its applications are found in the development of agrochemicals, pharmaceuticals, and as acid-sensitive linkers in advanced drug delivery systems. This document provides a detailed protocol for its laboratory preparation from 4-chloroaniline and maleic anhydride, emphasizing the underlying chemical principles, safety considerations, and characterization techniques.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amino group (-NH₂) of 4-chloroaniline on one of the electrophilic carbonyl carbons of maleic anhydride. This attack leads to the opening of the five-membered anhydride ring to form the final amic acid product. The reaction is generally high-yielding and can be performed under mild conditions.
The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks a carbonyl carbon of maleic anhydride. This breaks the C-O bond within the anhydride ring, forming a tetrahedral intermediate.
-
Proton Transfer: An intramolecular proton transfer occurs from the now positively charged nitrogen atom to the newly formed carboxylate anion, yielding the neutral this compound.
Reagent and Safety Data
Safe laboratory practice is paramount. Both reactants possess significant hazards that require strict adherence to safety protocols.
| Reagent | Formula | MW ( g/mol ) | Hazards |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | Toxic if swallowed, in contact with skin, or if inhaled; May cause an allergic skin reaction; Suspected of causing cancer; Very toxic to aquatic life. |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Harmful if swallowed; Causes severe skin burns and eye damage; May cause an allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness. |
Mandatory Safety Precautions:
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of dust and vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical splash goggles at all times.
-
Handling: Avoid creating dust from solid reagents. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Avoid releasing 4-chloroaniline into the environment.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound using ethyl acetate as a solvent at room temperature. This method is chosen for its simplicity and effectiveness.
Reagents and Equipment
-
4-Chloroaniline (Reagent Grade)
-
Maleic Anhydride (Reagent Grade)
-
Ethyl Acetate (Anhydrous)
-
125 mL Erlenmeyer flasks (x2)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Büchner funnel and filter flask
-
Filter paper
Reagent Calculation Table
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 4-Chloroaniline | 127.57 | 1.0 | 15 | 1.91 g |
| Maleic Anhydride | 98.06 | 1.0 | 15 | 1.47 g |
| Ethyl Acetate | 88.11 | - | - | ~25-30 mL |
Note: This table is based on a 15 mmol scale synthesis as described in a representative procedure. Adjust quantities as needed for your specific experimental goals.
Step-by-Step Synthesis Procedure
-
Preparation of Reactant Solutions:
-
Weigh 1.47 g (15 mmol) of maleic anhydride and place it into a 125 mL Erlenmeyer flask. Add 8 mL of ethyl acetate and swirl to dissolve.
-
In a separate 125 mL Erlenmeyer flask, weigh 1.91 g (15 mmol) of 4-chloroaniline. Add 8 mL of ethyl acetate and a magnetic stir bar.
-
-
Reaction Initiation:
-
Place the flask containing the 4-chloroaniline solution on a magnetic stir plate and begin rapid stirring. The hot plate function must be turned off.
-
Using a pipette, slowly add the maleic anhydride solution to the stirring 4-chloroaniline solution. A precipitate should begin to form almost immediately.
-
-
Reaction Completion and Work-up:
-
Continue stirring the resulting suspension for an additional 10-15 minutes at room temperature to ensure the reaction goes to completion. An additional portion of ethyl acetate (~8 mL) can be added to facilitate stirring if the mixture becomes too thick.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with a small amount of cold ethyl acetate or water to remove any unreacted starting materials.
-
-
Purification by Recrystallization:
-
Transfer the crude solid product to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent, such as ethanol.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven or desiccator.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the laboratory preparation of this compound.
Product Characterization
To confirm the successful synthesis and purity of this compound, the following analytical methods are recommended:
-
Melting Point (M.P.): The purified product should exhibit a sharp melting point, which can be compared to literature values.
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C=C stretching (alkene).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to definitively confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
X-ray Crystallography: For unambiguous structural elucidation, single-crystal X-ray crystallography can be performed. The crystal structure of this compound reveals a nearly planar molecule.
References
-
Shakuntala, S. S., Rao, J. S., Kumar, M. S., & Gowda, B. T. (2011). N-(4-Chloro-2-methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3317. Retrieved from [Link]
-
Loba Chemie. (2016). 4-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry Online. (2022). Preparation of N-(p-chlorophenyl)-maleimide. Retrieved from [Link]
-
Chegg. (2021). Solved Week 1: Preparation of N-(4-chlorophenyl) maleanilic acid. Retrieved from [Link]
-
Shakuntala, S. S., Rao, J. S., Kumar, M. S., & Gowda, B. T. (2012). N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o99–o100. Retrieved from [Link]
-
Shakuntala, S. S., Rao, J. S., Kumar, M. S., & Gowda, B. T. (2011). N-(2,4,6-Trichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1996. Retrieved from [Link]
-
Rastogi, R. P., Singh, N. B., & Srivastav, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526. Retrieved from [Link]
-
Kumar, M. S., Rao, J. S., Shakuntala, S. S., & Gowda, B. T. (2011). N-(3-Chlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1186. Retrieved from [Link]
-
Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1961). N-PHENYLMALEIMIDE. Organic Syntheses, 41, 93. Retrieved from [Link]
-
Prasad, S. M., Kumar, M. S., & Gowda, B. T. (2002). N-(p-Chlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 11), o1296–o1297. Retrieved from [Link]
- Study.com. (n.d.). *Write a mechanism for the reaction of aniline
Application Notes & Protocols: N-(4-Chlorophenyl)maleamic Acid in the Synthesis of Bioactive Molecules
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of N-(4-Chlorophenyl)maleamic Acid
This compound is an organic compound that serves as a highly versatile and strategic building block in synthetic and medicinal chemistry.[1] Its structure, featuring a carboxylic acid, an amide, and a cis-configured double bond, provides a unique combination of reactive sites. The presence of the 4-chlorophenyl group significantly influences the molecule's electronic properties, solubility, and ultimately, the biological activity of its derivatives.[2] This monoamide derivative of maleic acid is not merely a passive intermediate; it is a key precursor for constructing a diverse range of heterocyclic scaffolds found in molecules with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][]
The core utility of this compound lies in its ability to undergo intramolecular cyclization via dehydration to form N-(4-Chlorophenyl)maleimide.[2] This resulting maleimide is a powerful intermediate, equipped with an electron-deficient double bond that makes it an excellent dienophile in Diels-Alder reactions and a receptive Michael acceptor for conjugate additions.[2] Understanding the chemistry of this compound is therefore crucial for leveraging its potential in the development of novel therapeutic agents.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₃ | [1][] |
| Molecular Weight | 225.63 g/mol | [][4][5] |
| Melting Point | 199 °C | [][4] |
| Boiling Point | 466.2 ± 45.0 °C (Predicted) | [][4] |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [][4] |
| IUPAC Name | (2Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | [] |
| Appearance | Solid at room temperature | [1] |
Core Synthetic Pathway: From Amic Acid to Bioactive Scaffolds
The primary synthetic route involving this compound is a two-stage process that first forms the amic acid and then leverages it to create the highly reactive N-(4-chlorophenyl)maleimide, which is the direct precursor to a multitude of bioactive molecules.
Caption: Core synthetic workflow using this compound.
Application in Bioactive Molecule Synthesis
Precursors to Antimicrobial Agents
The fundamental scaffolds derived from this compound are prevalent in molecules exhibiting antimicrobial properties. For instance, the synthesis of piperidinone-based structures, known for their biological activities including antimicrobial effects, can be envisioned using maleimide-type intermediates.[6] The reactivity of the maleimide allows for the construction of complex heterocyclic systems that are often the basis for potent antimicrobial drugs. Research into related derivatives has shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[6]
Development of Anticancer Therapeutics
This compound and its derivatives are actively investigated in the development of novel cancer-fighting compounds.[] The maleimide scaffold is a key component in certain inhibitors of enzymes like histone deacetylases (HDACs), which are crucial targets in oncology.[7] Furthermore, related structures have demonstrated anti-tumor and anti-metastatic activity, suggesting that the core thiazolo-benzimidazole acetic acid framework, accessible through multi-step synthesis originating from similar precursors, could be a promising avenue for drug development.[8]
Herbicidal Antidotes (Safeners)
A fascinating and highly specific application is the role of this compound (CPMA) as a herbicide antidote. Research has shown that while N-(4-chlorophenyl)maleimide (CPMI) can protect sorghum from injury caused by the herbicide alachlor, it rapidly hydrolyzes in situ to CPMA.[9] This indicates that the maleamic acid is the actual active antidote, not the maleimide.[9] This pro-antidote relationship highlights a key chemical property: the reversible nature of the maleamic acid/maleimide equilibrium under specific conditions. The mechanism of action involves the elevation of glutathione levels in the plant roots, a common detoxification pathway.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis via a nucleophilic acyl substitution reaction where the amino group of 4-chloroaniline attacks the maleic anhydride ring.[2]
Causality: The reaction is driven by the high electrophilicity of the carbonyl carbons in maleic anhydride and the nucleophilicity of the amine. The anhydride ring opens to relieve strain and form the stable amic acid product. Toluene is an effective solvent that allows for sufficient reactivity and easy work-up.
-
Materials:
-
Maleic Anhydride (0.025 mol)
-
4-Chloroaniline (0.025 mol)
-
Toluene (45 mL total)
-
Dilute Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filtration apparatus
-
-
Procedure:
-
Dissolve maleic anhydride (0.025 mol) in 25 mL of toluene in a round-bottom flask.
-
In a separate beaker, dissolve 4-chloroaniline (0.025 mol) in 20 mL of toluene.
-
Transfer the 4-chloroaniline solution to a dropping funnel and add it dropwise to the stirring maleic anhydride solution at room temperature.
-
After the addition is complete, stir the mixture for approximately 30 minutes. An off-white precipitate should begin to form.
-
Set the reaction mixture aside for an additional 30 minutes at room temperature to ensure the completion of the reaction.[10][11]
-
Treat the mixture with dilute hydrochloric acid to neutralize and dissolve any unreacted 4-chloroaniline.[10][11]
-
Filter the resulting solid product under suction using a Büchner funnel.
-
Wash the solid thoroughly with deionized water to remove maleic acid (from hydrolysis of unreacted anhydride) and any remaining salts.[10][11]
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the product in a vacuum oven. The purity can be confirmed by its sharp melting point (approx. 199 °C).[][4]
-
Protocol 2: Synthesis of N-(4-Chlorophenyl)maleimide (Intramolecular Cyclization)
This protocol describes the conversion of the amic acid to the corresponding maleimide through a dehydration reaction, a critical step for subsequent synthetic applications.[2]
Causality: Acetic anhydride serves as both a solvent and a dehydrating agent, while sodium acetate acts as a catalyst. The process involves the formation of a mixed anhydride intermediate at the carboxylic acid terminus, which is then attacked by the amide nitrogen in an intramolecular fashion, leading to ring closure and elimination of acetic acid.
-
Materials:
-
This compound (from Protocol 1)
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ice-water bath
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Beaker
-
Filtration apparatus
-
-
Procedure:
-
Suspend this compound in acetic anhydride in a round-bottom flask.
-
Add a catalytic amount of anhydrous sodium acetate to the suspension.
-
Heat the mixture gently with stirring. The suspension should dissolve as the reaction proceeds.
-
Continue heating (e.g., at 80-100 °C) for 1-2 hours to ensure complete cyclization. Monitor the reaction by TLC if desired.
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing an ice-water slurry with vigorous stirring. This will precipitate the product and hydrolyze the excess acetic anhydride.
-
Stir for 20-30 minutes until the precipitation is complete.
-
Collect the solid N-(4-Chlorophenyl)maleimide by vacuum filtration.
-
Wash the product thoroughly with cold water and then dry it completely. The product should have a melting point of approximately 115-120 °C.[12]
-
Protocol 3: Illustrative Diels-Alder Reaction
This protocol demonstrates the utility of N-(4-Chlorophenyl)maleimide as a dienophile in a [4+2] cycloaddition reaction, a cornerstone of six-membered ring synthesis.
Causality: The electron-withdrawing imide group renders the double bond of N-(4-Chlorophenyl)maleimide electron-deficient, making it a highly reactive "dienophile." It readily reacts with electron-rich conjugated dienes like cyclopentadiene in a concerted pericyclic reaction to form a stable bicyclic adduct.
Caption: Diels-Alder reaction of N-(4-Chlorophenyl)maleimide.
-
Materials:
-
N-(4-Chlorophenyl)maleimide (from Protocol 2)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl Acetate or Toluene
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve N-(4-Chlorophenyl)maleimide in a suitable solvent like ethyl acetate in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of freshly cracked cyclopentadiene to the solution with stirring. The reaction is often exothermic.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the maleimide.
-
The product often precipitates from the solution upon completion. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
References
-
Chemistry and Action of N-Phenylmaleamic Acids and Their Progenitors as Selective Herbicide Antidotes. The Hebrew University of Jerusalem. [Link]
-
Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]
-
N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. National Center for Biotechnology Information (PMC). [Link]
-
N-(3-Chlorophenyl)maleamic acid. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]
-
N-(4-Chloro-2-methylphenyl)maleamic acid. National Center for Biotechnology Information (PMC). [Link]
-
Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Journal of Medicinal and Chemical Sciences. [Link]
- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
-
Anti-tumour and anti-metastatic activity of 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876). National Center for Biotechnology Information (PMC). [Link]
Sources
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- 8. Anti-tumour and anti-metastatic activity of 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.huji.ac.il [cris.huji.ac.il]
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- 12. N-(4-氯苯基)马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Experimental setup for the acylation of 4-chloroaniline with maleic anhydride.
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-chlorophenyl)maleamic acid via the acylation of 4-chloroaniline with maleic anhydride. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product characterization. Our approach emphasizes not just the procedural steps but the underlying chemical principles, ensuring a reproducible and scalable synthesis.
Introduction & Scientific Rationale
The acylation of primary amines with cyclic anhydrides is a fundamental and highly efficient reaction in organic synthesis for the formation of amic acids. The resulting product, this compound, is a valuable intermediate in the synthesis of various bioactive molecules and materials.[1][] Its structure, featuring a carboxylic acid and an amide group in a cis-alkene configuration, makes it a versatile building block for further chemical transformations, such as cyclization to the corresponding N-substituted maleimide.[1]
The presence of the 4-chlorophenyl group influences the electronic properties, solubility, and potential biological activity of the molecule.[1] Maleamic acid derivatives are of significant interest as acid-sensitive linkers in drug delivery systems, designed to release active compounds in response to specific pH changes.[1] This application note provides a robust and well-characterized method for the synthesis of this important intermediate.
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of the amic acid product.[1][3][4][5] This reaction is typically fast and proceeds with high yield under mild conditions.
Safety & Hazard Management
Extreme caution must be exercised during this procedure. A thorough risk assessment is mandatory before commencing any experimental work.
-
4-Chloroaniline : Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] It is also suspected of causing cancer and may cause an allergic skin reaction.[6][7] It is very toxic to aquatic life with long-lasting effects.[6]
-
Maleic Anhydride : Causes severe skin burns and eye damage.[9][10][11][12] It is a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11][12] Repeated exposure can cause organ damage.[10][12]
-
Toluene : Flammable liquid and vapor. It is a skin irritant and may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (Nitrile rubber, ≥0.3 mm thickness, is a suitable option).[9]
-
Safety goggles with side shields and a face shield.[9]
-
A properly fitted laboratory coat.
-
All operations involving these chemicals must be conducted within a certified chemical fume hood.[7][9]
Emergency Procedures:
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[6][7][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][10]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9][10]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloroaniline | Reagent Grade, ≥98% | e.g., Carl Roth, Sigma-Aldrich | Solid, off-white to brown in color.[13] |
| Maleic Anhydride | Synthesis Grade, ≥99.5% | e.g., Carl Roth, Valudor | Solid, white flakes or briquettes. |
| Toluene | ACS Grade | Standard Supplier | Solvent. |
| Round-bottom flask | 100 mL | Standard Supplier | Ensure it is dry. |
| Magnetic stirrer and stir bar | - | Standard Supplier | - |
| Dropping funnel | 50 mL | Standard Supplier | - |
| Ice bath | - | - | For cooling. |
| Buchner funnel and filter flask | - | Standard Supplier | For vacuum filtration. |
| Whatman filter paper | - | Standard Supplier | - |
Experimental Protocol
This procedure is designed for the synthesis of this compound.
Part A: Reaction Setup and Execution
-
Preparation of Reactants :
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (0.0255 mol) of maleic anhydride in 25 mL of toluene. Stir until all the solid has dissolved.
-
In a separate beaker, dissolve 3.25 g (0.0255 mol) of 4-chloroaniline in 20 mL of toluene. Gentle warming may be required to fully dissolve the solid.
-
-
Reaction :
-
Place the round-bottom flask containing the maleic anhydride solution in an ice bath on a magnetic stirrer.
-
Transfer the 4-chloroaniline solution to a dropping funnel.
-
Add the 4-chloroaniline solution dropwise to the stirred maleic anhydride solution over a period of approximately 20-30 minutes. A precipitate will begin to form. The dropwise addition helps to control the exotherm of the reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to ensure the reaction goes to completion.[14]
-
Part B: Product Isolation and Purification
-
Isolation :
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Wash the solid thoroughly with water to remove any remaining maleic anhydride or maleic acid formed by hydrolysis.[14]
-
Allow the product to air-dry on the filter paper for several minutes.
-
-
Purification (Recrystallization) :
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from ethanol to obtain pure this compound.[14] Add a minimal amount of hot ethanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
-
Reaction Monitoring and Characterization
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) on silica gel plates. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (4-chloroaniline and maleic anhydride) and the appearance of the product spot (which will be more polar and have a lower Rf value) indicate the progression of the reaction.
Expected Product Characteristics:
| Property | Expected Value | Source(s) |
| Chemical Formula | C₁₀H₈ClNO₃ | [][15][16] |
| Molecular Weight | 225.63 g/mol | [][15][16] |
| Appearance | White to off-white solid | [15] |
| Melting Point | ~199 °C | [][16] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy : The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the amide and carboxylic acid (around 1700-1650 cm⁻¹), and C=C stretch (around 1600 cm⁻¹).
-
¹H NMR Spectroscopy : The proton NMR spectrum will provide structural confirmation. Expected signals include peaks for the aromatic protons, the vinyl protons of the maleamic acid backbone, and the N-H and O-H protons.
-
Mass Spectrometry : ESI-MS can be used to confirm the molecular weight of the product.[17][18]
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Step-by-step experimental workflow for the synthesis.
Subsequent Transformations: Cyclization to Maleimide
The synthesized this compound can be converted to N-(4-chlorophenyl)maleimide through a dehydration reaction. This is typically achieved by heating the amic acid in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. [1][19]Microwave-assisted synthesis can significantly reduce the reaction time for this cyclization. [1][19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure dropwise addition to control temperature. Increase stirring time at room temperature. |
| Loss of product during work-up. | Ensure the wash solvents are cold to minimize product dissolution. | |
| Product is oily or impure | Incomplete removal of starting materials or solvent. | Ensure thorough washing of the crude product. Optimize the recrystallization process (e.g., use a different solvent system if ethanol is not effective). |
| Hydrolysis of maleic anhydride. | Use anhydrous solvent and ensure glassware is dry. |
References
-
Carl ROTH. Safety Data Sheet: Maleic anhydride. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Maleic anhydride. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline. Available from: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Maleic anhydride. Available from: [Link]
-
ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011). Available from: [Link]
-
Valudor Products. Safety Data Sheet: Maleic Anhydride. Available from: [Link]
-
Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Available from: [Link]
- Unknown.
-
Vedantu. What is the action of the following reagents on aniline? Acetic anhydride. Available from: [Link]
-
Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available from: [Link]
-
Reddit. Mechanism of acylation of aniline with acetic anhydride?. Available from: [Link]
-
MDPI. Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Available from: [Link]
-
UTN. Theoretical Study of Acid Acetylation of Aniline S.Caglieri , G. Servetti and E. Picco. Available from: [Link]
-
ResearchGate. Monitoring timecourse of DMAP catalyzed acylation of phenols with.... Available from: [Link]
-
Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]
-
NIH. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Available from: [Link]
-
Organic Syntheses. N-Phenylmaleimide. Available from: [Link]
-
YouTube. Acylation using an anhydride. Available from: [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]
-
IOSR Journal. Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Available from: [Link]
-
Sciencemadness Discussion Board. preparation of maleic anhydride. Available from: [Link]
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Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the quantitative estimation of Chlorpheniramine Maleate, a widely used first-generation antihistamine, and its associated related compounds. Ensuring the purity and quality of Active Pharmaceutical Ingredients (APIs) like Chlorpheniramine Maleate is paramount for drug safety and efficacy. This document delves into the rationale behind method selection, offers detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, and discusses alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Furthermore, it emphasizes the critical role of method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance. This application note is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Chlorpheniramine Maleate.
Introduction: The Imperative of Purity Profiling for Chlorpheniramine Maleate
Chlorpheniramine Maleate, chemically known as 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate, is a cornerstone in the symptomatic relief of allergic conditions.[1] Its widespread use in various pharmaceutical formulations, including tablets, syrups, and combination products, necessitates stringent quality control to monitor and quantify any impurities.[2][3] Related compounds can originate from the synthesis process, degradation of the drug substance over time, or interactions with excipients.[4] Even in minute quantities, these impurities can potentially impact the safety and therapeutic effectiveness of the final drug product.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established clear expectations for the identification, qualification, and quantification of impurities in new drug substances and products.[4] This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to meet these rigorous standards.
Overview of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling is contingent on the physicochemical properties of the analyte and its potential impurities, as well as the required sensitivity and selectivity of the method. For Chlorpheniramine Maleate and its related compounds, several chromatographic and electrophoretic techniques have proven to be effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely employed technique for the analysis of Chlorpheniramine Maleate due to its high resolution, sensitivity, and versatility.[2] Reversed-phase HPLC with UV detection is the standard approach, capable of separating the active ingredient from its structurally similar impurities.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective alternative for the simultaneous determination of Chlorpheniramine Maleate and other components in combined dosage forms. It is particularly useful for screening and semi-quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities.[5] Its high selectivity and sensitivity make it suitable for trace-level analysis.
-
Capillary Electrophoresis (CE): CE provides an alternative separation mechanism based on the electrophoretic mobility of analytes in a capillary. It can be particularly advantageous for the separation of chiral impurities or when dealing with complex sample matrices.[6][7]
Primary Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This section provides a detailed, validated HPLC method for the quantitative determination of Chlorpheniramine Maleate and its known related compounds. The causality behind the selection of each parameter is explained to provide a deeper understanding of the method's robustness.
Rationale for Method Parameters
The choice of a reversed-phase C18 column is based on its proven efficacy in retaining and separating the moderately polar Chlorpheniramine Maleate and its impurities from the aqueous-organic mobile phase.[2][4] The mobile phase, a buffered solution of acetonitrile and water, is optimized to achieve a balance between retention time and resolution. The use of a phosphate buffer maintains a consistent pH, which is crucial for the ionization state of the analytes and, consequently, their retention behavior. UV detection at 215 nm is selected as it offers good sensitivity for both Chlorpheniramine Maleate and its related compounds.[4]
Identification of Related Compounds
Several related compounds of Chlorpheniramine Maleate have been identified and are monitored during quality control. The primary known impurities include:
-
Chlorpheniramine Related Compound A: 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile[8]
-
Chlorpheniramine Related Compound B: di(pyridin-2-yl)amine
-
Chlorpheniramine Related Compound C: 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine[9]
-
Chlorpheniramine Related Compound D: 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile[10][11]
Reference standards for these impurities are essential for their accurate identification and quantification.
Experimental Workflow
Caption: High-Level HPLC Workflow for Chlorpheniramine Maleate Analysis.
Detailed Protocol
3.4.1. Reagents and Materials
-
Chlorpheniramine Maleate Reference Standard (USP or equivalent)
-
Chlorpheniramine Related Compounds A, B, C, and D Reference Standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm nylon syringe filters
3.4.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) in a gradient or isocratic mode. A common starting point is a 40:60 (v/v) ratio of acetonitrile to buffer.[2][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 215 nm[4] |
| Injection Volume | 20 µL |
3.4.3. Preparation of Solutions
-
Buffer Preparation: Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Prepare the desired ratio of acetonitrile and buffer. For example, for a 40:60 ratio, mix 400 mL of acetonitrile with 600 mL of buffer. Degas the mobile phase before use.
-
Standard Stock Solution (Chlorpheniramine Maleate): Accurately weigh and dissolve about 25 mg of Chlorpheniramine Maleate Reference Standard in the mobile phase in a 50 mL volumetric flask.
-
Related Compounds Stock Solution: Accurately weigh and dissolve an appropriate amount of each related compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to obtain a final concentration of approximately 5 µg/mL of Chlorpheniramine Maleate and a suitable concentration of each related compound (e.g., 0.5 µg/mL).
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Chlorpheniramine Maleate and transfer it to a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.[2]
-
Sample Preparation (Syrup): Accurately transfer a volume of syrup equivalent to about 5 mg of Chlorpheniramine Maleate into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.[3][12]
3.4.4. System Suitability
Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area of Chlorpheniramine Maleate is not more than 2.0%, and the resolution between Chlorpheniramine Maleate and the nearest eluting impurity peak is not less than 1.5.
3.4.5. Data Analysis
Calculate the percentage of each related compound in the sample using the following formula:
% Related Compound = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Where:
-
Area_impurity is the peak area of the individual impurity in the sample chromatogram.
-
Area_standard is the peak area of the corresponding impurity in the standard chromatogram.
-
Concentration_standard is the concentration of the impurity in the working standard solution.
-
Concentration_sample is the concentration of Chlorpheniramine Maleate in the sample solution.
Alternative Analytical Protocols
While HPLC is the primary method, other techniques can be employed for specific applications.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the simultaneous quantification of multiple components.
4.1.1. Protocol
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate: Methanol: Ammonia (e.g., 6:2:1:0.1 v/v/v/v).
-
Sample Application: Apply the standard and sample solutions as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the dried plate at a suitable wavelength (e.g., 262 nm) to quantify the separated components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
Caption: General Workflow for GC-MS Analysis of Related Compounds.
4.2.1. Protocol
-
Sample Preparation: A liquid-liquid extraction is typically performed to isolate the analytes from the sample matrix. Derivatization may be necessary to improve the volatility of certain compounds.[5]
-
GC Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization at 70 eV.[5]
-
Acquisition Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for the analysis of charged species.
4.3.1. Protocol
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer solution, such as a phosphate buffer, at a specific pH.[7]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection is commonly used.
-
Sample Injection: Hydrodynamic or electrokinetic injection.
Method Validation According to ICH Q2(R1) Guidelines
Any analytical method used for the quantitative estimation of related compounds must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the ICH Q2(R1) guidelines and should include the following parameters:
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks and any matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples, with acceptance criteria for recovery usually between 80-120% for impurities. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should typically be less than 10% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Conclusion
The quantitative estimation of Chlorpheniramine Maleate and its related compounds is a critical aspect of pharmaceutical quality control. This guide has provided a detailed framework for understanding and implementing robust analytical methods, with a primary focus on HPLC. The provided protocols, when coupled with a thorough validation strategy as outlined by the ICH guidelines, will ensure the generation of accurate and reliable data, ultimately contributing to the safety and efficacy of Chlorpheniramine Maleate-containing drug products. The principles and methodologies described herein can be adapted and applied to the analysis of other pharmaceutical compounds and their impurities.
References
- Alagić-Džambić, L., Vehabović, M., Čekić, E., & Džambić, M. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001.
- Nyadong, L., et al. (2016).
- Patel, A., & Patel, D. (2015). Development and validation of hplc method for analysis of chlorpheniramine maleate & levocetirizine in syrup formulation. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(3), 49-54.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Chlorpheniramine.
- Novartis. (n.d.). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form.
- AIP Publishing. (2021).
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PubChem. (n.d.). (+-)-Chlorpheniramine. National Center for Biotechnology Information. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.).
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- Scientific Research Publishing. (2016). Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach.
- Pharmace Research Laboratory. (n.d.). Chlorpheniramine EP Impurity D.
- Manasa Life Sciences. (n.d.).
- Trungtamthuoc.com. (2025).
- SynZeal. (n.d.). Chlorphenamine EP Impurity D.
- Veeprho. (n.d.).
- ResearchGate. (2016). (PDF) Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach.
- Scientific Research Publishing. (2016). Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach.
- Pharmace Research Laboratory. (n.d.). Chlorpheniramine EP Impurity A.
- ResearchGate. (2012).
- Pharmaffiliates. (n.d.).
- Semantic Scholar. (2021). Capillary electrophoresis methods for impurity profiling of drugs.
- SciSpace. (2021). Liquid chromatography tandem-mass spectrometry method development and validation for simultaneous analysis of paracetamol, guaif.
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Unveiling the Solid State: A Guide to X-ray Diffraction Analysis of Maleamic Acid Crystal Structures
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Maleamic acids, the monoamide derivatives of maleic acid, are pivotal intermediates in organic synthesis and represent a significant class of molecules in pharmaceutical development.[1] Their molecular structure, characterized by the presence of both a carboxylic acid and an amide functional group, facilitates a rich variety of intermolecular interactions, particularly hydrogen bonding. The precise three-dimensional arrangement of these molecules in the solid state dictates critical physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. Therefore, the unambiguous determination of their crystal structure is a cornerstone of modern drug development and materials science.[2]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid.[3][4] It provides unparalleled detail on bond lengths, bond angles, molecular conformation, and intermolecular interactions. This application note serves as a comprehensive guide for researchers, from synthetic chemists to pharmaceutical scientists, on the application of SCXRD for the structural analysis of maleamic acids. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable path from a newly synthesized compound to a validated, publication-quality crystal structure.
Section 1: The Genesis of Analysis - Growing High-Quality Crystals
The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal specimen.[5] A suitable crystal is a single, well-ordered lattice, free of significant cracks, defects, or twinning. The inherent functionality of maleamic acids—possessing both hydrogen bond donors (N-H, O-H) and acceptors (C=O)—creates a strong driving force for crystallization. However, this same characteristic can sometimes lead to the rapid formation of microcrystalline powders or fine needles, which are unsuitable for SCXRD. The key is to control the kinetics of crystallization to favor slow, ordered growth.
Protocol 1: Methodologies for Crystallizing Maleamic Acids
The goal of any crystallization method is to bring a solution to a state of supersaturation slowly, allowing molecules the time to self-assemble into a well-ordered lattice.[6]
A. Slow Solvent Evaporation
This is often the simplest and most successful starting point.
-
Solvent Selection: Choose a solvent in which the maleamic acid has moderate solubility. Highly volatile solvents (e.g., dichloromethane, diethyl ether) may evaporate too quickly. Alcohols (methanol, ethanol) or acetone, sometimes with a small amount of water, are often good choices.
-
Preparation: Prepare a near-saturated solution by dissolving the compound in the chosen solvent at room temperature or with gentle warming. Ensure all solid material is dissolved.
-
Filtration: Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Growth: Cover the vial with a cap or parafilm. Pierce a few small holes with a needle to allow for slow evaporation over several days.
-
Incubation: Place the vial in a vibration-free location and observe over 1-7 days.
B. Solvent/Vapor Diffusion
This method is ideal for compounds that are highly soluble in one solvent but insoluble in another.
-
System Selection: Select a miscible solvent pair. The "good" solvent will fully dissolve the maleamic acid, while the "precipitant" or "anti-solvent" will be one in which it is insoluble. Common pairs include Dichloromethane/Hexane, Tetrahydrofuran/Hexane, or Methanol/Diethyl Ether.[7]
-
Setup (Layering): Dissolve the compound in a minimal amount of the "good" solvent in a narrow vial. Carefully layer the "precipitant" on top, minimizing mixing. The precipitant should ideally be less dense to form a distinct top layer.
-
Setup (Vapor Diffusion): Place the vial from step 2 (uncapped) inside a larger, sealed jar containing a reservoir of the precipitant. The precipitant vapor will slowly diffuse into the solution, inducing crystallization.
-
Growth: Seal the outer jar and leave it undisturbed. Crystals typically form at the interface or at the bottom of the vial over several days.
Troubleshooting Common Crystallization Problems
| Problem Encountered | Potential Cause | Suggested Solution |
| Amorphous Oil Forms | The solution became supersaturated too quickly; the compound's melting point may be low. | Use a more dilute solution; try a different solvent system; slow the rate of diffusion/evaporation by reducing hole size or placing it in a cooler environment.[7] |
| Fine Powder Precipitates | Nucleation is too rapid and widespread. | Reduce the concentration; try a solvent in which the compound is slightly more soluble; ensure the vial is scrupulously clean. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | Allow more solvent to evaporate; add a small amount of anti-solvent; gently scratch the inside of the vial with a needle to create a nucleation site; try a different solvent.[7] |
| Twinned or Clustered Crystals | Crystal growth is too fast. | Slow down the crystallization process by moving the setup to a cooler, more stable temperature environment (e.g., a refrigerator).[7] |
Section 2: Illuminating the Lattice - X-ray Data Acquisition
Once a suitable crystal is obtained, the next step is to collect the diffraction data. The objective is to measure the intensities of a complete set of unique diffraction spots (reflections), which contain the information about the arrangement of atoms in the crystal.
Instrumentation at a Glance
A modern single-crystal diffractometer consists of three primary components: an X-ray source (generates X-rays), a goniometer (precisely orients the crystal), and a detector (records the diffraction pattern).[8] Data is typically collected at a low temperature (e.g., 100-173 K) using a cryostream to minimize thermal motion of the atoms and potential radiation damage.
Protocol 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a crystal with sharp edges, clear faces, and dimensions between 0.1 and 0.4 mm.[9] It should be a single crystal, not a cluster.
-
Mounting: Carefully pick up the selected crystal using a cryo-loop, which is a small polymer loop on the end of a pin. The crystal will adhere via a thin film of cryo-protectant oil (e.g., Paratone-N).
-
Centering: Mount the pin on the goniometer head in the cold stream. Using the instrument's video camera, precisely center the crystal in the crosshairs of the X-ray beam path through all rotational angles.[8][9]
-
Initial Screening: Collect a few initial diffraction images (frames) to assess the crystal's quality. Well-defined, sharp spots indicate a good-quality single crystal. Diffuse spots or rings suggest disorder or polycrystallinity.
-
Unit Cell Determination: Collect a preliminary set of frames (e.g., 20-40 frames) from which the instrument software will automatically determine the crystal's unit cell parameters and Bravais lattice.[8]
-
Data Collection Strategy: Based on the determined unit cell and symmetry, the software will calculate an optimized strategy to collect a highly complete and redundant dataset in the most efficient manner.[9] This involves defining the scan ranges and exposure time per frame.
-
Data Collection: Execute the full data collection run. This can take anywhere from a few hours to overnight, depending on the crystal's scattering power and the X-ray source intensity.
Typical Data Collection Parameters
| Parameter | Typical Value for Maleamic Acid | Rationale |
| Temperature | 100 K | Minimizes atomic thermal vibrations, leading to higher quality data at higher resolution. |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for most organic compounds. Cu is used for very small crystals or large unit cells. |
| Detector Distance | 40-60 mm | A balance between resolving spots from large unit cells (further distance) and capturing high-angle data (closer distance). |
| Exposure Time | 5-60 seconds/frame | Dependent on crystal size and scattering ability. Adjusted to achieve good signal-to-noise without overloading the detector. |
| Frame Width | 0.5-1.0° | Smaller widths provide better sampling of the reflection profile. |
| Data Completeness | >99% | Essential for an accurate and reliable structure solution. |
| Redundancy | 3-4 | Multiple measurements of symmetry-equivalent reflections improve data quality and statistics. |
Section 3: From Reflections to Reality - Structure Solution and Refinement
This stage is a computational process that transforms the raw diffraction intensities into a chemically meaningful three-dimensional model of the molecule and its arrangement in the crystal lattice.
Protocol 3: The Path to a Final Structure
-
Data Integration: The raw images are processed to measure the intensity and position of each diffraction spot. This produces a reflection file containing the Miller indices (h,k,l) and intensity (I) for each reflection.[10]
-
Space Group Determination: The software analyzes the reflection file for systematic absences—reflections that are predicted to be zero for a given symmetry. This analysis determines the crystal's space group, which defines the symmetry operations within the unit cell.[11]
-
Structure Solution: An initial electron density map is generated using direct methods or dual-space algorithms.[12] For small molecules like maleamic acids, this process is highly automated and successful, revealing the positions of most non-hydrogen atoms.
-
Structure Refinement: This is an iterative process of optimizing the initial atomic model to best fit the experimental data.[13] Using a least-squares algorithm, the following are adjusted:
-
Atomic coordinates (x, y, z).
-
Anisotropic Displacement Parameters (ADPs), which model the thermal motion of each atom as an ellipsoid.
-
A scale factor. The quality of the fit is monitored using R-factors (e.g., R1), where a lower value signifies a better agreement between the calculated and observed structure factors.[14]
-
-
Hydrogen Atom Placement: Hydrogen atoms are typically too small to be located from the electron density map. They are instead placed in geometrically calculated positions and refined using a "riding model" where their positions are tied to the parent carbon, nitrogen, or oxygen atom.[11]
-
Completion: The refinement is continued until all parameters have converged and the R-factors are minimized. The final output is a Crystallographic Information File (CIF) , a standard text format that contains all information about the crystal, data collection, and the final structural model.[15]
Section 4: The Seal of Approval - Structure Validation and Interpretation
A low R-factor does not guarantee a correct structure.[11] Validation is an essential final step to ensure the structural model is chemically and crystallographically sound.
Protocol 4: Validating Your CIF
The primary tool for validation is the International Union of Crystallography (IUCr) checkCIF service.[16][17] This web-based utility performs hundreds of checks on the submitted CIF and generates a report with ALERTS graded by severity.
-
Submission: Upload your final CIF to the IUCr checkCIF web server.
-
Review: Analyze the generated PDF report. Pay close attention to any ALERTS of level A, B, or C. Level G alerts are often informational but should still be reviewed.
-
Resolution: Address any significant alerts. This may involve re-refining the structure, correcting information in the CIF, or, in serious cases, re-collecting the data. A comment explaining any unresolved alerts should be added to the CIF.
Common checkCIF ALERTS and Their Interpretation
| ALERT Level | Example Message | Meaning & Action |
| A | PLAT097_ALERT_2_A Large Reported Max. (Positive) Residual Density | A large peak in the final difference map suggests a missing or misidentified atom. Check for disorder, solvent molecules, or incorrect atom types. |
| A | PLAT201_ALERT_2_A Isotropic non-H Atoms in Main Residue(s) | Non-hydrogen atoms must be refined anisotropically (with thermal ellipsoids). Re-refine the structure accordingly. |
| B | PLAT340_ALERT_3_B Low Bond Precision on C-C Bonds | The data quality may be poor. This can sometimes be improved by re-integrating the data or re-collecting on a better crystal. |
| C | PLAT241_ALERT_2_C High 'MainMol' Ueq as Compared to Neighbors | An atom's thermal ellipsoid is much larger than its neighbors. This could indicate disorder or an incorrect atom type assignment.[18] |
| G | PLAT005_ALERT_5_G No _iucr_refine_instructions_details Found | The CIF is missing experimental details. Add this information using a text editor or crystallographic software. |
Structural Interpretation of Maleamic Acids
With a validated structure, the focus shifts to chemical interpretation. For maleamic acids, key points of analysis include:
-
Hydrogen Bonding Network: This is the most critical feature. Identify all classical hydrogen bonds (e.g., O-H···O, N-H···O). Do the molecules form dimers through carboxylic acid interactions? Do the amide groups link these dimers into chains or sheets? Visualizing the packing diagram is essential.
-
Molecular Conformation: Confirm the expected Z-configuration about the C=C double bond. Analyze the torsion angles to describe the planarity or twisting of the molecular backbone.
-
Database Comparison: Use the Cambridge Structural Database (CSD) to search for related maleamic acid structures.[19][20] This contextualizes your findings. Is the observed hydrogen bonding motif common? Are the bond lengths and angles within expected ranges?
Conclusion
Single-crystal X-ray diffraction provides an unambiguous and data-rich picture of the solid-state structure of maleamic acids. A successful analysis hinges on a systematic and thoughtful approach, beginning with the careful growth of high-quality crystals. By following robust protocols for data collection, structure solution, and, critically, structure validation, researchers can confidently determine the precise molecular architecture. This structural knowledge is indispensable, providing the foundational understanding required to control and predict the physical properties of maleamic acids, thereby accelerating their development in both pharmaceutical and materials science applications.
References
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University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. Available at: [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, 76(1), 1-11. Available at: [Link]
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CCDC. Short Guide to CIFs. Available at: [Link]
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MIT OpenCourseWare. Crystal Structure Refinement. Available at: [Link]
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University of York. Single Crystal X-ray Diffraction (scXRD). Available at: [Link]
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Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]
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Wikipedia. X-ray crystallography. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2491-2514. Available at: [Link]
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MIT Department of Chemistry. Growing Quality Crystals. Available at: [Link]
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Iowa State University. X-Ray Diffraction Basics. Available at: [Link]
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Wikipedia. Maleamic acid. Available at: [Link]
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PubChem. Maleamic acid. Available at: [Link]
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Wikipedia. Cambridge Structural Database. Available at: [Link]
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CCDC. The Cambridge Structural Database. Available at: [Link]
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University of Warwick. Single Crystal Growth. Available at: [Link]
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Various Authors. Different Types of Crystal Growth Methods. International Journal of Pure and Applied Mathematics, 119(12), 5743-5758. Available at: [Link]
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University of California, Irvine. How to Grow Crystals. Available at: [Link]
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International Union of Crystallography. checkCIF. Available at: [Link]
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David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 77(4), 485-496. Available at: [Link]
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Application Notes & Protocols: The Use of N-phenylmaleamic Acids as Selective Herbicide Antidotes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-phenylmaleamic acids as selective herbicide antidotes, commonly known as safeners. It delves into the foundational mechanism of action, provides detailed protocols for their chemical synthesis, and outlines robust methodologies for evaluating their biological efficacy and selectivity. The guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the principles at play.
Introduction: Enhancing Herbicide Selectivity
The development of selective herbicides has been a cornerstone of modern agriculture, enabling effective weed management with minimal damage to crops. However, the margin of selectivity between a crop and a target weed can sometimes be narrow, leading to potential crop injury under certain environmental conditions or with specific herbicide-crop combinations. Herbicide safeners are chemical agents that enhance crop tolerance to herbicides without compromising the herbicide's efficacy against weeds.[1][2] This technology effectively widens the therapeutic window of a herbicide, increasing its safety and utility.
N-phenylmaleamic acids represent a specific and potent class of herbicide safeners. Research has shown their effectiveness in protecting monocotyledonous crops, such as sorghum, from injury by certain classes of herbicides, particularly chloroacetanilides like alachlor.[3] This guide offers an in-depth exploration of these compounds, from their biochemical mode of action to their practical application and evaluation in a research setting.
Section 1: The Scientific Foundation - Mechanism of Action
The efficacy of N-phenylmaleamic acids as safeners is rooted in their ability to augment the crop's natural detoxification machinery.[1][4] Instead of acting on the herbicide directly, these compounds trigger a signaling cascade within the crop plant that upregulates the expression and activity of enzymes involved in xenobiotic metabolism.
1.1 The Glutathione-Based Detoxification Pathway The primary mechanism involves the induction of the glutathione-based detoxification system.[5][6][7] This is a three-phase process:
-
Phase I (Modification): Herbicides may be modified by enzymes like cytochrome P450 monooxygenases.[1][8]
-
Phase II (Conjugation): The herbicide or its metabolite is conjugated with an endogenous, hydrophilic molecule. For many herbicides, this molecule is the tripeptide glutathione (GSH). This reaction is catalyzed by a family of enzymes called Glutathione S-Transferases (GSTs).[5][6] The resulting conjugate is typically non-phytotoxic.
-
Phase III (Sequestration): The herbicide-GSH conjugate is transported and sequestered in the plant cell's vacuole or apoplast, effectively removing it from sites of metabolic activity.[5][9]
N-phenylmaleamic acids act as potent inducers of this pathway. They have been shown to increase the intracellular concentration of GSH and significantly enhance the catalytic activity of GSTs.[3][5][10] This accelerated metabolism prevents the herbicide from accumulating to toxic levels within the crop plant.
1.2 Pro-Antidotes and the Active Form An important mechanistic detail is that N-phenylmaleimides and their isomers (-isomaleimides) function as "pro-antidotes." In the plant or soil environment, these compounds undergo rapid hydrolysis to form the corresponding N-phenylmaleamic acid, which is the actual active safening agent.[3] This is a critical consideration for both synthesis and experimental design.
Caption: Mechanism of N-phenylmaleamic acid as a herbicide safener.
Section 2: Synthesis and Characterization
The synthesis of N-phenylmaleamic acids is a foundational step for research in this area. The reaction is a straightforward nucleophilic addition of an aniline to maleic anhydride, which proceeds readily and often in high yield.[11][12]
Protocol 2.1: Synthesis of N-(4-chlorophenyl)maleamic acid
This protocol describes the synthesis of a model compound, this compound, which has demonstrated significant safening activity.[3]
Rationale: The reaction involves the nucleophilic attack of the amine group of 4-chloroaniline on one of the electrophilic carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.[12] Diethyl ether is chosen as the solvent because the starting materials are soluble, while the amic acid product is poorly soluble, allowing it to precipitate for easy isolation. The reaction is exothermic, so slow addition of the aniline is crucial to maintain control.
Materials & Equipment:
-
Maleic anhydride (reagent grade)
-
4-chloroaniline (reagent grade)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir until all the solid has dissolved.
-
Reaction: Prepare a solution of 12.75 g (0.1 mol) of 4-chloroaniline in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-chloroaniline solution dropwise to the stirred maleic anhydride solution over 30 minutes. A thick, cream-colored precipitate will form almost immediately.
-
Causality Check: The reaction is exothermic. If the ether begins to reflux too vigorously, slow the rate of addition and/or use an ice-water bath to cool the flask.
-
Completion: After the addition is complete, continue stirring the suspension at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the flask in an ice-water bath for 15-20 minutes. Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with three 25 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight. The product should be a fine, cream-colored powder with a yield typically exceeding 95%.
Protocol 2.2: Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical.
-
Melting Point: Determine the melting point. Pure N-phenylmaleamic acids have sharp, defined melting points (e.g., N-phenylmaleamic acid is ~201-202°C).[13]
-
Spectroscopy: Use standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm the chemical structure.
-
Purity Analysis: Purity can be assessed by HPLC or GC-MS. This is particularly important for identifying common byproducts.[12]
Section 3: Protocols for Efficacy and Selectivity Evaluation
A multi-tiered approach is essential to validate the performance of a potential safener. This workflow progresses from controlled greenhouse bioassays to mechanistic biochemical assays.
Caption: Experimental workflow for evaluating safener efficacy.
Protocol 3.1: Greenhouse-Based Plant Bioassay for Safener Efficacy
Rationale: This assay is the primary screen to determine if the compound can protect a target crop from herbicide injury under controlled conditions. A randomized complete block design is essential to minimize the effects of environmental variability within the greenhouse.[14] Including rates that are double the recommended herbicide dose helps to assess the robustness of the safening effect.
Materials & Equipment:
-
Crop seeds (e.g., Sorghum bicolor)
-
Weed seeds (e.g., a susceptible grass like Setaria faberi)
-
Pots (e.g., 10 cm diameter) filled with standard potting mix
-
Herbicide (e.g., Alachlor)
-
Synthesized safener
-
Greenhouse with controlled temperature and lighting
-
Analytical balance, spray chamber
Procedure:
-
Planting: Plant 5 crop seeds and 10 weed seeds in each pot, covering them with a thin layer of soil. Prepare enough pots for all treatments and replicates (minimum 4 replicates recommended).
-
Treatment Groups:
-
Untreated Control (UTC)
-
Herbicide only (at recommended rate, 1x)
-
Herbicide only (at double rate, 2x)
-
Safener only (at a predetermined rate, e.g., 10% of herbicide rate)
-
Herbicide (1x) + Safener
-
Herbicide (2x) + Safener
-
-
Application: The safener and herbicide can be applied simultaneously as a pre-emergence soil drench or spray immediately after sowing.[3] Ensure uniform application using a calibrated spray chamber.
-
Growth: Place pots in the greenhouse in a randomized complete block design. Water as needed.
-
Assessment: At 14 and 21 days after treatment (DAT), assess the plants.
-
Visual Injury Rating: Score crop injury on a scale of 0% (no effect) to 100% (plant death).
-
Weed Control: Score weed control on a scale of 0% (no effect) to 100% (complete control).
-
Plant Height: Measure the height of each crop plant.
-
Biomass: At 21 DAT, harvest the above-ground shoots of the crop plants, place them in labeled paper bags, and record the fresh weight. Dry the samples in an oven at 60°C for 72 hours and record the dry weight.
-
Protocol 3.2: Biochemical Assay - Glutathione S-Transferase (GST) Activity
Rationale: This assay provides mechanistic proof by directly measuring the activity of the key detoxification enzymes induced by the safener. 1-chloro-2,4-dinitrobenzene (CDNB) is a universal model substrate for GSTs that yields a colored product upon conjugation with GSH, allowing for easy spectrophotometric measurement.[15]
Materials & Equipment:
-
Crop seedlings (from a parallel experiment to Protocol 3.1, harvested at 3-5 days after treatment)
-
Liquid nitrogen, mortar and pestle
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 1 mM EDTA)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)
-
CDNB solution (e.g., 50 mM in ethanol)
-
GSH solution (e.g., 50 mM in assay buffer)
-
UV-Vis spectrophotometer
Procedure:
-
Tissue Sampling: Harvest ~0.5 g of root or shoot tissue from seedlings treated with and without the safener. Immediately freeze in liquid nitrogen.
-
Protein Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add 2 mL of ice-cold extraction buffer and continue grinding. Transfer the homogenate to a microfuge tube and centrifuge at ~14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the crude protein extract.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
In a 1 mL cuvette, combine 930 µL of assay buffer, 20 µL of GSH solution, and 20-50 µL of protein extract (adjust volume to normalize protein amount).
-
Initiate the reaction by adding 20 µL of CDNB solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes. The rate of increase is proportional to GST activity.
-
-
Calculation: Calculate specific activity (e.g., in nmol/min/mg protein) using the extinction coefficient for the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).
Section 4: Data Interpretation and Presentation
Table 1: Example Data Summary from Efficacy and Biochemical Assays
| Treatment Group | Crop Injury (%) (21 DAT) | Crop Dry Weight (% of UTC) | Weed Control (%) (21 DAT) | Relative GST Activity (% of UTC) |
| Untreated Control | 0 | 100 | 0 | 100 |
| Herbicide (1x) | 45 | 52 | 95 | 110 |
| Safener | 0 | 98 | 5 | 250 |
| Herbicide (1x) + Safener | 5 | 91 | 93 | 420 |
Interpretation:
-
Successful Safening: The data in the table would indicate a successful safener. The "Herbicide + Safener" group shows a dramatic reduction in crop injury and a significant recovery of biomass compared to the "Herbicide only" group.
-
Maintained Efficacy: Critically, the safener does not reduce the herbicide's effectiveness on the target weed (Weed Control remains >90%).[2]
-
Mechanistic Link: The strong increase in GST activity in the safener-treated groups provides a clear biochemical explanation for the observed protection.[10][15]
Troubleshooting:
-
No Safening Effect: Verify the crop-herbicide-safener combination. N-phenylmaleamic acids show high chemical and botanical specificity.[3] The compound may not be effective for all herbicides or all crops.
-
Safener Phytotoxicity: If the "Safener only" group shows injury or reduced growth, the application rate may be too high. A dose-response curve for the safener should be established.
-
High Variability: Ensure uniform application of treatments and consistent environmental conditions. Increase the number of replicates if necessary.
Conclusion
N-phenylmaleamic acids are a valuable class of chemical tools for enhancing herbicide selectivity in key agricultural crops. Their mechanism of action, centered on the induction of the plant's glutathione-based detoxification system, is well-supported. The protocols outlined in this guide provide a robust framework for the synthesis of these compounds and the systematic evaluation of their potential as herbicide safeners. By combining whole-plant bioassays with targeted biochemical analyses, researchers can effectively identify and validate new safener candidates, contributing to the development of safer and more effective weed management solutions.
References
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Rubin, B., Casida, J. E., & Kirino, O. (1985). Chemistry and Action of N-Phenylmaleamic Acids and Their Progenitors as Selective Herbicide Antidotes. Journal of Agricultural and Food Chemistry, 33(3), 489–494. [Link]
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De Vore, L., et al. (2002). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 130(3), 1151-1159. [Link]
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Scalla, R., & Roulet, A. (2006). Induction of wheat and maize glutathione S-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. Pest Management Science, 62(10), 927-932. [Link]
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Pang, S., et al. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PLOS ONE, 7(7), e40712. [Link]
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Braz, G. V., et al. (2002). Induction of glutathione S-transferases in Arabidopsis by herbicide safeners. Plant Physiology, 128(4), 1151-1159. [Link]
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PrepChem. (n.d.). Preparation of N-phenyl-maleamic acid. PrepChem.com. [Link]
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Wagner, A., et al. (2022). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant and Cell Physiology, 63(5), 654-666. [Link]
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Zhang, Q., & Li, M. (2022). Current Advances in the Action Mechanisms of Safeners. Molecules, 27(19), 6549. [Link]
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Kreuz, K., & Fonné-Pfister, R. (1996). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. JIRCAS International Symposium Series, 4, 115-124. [Link]
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Agriculture Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Regulatory Directive Dir93-07b. [Link]
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Zhang, Q., et al. (2007). Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues. Proteomics, 7(8), 1261-1278. [Link]
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Rosinger, C., & Schulte, W. (2014). Herbicide Safeners: an overview. Julius-Kühn-Archiv, 443, 114. [Link]
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Abu-Qare, A. W., & Duncan, H. J. (2002). Herbicide antidotes. ResearchGate. [Link]
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OEPP/EPPO. (2012). Design and analysis of efficacy evaluation trials. Bulletin OEPP/EPPO Bulletin, 42(3), 367-381. [Link]
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Wang, L., et al. (2019). Safeners Improve Maize Tolerance under Herbicide Toxicity Stress by Increasing the Activity of Enzymes in Vivo. Molecules, 24(21), 3824. [Link]
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Parker, C. (1976). Herbicide Protectants and Antidotes — A Review. PANS Pest Articles & News Summaries, 22(1), 65-74. [Link]
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Microwave-assisted synthesis of N-phenylmaleimides from maleanilic acids.
An In-Depth Guide to the Rapid and Efficient Synthesis of N-Phenylmaleimides from Maleanilic Acids Utilizing Microwave Irradiation
Abstract
N-phenylmaleimides are a pivotal class of heterocyclic compounds with broad applications, from polymer chemistry to their role as key intermediates in drug development. Traditional methods for their synthesis, involving the cyclodehydration of maleanilic acids, often require prolonged reaction times, high temperatures, and can generate significant waste, making them economically and environmentally taxing[1]. This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of N-phenylmaleimides. This modern approach dramatically curtails reaction times from hours to mere seconds, enhances yields, and aligns with the principles of green chemistry by improving energy efficiency and often allowing for solvent-free conditions[2][3]. We will delve into the reaction mechanism, provide a detailed and replicable experimental protocol, discuss key optimization parameters, and outline necessary safety precautions.
Principles of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is an established technique that leverages the ability of microwave irradiation to rapidly and uniformly heat a reaction mixture.[4] Unlike conventional heating, which relies on conduction and convection from an external source, microwave energy couples directly with polar molecules or ions within the reaction medium[5]. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and efficient heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present (such as the sodium acetate catalyst used in this synthesis), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat.
This "superheating" effect allows the reaction mixture to reach temperatures well above the solvent's boiling point in a sealed vessel, leading to spectacular reaction rate accelerations.[5][6] The key advantages of this approach include drastically reduced reaction times, often higher product yields due to minimized side reactions, and improved energy efficiency, making it a cornerstone of modern green chemistry.[4][7]
Reaction Mechanism: Cyclodehydration of Maleanilic Acid
The conversion of a maleanilic acid to its corresponding N-phenylmaleimide is a cyclodehydration reaction. In the presence of acetic anhydride and a catalytic amount of sodium acetate, the reaction proceeds through a mixed anhydride intermediate.[8]
-
Formation of a Mixed Anhydride: The carboxylic acid group of the maleanilic acid reacts with acetic anhydride to form a more reactive mixed anhydride intermediate.
-
Intramolecular Cyclization: The amide nitrogen then performs an intramolecular nucleophilic attack on the adjacent carbonyl carbon of the mixed anhydride. The amide nitrogen's nucleophilicity is relatively weak, which is why significant energy input—efficiently supplied by microwave irradiation—is required for this step.[9]
-
Elimination: The tetrahedral intermediate formed collapses, eliminating an acetate ion as a leaving group to yield the final N-phenylmaleimide product.[8]
Caption: Reaction mechanism for N-phenylmaleimide synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of N-(4-chlorophenyl)maleimide from N-(4-chloro)maleanilic acid, adapted from established microwave-assisted procedures.[2][10]
Materials and Reagents
-
N-(4-chloro)maleanilic acid: (1.32 g, 5.85 mmol)
-
Acetic Anhydride: (3 mL, 31.7 mmol)
-
Anhydrous Sodium Acetate: (0.3 g, 3.65 mmol)
-
Ethanol: For recrystallization
-
Deionized Water: For precipitation and washing
-
Petroleum Ether (optional): For washing
Equipment
-
Microwave Synthesizer: Anton Paar Monowave 400 or similar instrument capable of controlled temperature and pressure heating.
-
10 mL Borosilicate Glass Microwave Reaction Vial with a PTFE-coated silicone septum.
-
Magnetic Stirrer and Stir Bar
-
Vacuum Filtration Apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Melting Point Apparatus
-
NMR Spectrometer
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar into a 10 mL microwave reaction vial. To the vial, add N-(4-chloro)maleanilic acid (1.32 g), anhydrous sodium acetate (0.3 g), and acetic anhydride (3 mL).[2]
-
Microwave Irradiation: Seal the vial securely with the septum cap. Place the vial into the microwave synthesizer. Set the reaction parameters to heat to 90°C and hold for 30 seconds , with continuous stirring (e.g., 1200 rpm).[2][10][11] The instrument should be set to use its fastest possible heating ramp to reach the target temperature.
-
Work-up and Product Isolation: After the irradiation is complete and the vial has cooled to a safe handling temperature, carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water.[11] Stir the resulting suspension vigorously for several minutes to precipitate the crude product and hydrolyze any remaining acetic anhydride.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and sodium acetate. A final wash with a small amount of petroleum ether can aid in drying.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as canary-yellow needles.[12]
-
Drying and Characterization: Air-dry the purified product completely. Determine the yield and characterize the compound by measuring its melting point and acquiring a ¹H NMR spectrum to confirm its structure and purity.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Parameter Optimization and Comparison
The efficiency of the maleimide synthesis is highly dependent on the reaction conditions. Microwave irradiation offers a significant advantage over classical thermal heating, primarily in reaction time.
| Parameter | Conventional Heating[2] | Microwave-Assisted Synthesis[2] | Rationale & Expert Insights |
| Temperature | 60–70°C | 90°C | Microwave heating allows for controlled "superheating" to higher temperatures without significant solvent loss (in a sealed vessel), dramatically accelerating the rate-limiting cyclization step. |
| Reaction Time | 60 minutes | 30 seconds | The 99% reduction in time is the most significant advantage, enabled by the efficient and rapid energy transfer of microwaves directly to the polar reactants.[2] |
| Yield | ~70% | ~73% | Yields are comparable or slightly improved. The short reaction time under microwave conditions minimizes the potential for thermal degradation or side reactions, leading to a cleaner product.[13] |
| Solvent | Acetic Anhydride | Acetic Anhydride | Acetic anhydride serves as both the dehydrating agent and a polar medium that absorbs microwave energy effectively. Solvent-free variations are also possible.[9] |
| Catalyst | Sodium Acetate | Sodium Acetate | Anhydrous sodium acetate is crucial in both methods to facilitate the formation of the reactive mixed anhydride intermediate.[12] |
Safety Precautions
-
Corrosive Reagents: Acetic anhydride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Microwave Safety: Use only microwave-safe borosilicate glass vials designed for pressure reactions. Never use sealed containers with metal caps. Always allow the reaction vessel to cool completely before attempting to open it to avoid the rapid release of pressurized vapor.
-
Exothermic Potential: While the reaction is generally well-controlled, be aware of the potential for rapid heating. Start with small-scale reactions to establish safe operating parameters.
-
Waste Disposal: The aqueous filtrate will be acidic. Neutralize it with a suitable base (e.g., sodium bicarbonate) before disposing of it according to institutional guidelines.
Conclusion
The microwave-assisted synthesis of N-phenylmaleimides from maleanilic acids represents a superior alternative to traditional thermal methods. This technique offers an unparalleled reduction in reaction time—from an hour to just 30 seconds—while maintaining or slightly improving product yields.[2] The protocol is simple, efficient, and aligns with the principles of green chemistry by significantly reducing energy consumption. By providing direct and uniform heating, microwave irradiation facilitates the critical cyclodehydration step with remarkable efficacy, making it an invaluable tool for researchers in synthetic chemistry and drug discovery.
References
-
ResearchGate. (2025). Microwave Accelerated Synthesis of N‐Phenylmaleimide in a Single Step and Polymerization in Bulk | Request PDF. Retrieved from ResearchGate. [Link]
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Starkey, L. S. (n.d.). Microwave-Assisted Synthesis of N-Phenylsuccinimide. PMC - NIH. [Link]
-
Quora. (2021). What are the advantages of using a microwave in green synthesis?. [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. [Link]
-
Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. [Link]
-
O'Brien, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH. [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]
-
Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. [Link]
-
Study.com. (n.d.). The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds.... [Link]
-
(n.d.). Microwave-Assisted Synthesis of N-Substituted Maleimide Derivatives as Exogenous Antioxidant Agents. [Link]
-
CORE. (n.d.). Microwave-induced One-pot Synthesis of N-carboxyalkyl Maleimides and Phthalimides. [Link]
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MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
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Introduction
N-arylhydrazones, and their N-acyl subclasses, represent a cornerstone of modern synthetic and medicinal chemistry. Characterized by the R¹R²C=N-NH-Ar functional group, these compounds are not merely synthetic curiosities but are pivotal intermediates and pharmacologically active agents. Their utility is vast, serving as key precursors in the renowned Fischer indole synthesis for creating heterocyclic scaffolds[1][2], and as standalone molecules exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties[3][4][5][6].
The inherent structural malleability of the hydrazone moiety allows for extensive derivatization, making it a privileged scaffold in drug discovery[4][7]. This application note provides an in-depth guide for researchers on two robust and versatile strategies for synthesizing N-arylhydrazone derivatives, starting from common acid-related precursors: β-keto acids/esters and carboxylic acids. We will explore the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and offer insights into characterization and troubleshooting.
Section 1: Mechanistic Foundations & Strategic Considerations
The choice of synthetic strategy depends on the desired final structure and the available starting materials. Here, we dissect two powerful approaches that leverage acidic functional groups.
Strategy A: The Japp-Klingemann Reaction
Causality and Mechanism: The reaction is initiated by the formation of a highly electrophilic aryl diazonium salt from an aniline derivative. A base then deprotonates the active methylene compound (the β-keto-ester in the diagram below) to form a nucleophilic enolate. This enolate attacks the diazonium salt to form an azo compound intermediate. This intermediate is unstable and undergoes hydrolysis, leading to the cleavage of the ester (or carboxylic acid) group and subsequent tautomerization to yield the stable N-arylhydrazone product[8][11]. This pathway is invaluable for producing hydrazones that are immediate precursors for syntheses like the Fischer indole synthesis[11][12].
Caption: Mechanism of the Japp-Klingemann reaction.
Strategy B: Synthesis via Acid Hydrazides
This is arguably the most modular and widely used method for preparing N-acylhydrazones, a specific and highly important subclass of N-arylhydrazones. The strategy involves a reliable two-step sequence: first, the conversion of a carboxylic acid (or its ester) into an acid hydrazide, followed by an acid-catalyzed condensation with an aldehyde or ketone[13][14].
Causality and Mechanism: This approach's power lies in its convergent nature. A single acid hydrazide can be reacted with a library of aldehydes and ketones to rapidly generate a diverse set of derivatives.
-
Hydrazide Formation: Carboxylic esters readily react with hydrazine hydrate via nucleophilic acyl substitution to form the corresponding acid hydrazide. This step is typically high-yielding and the product often crystallizes from the reaction mixture[15][16].
-
Condensation: The acid hydrazide, containing a nucleophilic -NH₂ group, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is usually catalyzed by a small amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen, thereby increasing its electrophilicity. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone[17][18].
Caption: Workflow for N-acylhydrazone synthesis from a carboxylic acid.
Section 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Conduct all reactions in a well-ventilated fume hood.
Protocol 1: Synthesis of an N-Arylhydrazone via the Japp-Klingemann Reaction
Example: Synthesis of Ethyl 2-(2-phenylhydrazono)propanoate
This protocol is adapted from established procedures for the Japp-Klingemann reaction[8][10].
Materials:
-
Aniline (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Diethyl ether
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 250 mL beaker, add aniline (5.0 g, 53.7 mmol) and water (50 mL). Slowly add concentrated HCl (15 mL) while stirring. Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (4.0 g, 58.0 mmol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, keeping the temperature below 5 °C. Stir for an additional 15 minutes at this temperature. The resulting solution of benzenediazonium chloride should be used immediately.
-
-
Coupling Reaction:
-
In a 500 mL flask equipped with a mechanical stirrer, dissolve ethyl acetoacetate (7.0 g, 53.7 mmol) in ethanol (100 mL).
-
Add a solution of sodium acetate (15 g) in water (50 mL) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the stirred ketoester solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Workup and Purification:
-
A yellow-orange precipitate should form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure ethyl 2-(2-phenylhydrazono)propanoate as yellow crystals.
-
Dry the product in a vacuum desiccator.
-
Protocol 2: Synthesis of an N-Acylhydrazone from a Carboxylic Acid
Example: Synthesis of N'-(4-chlorobenzylidene)-4-methylbenzohydrazide
This protocol is a representative example of the two-step synthesis common in medicinal chemistry[14][16][18].
Step A: Synthesis of 4-methylbenzohydrazide
-
Esterification (if starting from acid): To a solution of 4-methylbenzoic acid (10.0 g, 73.4 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise. Reflux the mixture for 4-6 hours. Cool to room temperature, remove most of the methanol under reduced pressure, and partition the residue between diethyl ether and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield methyl 4-methylbenzoate.
-
Hydrazinolysis: To a solution of methyl 4-methylbenzoate (10.0 g, 66.6 mmol) in ethanol (100 mL), add hydrazine hydrate (80% solution, 6.2 mL, ~100 mmol). Reflux the mixture for 8-12 hours, during which a white precipitate should form.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-methylbenzohydrazide.
Step B: Synthesis of the N-Acylhydrazone
-
Condensation: In a 100 mL round-bottom flask, dissolve 4-methylbenzohydrazide (1.50 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Purification: Upon cooling to room temperature, a solid product will typically precipitate. If not, the solvent can be partially evaporated. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford the pure N'-(4-chlorobenzylidene)-4-methylbenzohydrazide.
Section 3: Characterization and Data Interpretation
Confirmation of the N-arylhydrazone structure is achieved through standard spectroscopic methods.
| Technique | Key Observables for N-Acylhydrazones | Causality/Insight |
| ¹H NMR | -NH Proton: A characteristic singlet, often broad, appearing downfield (δ 9.0-12.0 ppm)[19]. | The proton is deshielded due to its attachment to nitrogen and proximity to the carbonyl and imine groups. Its chemical shift can be solvent-dependent. |
| -N=CH Proton: A sharp singlet for aldehyde-derived hydrazones (δ 7.5-8.5 ppm)[19]. | This proton is on an sp² hybridized carbon, leading to a downfield shift. | |
| Isomers/Conformers: Duplication of signals for NH, N=CH, and adjacent protons may be observed[16][20]. | This is due to restricted rotation around the C(O)-N and N-N bonds, leading to the presence of E/Z isomers and syn/anti conformers in solution[21]. | |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 160-170 ppm[19]. | Typical chemical shift for an amide-like carbonyl carbon. |
| Imine Carbon (C=N): Signal around δ 140-150 ppm[19]. | Characteristic of the sp² carbon in the C=N double bond. | |
| FT-IR | N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹[19]. | Corresponds to the stretching vibration of the N-H bond. |
| C=O Stretch: A strong, sharp band around 1640-1680 cm⁻¹[22]. | This is the characteristic amide I band. | |
| C=N Stretch: A medium intensity band around 1600-1630 cm⁻¹[19]. | Confirms the presence of the imine functional group. | |
| Mass Spec | Molecular Ion Peak [M]⁺: Should be clearly visible to confirm the molecular weight. | Provides direct evidence of the successful condensation and final product mass. |
Section 4: Troubleshooting and Practical Insights
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Japp-Klingemann | Decomposition of the diazonium salt. | Prepare the diazonium salt fresh and use it immediately. Always maintain the temperature at 0-5 °C during its preparation and use[8]. |
| Reaction Stalls (Condensation) | Insufficient catalysis or unreactive carbonyl. | Add a few more drops of glacial acetic acid. For very unreactive ketones, consider stronger Lewis acid catalysts or longer reaction times[23]. |
| Oily Product / Fails to Crystallize | Product may have a low melting point or impurities are present. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purification by column chromatography is necessary[24]. |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can hydrolyze the hydrazone C=N bond. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%). Alternatively, use neutral alumina for chromatography[25]. Recrystallization is often the preferred purification method for hydrazones[24]. |
Conclusion
The synthesis of N-arylhydrazone derivatives from acid-related precursors offers a powerful and flexible platform for chemical synthesis and drug discovery. The Japp-Klingemann reaction provides an elegant route from β-dicarbonyl compounds, while the two-step condensation of acid hydrazides with carbonyls offers unparalleled modularity for building diverse molecular libraries. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can confidently access these valuable chemical entities for a wide array of applications, from fundamental organic synthesis to the development of novel therapeutic agents.
References
-
Title: Japp–Klingemann reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction Source: Journal of Organic Chemistry URL: [Link]
-
Title: Fischer indole synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: PubMed Central (NIH) URL: [Link]
-
Title: Hydrazone - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Fischer Indole Synthesis: Mechanism, Steps & Importance Source: Vedantu URL: [Link]
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Title: Hydrazones – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Japp-Klingemann Reaction Source: SynArchive URL: [Link]
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Title: Japp-Klingemann reaction Source: chemeurope.com URL: [Link]
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Title: Japp-Klingemann Reaction Source: Wiley Online Library URL: [Link]
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Title: Product Class 17: Hydrazones Source: Science of Synthesis URL: [Link]
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Title: Japp klingemann reaction Source: Slideshare URL: [Link]
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Title: Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs Source: PubMed URL: [Link]
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Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: PubMed Central (NIH) URL: [Link]
-
Title: Synthesis and Biological Activity of Hydrazones and Derivatives: A Review Source: MDPI URL: [Link]
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Title: Synthesis and Evaluation of Hydrazones Source: Alcrut group URL: [Link]
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Title: Fisher's synthesis of indole Source: Química Organica.org URL: [Link]
-
Title: Acylhydrazones and Their Biological Activity: A Review Source: PubMed Central (NIH) URL: [Link]
-
Title: Electrochemical diazenylation of active methylene compounds with aryldiazonium salts: efficient synthesis of β-dicarbonyl benzoylhydrazones Source: Royal Society of Chemistry URL: [Link]
-
Title: Medicinal Chemistry of N-Acylhydrazones: New Lead-Compounds of Analgesic, Antiinflammatory and Antithrombotic Drugs Source: Bentham Science URL: [Link]
-
Title: A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones Source: TSI Journals URL: [Link]
-
Title: Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Activity of N-Acylhydrazones Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: A review exploring biological activities of hydrazones Source: PubMed Central (NIH) URL: [Link]
-
Title: Hydrazone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of some novel N-arylhydrazone derivatives of N-phenyl anthranilic acid Source: ResearchGate URL: [Link]
-
Title: Need a purification method for a free hydrazone Source: Reddit URL: [Link]
-
Title: Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid Source: ResearchGate URL: [Link]
-
Title: Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid Source: PubMed URL: [Link]
-
Title: How to purify hydrazone? Source: ResearchGate URL: [Link]
-
Title: Biological Activities of Hydrazone Derivatives Source: PubMed Central (NIH) URL: [Link]
-
Title: Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine Source: ResearchGate URL: [Link]
-
Title: Chemistry of 2-Arylhydrazonals Source: ResearchGate URL: [Link]
-
Title: Physical constants of N-arylhydrazone derivatives of N-phenyl anthranilic acid Source: Various Sources (Compilation) URL: [Link]
-
Title: Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review Source: iMedPub URL: [Link]
-
Title: Purification Techniques Source: Journal of New Developments in Chemistry URL: [Link]
-
Title: How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy Source: PubMed Central (NIH) URL: [Link]
-
Title: TiO2-Catalyzed Direct Diazenylation of Active Methylene Compounds with Diazonium Salts Source: PubMed Central (NIH) URL: [Link]
-
Title: NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones Source: ResearchGate URL: [Link]
-
Title: Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol Source: PubMed URL: [Link]
-
Title: Reactions of Diaziridines With Benzynes Give N-Arylhydrazones Source: PubMed (NIH) URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Chlorophenyl)Maleamic Acid
Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)Maleamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during this specific synthesis, complete with detailed protocols and scientific explanations to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
Several factors can contribute to a low yield in this synthesis. The primary reasons often revolve around the reactivity of the starting materials, reaction conditions, and product isolation.
-
Incomplete Reaction: The reaction between maleic anhydride and 4-chloroaniline is a nucleophilic acyl substitution.[1] If the reaction does not go to completion, unreacted starting materials will contaminate the product and lower the yield.
-
Suboptimal Temperature: While the reaction can proceed at room temperature, temperature control is crucial.[2][3] Exceedingly low temperatures can slow the reaction rate, while excessively high temperatures can promote the formation of side products, including the cyclized N-(4-chlorophenyl)maleimide.
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of maleic anhydride to maleic acid.[4] This reduces the amount of anhydride available to react with the amine, thereby decreasing the yield of the desired product.
-
Improper Stoichiometry: Using an incorrect molar ratio of reactants can leave an excess of one starting material, making purification more difficult and reducing the theoretical yield based on the limiting reagent.[1]
-
Product Precipitation and Isolation: this compound is a solid product that often precipitates from the reaction mixture. Inefficient filtration or washing during workup can lead to loss of product.
Q2: How can I optimize the reaction conditions to maximize the yield?
Optimizing reaction parameters is key to achieving a high yield. Here are several areas to focus on:
A. Solvent Selection: The choice of solvent can significantly influence the reaction rate and the ease of product isolation.[1]
-
Aprotic Solvents: Solvents like diethyl ether, dioxane, or acetic acid are commonly used.[3][5][6] Diethyl ether is advantageous as the product is often insoluble and precipitates out, simplifying isolation.[6] Acetic acid can help to dissolve the 4-chloroaniline.[5]
-
Solvent-Free Conditions: Some procedures report successful synthesis under solvent-free conditions, which is a greener and more atom-efficient approach.[2]
B. Temperature and Reaction Time:
-
The reaction is typically exothermic. It's often initiated at a low temperature (0-5 °C) by adding the amine solution dropwise to the maleic anhydride solution to control the initial heat of reaction.[3]
-
After the initial addition, the reaction is often stirred at room temperature for a period ranging from 30 minutes to several hours to ensure completion.[6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
C. Stoichiometry:
-
Using equimolar amounts of maleic anhydride and 4-chloroaniline is the standard approach.[1] A slight excess of the amine can be used to ensure all the maleic anhydride reacts, but this may complicate purification.
D. Reagent Purity:
-
Ensure that both maleic anhydride and 4-chloroaniline are of high purity. Impurities can lead to side reactions.
-
Crucially, use anhydrous solvents to prevent the hydrolysis of maleic anhydride.[8]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.
Q3: I am observing an unexpected side product. What could it be and how can I prevent its formation?
The most common side product is N-(4-chlorophenyl)maleimide , which is formed by the intramolecular cyclization (dehydration) of the maleamic acid.[1][5]
Formation Mechanism: The carboxylic acid and amide functional groups of the maleamic acid can condense with the loss of a water molecule to form a five-membered imide ring.[1] This is often promoted by heat.
Prevention Strategies:
-
Temperature Control: Avoid high reaction temperatures. The synthesis of the maleamic acid is typically carried out at or below room temperature.[3][6] The cyclization to the maleimide usually requires heating, often in the presence of a dehydrating agent like acetic anhydride.[2][5]
-
Avoid Acidic Catalysts: Strong acids can sometimes catalyze the dehydration reaction. While acetic acid is sometimes used as a solvent, stronger acids should be avoided.
-
Prompt Isolation: Once the reaction is complete, isolate the product promptly to prevent potential cyclization during prolonged standing in the reaction mixture.
Reaction Pathway: Desired Product vs. Side Product
Caption: Reaction scheme showing the formation of the desired product and a common side product.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound.
Materials:
-
Maleic Anhydride (Reagent Grade)
-
4-Chloroaniline (Reagent Grade)
-
Anhydrous Diethyl Ether
Procedure:
-
Preparation of Reactant Solutions:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 250 mL).[6]
-
In a separate beaker, dissolve 4-chloroaniline (e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 50 mL).
-
-
Reaction:
-
Cool the maleic anhydride solution to 0-5 °C in an ice bath.
-
Slowly add the 4-chloroaniline solution dropwise to the stirred maleic anhydride solution over 30 minutes. A thick white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the suspension at room temperature for 1 hour to ensure the reaction goes to completion.[6]
-
-
Product Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a fine, cream-colored powder.[6]
-
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether | Product precipitates, simplifying isolation and minimizing side reactions.[6] |
| Temperature | Initial cooling (0-5°C), then Room Temp. | Controls initial exotherm and prevents side product formation.[3][6] |
| Stoichiometry | 1:1 Molar Ratio (Anhydride:Amine) | Ensures complete conversion of the limiting reagent without excess starting material.[1] |
| Reaction Time | 1-2 hours | Sufficient for reaction completion at room temperature.[6] |
| Atmosphere | Anhydrous | Prevents hydrolysis of maleic anhydride.[8] |
References
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Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available from: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Available from: [Link]
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Chemistry Online. Preparation of N-(p-chlorophenyl)-maleimide. Available from: [Link]
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Indian Journal of Chemistry. Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Available from: [Link]
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Wiley Online Library. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Available from: [Link]
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Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]
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PMC - NIH. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Available from: [Link]
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ResearchGate. What are the best reaction conditions for an amidation reaction using EDC? Available from: [Link]
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Reddit. Real Synthesis: ~ any amidation tricks? : r/OrganicChemistry. Available from: [Link]
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ResearchGate. Why did my amide syntesis does not work? Available from: [Link]
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Homework.Study.com. What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Available from: [Link]
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JOCPR. Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Available from: [Link]
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Bartleby. Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid... Available from: [Link]
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ResearchGate. Reactions Involving Maleic Anhydride. Available from: [Link]
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Organic Syntheses Procedure. N-Phenylmaleimide. Available from: [Link]
- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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PMC - NIH. Effect of process mode, nitrogen source and temperature on L-malic acid production with Aspergillus oryzae DSM 1863 using acetate as carbon source. Available from: [Link]
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SpringerLink. Recent developments in maleic acid synthesis from bio-based chemicals. Available from: [Link]
- Google Patents. US4678613A - Process for the purification of triphenylmethane compounds.
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Common side reactions in the synthesis of N-(4-Chlorophenyl)Maleamic Acid.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)maleamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you in your experimental work.
The synthesis of this compound is a foundational reaction, typically involving the nucleophilic ring-opening of maleic anhydride with 4-chloroaniline.[1][2] While seemingly straightforward, the reactivity of the starting materials and the product itself can lead to several common side reactions that may impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My final yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several potential side reactions or procedural missteps. The most common culprits are hydrolysis of the starting material and premature cyclization of the product.
Root Cause Analysis:
-
Hydrolysis of Maleic Anhydride: Maleic anhydride is highly susceptible to hydrolysis, reacting with ambient moisture or residual water in the solvent to form maleic acid.[3][4] Once hydrolyzed, maleic acid will not react with 4-chloroaniline under standard conditions, thus reducing the amount of limiting reagent available and lowering the theoretical yield.
-
Product Loss During Workup: this compound has moderate solubility in various organic solvents. During filtration and washing steps, excessive use of solvent can lead to significant loss of product into the filtrate.[5]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, poor mixing, or running the reaction at a suboptimal temperature. While the reaction is typically fast, ensuring complete dissolution and interaction of reagents is key.[5][6]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous solvents. If the solvent has been opened previously, consider drying it over a suitable agent (e.g., molecular sieves). Handle maleic anhydride in a dry environment (e.g., glove box or under an inert atmosphere) to minimize exposure to humidity.
-
Optimize Washing Steps: When washing the precipitated product, use a minimal amount of ice-cold solvent. This reduces the product's solubility in the wash solvent, minimizing losses.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (4-chloroaniline and maleic anhydride). This provides direct evidence that the reaction has reached completion before proceeding to workup.
Question 2: My characterization (NMR, LC-MS) shows an impurity with a mass corresponding to the loss of a water molecule. What is this byproduct?
This is a classic sign of intramolecular cyclization, a very common side reaction. The maleamic acid product undergoes dehydration to form the corresponding N-(4-Chlorophenyl)maleimide.[1][7]
Mechanistic Insight:
The carboxylic acid and amide functional groups of the maleamic acid are in close proximity due to the cis-configuration of the double bond. Under certain conditions, particularly with heating or in the presence of dehydrating agents (like acetic anhydride, which is often used in the subsequent step to intentionally form the imide), the amide nitrogen can act as a nucleophile, attacking the carboxylic acid carbonyl.[2][7] The subsequent loss of a water molecule forms the stable five-membered imide ring.
Preventative Measures:
-
Avoid High Temperatures: The initial synthesis of the maleamic acid should be conducted at room temperature or below.[5] Avoid any heating during this step unless specifically required by a validated protocol for a different substrate.
-
Choice of Dehydrating Agent: If you are not intentionally trying to form the maleimide, ensure no dehydrating agents are present. Be mindful of acidic catalysts which can sometimes promote this side reaction.[8]
Question 3: During cyclization to the maleimide, I've isolated two different products. What is the second product?
When cyclizing N-substituted maleamic acids, it is possible to form both the thermodynamically favored maleimide and the kinetically favored N-substituted isomaleimide.[7][8][9]
Mechanistic Distinction:
-
Maleimide Formation: The amide nitrogen attacks the carboxylic acid carbonyl. This is generally the more stable, thermodynamically favored product.[7]
-
Isomaleimide Formation: The oxygen of the carboxylic acid attacks the amide carbonyl carbon, leading to the formation of an isoimide. This pathway can be kinetically favored under certain conditions, for example, using acetic anhydride in dimethylacetamide.[8][9]
Control Strategies:
-
Reaction Conditions: Heating the maleamic acid in acetic acid under reflux tends to exclusively yield the maleimide.[9] The use of specific dehydrating agents and solvents can influence the ratio of imide to isoimide.
-
Isomerization: Isomaleimides can often be converted to the more stable maleimide by heating or treatment with acid or base.
Frequently Asked Questions (FAQs)
What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 4-chloroaniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form the amide and carboxylic acid functionalities of the maleamic acid product.[1] The reaction is typically rapid and exothermic.
How critical is the choice of solvent?
Solvent choice is crucial for managing reagent solubility, reaction rate, and product precipitation.
| Solvent | Pros | Cons |
| Ethyl Acetate | Good solubility for starting materials; product often precipitates out, simplifying isolation.[5] | Must be anhydrous to prevent hydrolysis. |
| Acetic Acid | Can be used to directly proceed to the maleimide in a one-pot synthesis.[2][10] | Promotes cyclization; may not be ideal if the maleamic acid is the desired final product. |
| Toluene | Aprotic and can be easily dried. | May require gentle warming to fully dissolve starting materials, increasing risk of side reactions.[6] |
| Ethers (e.g., Diethyl Ether) | Good for precipitating the product cleanly.[11] | Low boiling point; maleic anhydride has limited solubility. |
What are the key differences between the desired reaction and potential side reactions?
The following diagram illustrates the main reaction pathway versus the most common competing side reactions.
How can I effectively purify the final this compound product?
Recrystallization is often the most effective method for purifying the crude product.
General Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the maleamic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point.[6]
-
Dissolution: Add the crude product to a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.
-
Filtration (Hot): If activated carbon was used, perform a hot filtration through fluted filter paper to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
References
- EXPERIMENTAL AND THEORETICAL INVESTIGATION OF THE INTRAMOLECULAR CYCLISATION OF N-(BENZOXAZOLINON-6-YL)
- Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. (2017). RSC Publishing.
- The reaction between maleic anhydride and amines is an important p
- Wood, L. L., & Calton, G. J. (n.d.). Polymers of maleic acid with amines.
- Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids | Request PDF. (n.d.).
- Acid-catalyzed hydrolysis of maleamic acids 34-42. (n.d.).
- Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (n.d.). Wiley Online Library.
- Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. (n.d.).
- Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. (2019).
- Maleamic acid. (n.d.). Wikipedia.
- MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (n.d.). Revue Roumaine de Chimie.
- This compound | 7242-16-2. (n.d.). Benchchem.
- Post-polymerization modification of styrene–maleic anhydride copolymer brushes. (n.d.). RSC Publishing.
- An, H., & De-Qi, Y. (n.d.). Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
- Solved Week 1: Preparation of N-(4-chlorophenyl) maleanilic. (2021). Chegg.com.
- Reaction of the anhydride group with an aliphatic amine or alcohol (CH... (n.d.).
- Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Preparation of N-(p-chlorophenyl)-maleimide | Chemistry. (2022). Chemistry Online.
- N-(2-Chloro-4-nitrophenyl)
- CAS 7242-16-2: this compound. (n.d.). CymitQuimica.
- This compound CAS#: 7242-16-2. (n.d.). ChemicalBook.
- This compound | 7242-16-2. (n.d.). ChemicalBook.
- N-Phenylmaleimide. (n.d.). Organic Syntheses Procedure.
- The interaction of maleic anhydride and derivatives of long-chain olefins. (n.d.).
- Maleic-/ Phthalic anhydride (C4H2O3 / C8H4O3) B 1 Information and recommendations for paramedics and doctors at the site. (n.d.). Chemical Emergency Medical Guidelines.
- Maleic Anhydride | C4H2O3 | CID 7923. (n.d.). PubChem.
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Technical Support Center: Purification of Crude N-(4-Chlorophenyl)Maleamic Acid by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-(4-Chlorophenyl)Maleamic Acid. It provides not only a step-by-step recrystallization protocol but also in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Overview & Key Considerations
This compound is a versatile intermediate in organic synthesis, often used in the development of bioactive molecules and materials.[1][][3] Its synthesis, typically from 4-chloroaniline and maleic anhydride, can result in a crude product containing unreacted starting materials, byproducts like N-(4-Chlorophenyl)maleimide, or hydrolysis products.[3] Recrystallization is the preferred method for purification, leveraging differences in solubility between the desired compound and its impurities.
Critical Insight: The Amic Acid Moiety The maleamic acid functional group is susceptible to both intramolecular cyclization (forming the corresponding imide) and hydrolysis (reverting to 4-chloroaniline and maleic acid), particularly under harsh thermal or pH conditions.[4][5] A successful recrystallization protocol must be carefully controlled to prevent degradation of the target compound.
Physical & Chemical Properties
A thorough understanding of the compound's properties is the foundation of a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO₃ | [1][6] |
| Molecular Weight | 225.63 g/mol | [][6] |
| Appearance | Solid | [1] |
| Melting Point | ~199 °C | [][6][7] |
| Boiling Point | 466.2 ± 45.0 °C (Predicted) | [][6] |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [][6] |
Recrystallization Workflow
This section details the standard operating procedure for the recrystallization of this compound. The diagram below provides a high-level overview of the process.
Caption: High-level workflow for the purification of this compound.
Step-by-Step Protocol
-
Solvent Selection: The ideal solvent is one where this compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point. Based on procedures for similar amic acids, ethanol is a common and effective choice.[8][9] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be employed if a single solvent is not optimal.[10]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small portion of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hotplate with stirring.
-
Continue adding the solvent in small increments until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[11][12][13] Avoid vigorous, prolonged boiling to minimize solvent evaporation and potential compound degradation.[12]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, particulates) are visible in the hot solution, a hot filtration is necessary.
-
Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.[14]
-
Quickly pour the hot solution through a fluted filter paper into the pre-heated flask.
-
-
Crystallization (Cooling):
-
Cover the flask containing the clear, hot solution with a watch glass or loose stopper.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals by allowing molecules to selectively incorporate into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[13]
-
Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[14]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.[12]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Avoid excessively high temperatures that could cause decomposition or cyclization to the imide.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization process in a question-and-answer format.
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: No crystals have formed even after the solution has cooled to room temperature. What should I do?
A1: This is a very common issue, typically arising from two main causes:
-
Cause A: Too much solvent was used. The solution is not supersaturated, meaning the compound remains fully soluble even at lower temperatures.[11][15]
-
Cause B: The solution is supersaturated but lacks a nucleation point for crystal growth to begin. [11]
-
Solution 1 (Scratching): Use a glass stirring rod to gently but audibly scratch the inner surface of the flask at the air-liquid interface.[16][17] This action can dislodge microscopic fragments of glass that serve as nucleation sites.[17]
-
Solution 2 (Seeding): If available, add a tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[16][18]
-
Solution 3 (Forced Cooling): Place the flask in a lower temperature bath, such as an ice-salt bath, to further decrease solubility and promote nucleation.[14][17]
-
Q2: My product has separated as an oily liquid instead of solid crystals. What went wrong?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture).
-
Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, or the presence of impurities has significantly depressed the compound's melting point. Rapid cooling can also exacerbate this issue.[11]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or folded paper towels can help.[11] If the problem persists, you may need to re-attempt the recrystallization with a different, lower-boiling point solvent.
Q3: The final yield of my purified product is very low. How can I improve it?
A3: A low yield is typically a result of product loss during the procedure.
-
Probable Cause 1: Using too much solvent. This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor after cooling.[11]
-
Solution: Always use the absolute minimum volume of hot solvent required to fully dissolve the crude solid.
-
-
Probable Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated before pouring the solution through.[14]
-
-
Probable Cause 3: Excessive washing. Using too much solvent to wash the crystals, or using solvent that is not sufficiently cold, will dissolve a portion of your purified product.
-
Solution: Wash the filter cake with a minimal volume of ice-cold solvent.
-
Q4: My final product is still colored, even after recrystallization. Why?
A4: This indicates the presence of colored impurities that have similar solubility characteristics to your target compound or have been trapped within the crystal lattice.
-
Solution 1 (Activated Carbon): For highly colored impurities, you can add a very small amount of activated carbon (charcoal) to the hot, dissolved solution before the hot filtration step. The carbon will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.
-
Solution 2 (Second Recrystallization): A second recrystallization of the purified material may be necessary to achieve the desired level of purity and remove residual color.
Q5: How do I know if my recrystallized product is pure?
A5: Purity is assessed by analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value (~199 °C).[][6] Impurities typically cause the melting point to be depressed and broadened.
-
Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can be used to confirm the chemical structure and identify any remaining impurities.[19]
-
Chromatography: HPLC or TLC can be used to resolve the product from any impurities, providing a quantitative or semi-quantitative measure of purity.
References
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- Vertex AI Search Result 2. (2023, August 15).
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- Vertex AI Search Result 7. (2022, April 7). 3.
- Vertex AI Search Result 8. (N.D.). Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Vertex AI Search Result 10. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Vertex AI Search Result 11. (N.D.). The hydrolysis of amides. Chemguide.
- Vertex AI Search Result 12. (N.D.). Recrystallization. University of California, Los Angeles - Chemistry.
- Vertex AI Search Result 13. (N.D.). This compound. BOC Sciences.
- Vertex AI Search Result 15. (N.D.). Ch20 : Amide hydrolysis. University of Calgary.
- Vertex AI Search Result 16. (N.D.). This compound. Benchchem.
- Vertex AI Search Result 17. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Vertex AI Search Result 18. (N.D.). Recrystallization - Part 2. University of California, Irvine.
- Vertex AI Search Result 19. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit.
- Vertex AI Search Result 24. (2025, September 25). This compound. ChemicalBook.
- Vertex AI Search Result 25. (N.D.). N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate.
- Vertex AI Search Result 28. (N.D.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Benchchem.
- Vertex AI Search Result 31. (N.D.). Synthesis and characterization of impurities. World Journal of Pharmaceutical Research.
- Vertex AI Search Result 33. (N.D.). N-(3-Chlorophenyl)maleamic acid.
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Technical Support Center: Optimizing N-Aryl Acetamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-aryl acetamides (acetanilides). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this fundamental organic transformation. This resource is structured into two main sections: a Frequently Asked questions (FAQs) section for general guidance and a Troubleshooting Guide for addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices involved in setting up an N-aryl acetamide synthesis.
1. What is the fundamental mechanism for the synthesis of N-aryl acetamides?
The synthesis of N-aryl acetamides from an aniline (or a substituted aniline) and an acetylating agent is a classic example of nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group and forming the stable amide bond.[1][2][3]
To facilitate this reaction, a base is often required to neutralize the acidic byproduct generated (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride), which drives the reaction to completion.[2][4]
Caption: General mechanism of N-aryl acetamide synthesis.
2. How do I choose the right acetylating agent?
The choice of acetylating agent depends on the reactivity of your aniline, desired reaction conditions, and safety considerations.
| Acetylating Agent | Reactivity | Byproduct | Typical Conditions | Considerations |
| Acetyl Chloride | Very High | HCl | Anhydrous solvent, with a base (e.g., pyridine, triethylamine, or K2CO3) to neutralize HCl.[4][5] | Highly reactive and moisture-sensitive. The HCl byproduct can form a salt with the starting aniline, quenching the reaction if no base is present.[4] |
| Acetic Anhydride | High | Acetic Acid | Can be run neat, in various solvents, or under aqueous conditions. Often used with a base or catalyst.[6] | Less reactive and safer to handle than acetyl chloride. Its use is sometimes regulated.[4] |
| Acetic Acid | Moderate | Water | Typically requires a catalyst (e.g., Lewis acids, solid acid catalysts) and higher temperatures to drive the reaction.[7][8] | A greener and less expensive option, but the reaction can be slower and require more forcing conditions.[7][9] |
| Acetonitrile | Low | - | Can act as both solvent and acetylating agent, often mediated by a base or catalyst under specific conditions.[10][11] | Represents a novel, transition-metal-free approach, suitable for specific substrates.[10] |
3. What is the role of the base in this reaction?
A base is crucial, especially when using highly reactive acetylating agents like acetyl chloride. Its primary roles are:
-
Neutralizing Acidic Byproducts: Acetyl chloride generates hydrochloric acid (HCl), and acetic anhydride produces acetic acid. The base neutralizes this acid, preventing it from protonating the starting aniline. A protonated aniline is no longer nucleophilic and will not react.[2][4]
-
Driving Equilibrium: By removing the acidic byproduct, the base drives the reaction equilibrium towards the product side, increasing the overall yield.[12]
Common bases include tertiary amines like triethylamine (Et3N) and pyridine, or inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium bicarbonate (NaHCO3).[4][5][12] The choice of base can depend on the solvent system; for example, in a two-phase system (like dichloromethane and water), NaOH is often used in what is known as the Schotten-Baumann reaction.[2][3][12]
4. Which solvent should I use?
The ideal solvent should dissolve the aniline starting material and be inert to the reaction conditions.
| Solvent Type | Examples | Use Case |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Good for dissolving a wide range of anilines and are often used with inorganic bases like K2CO3.[4][13] |
| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Commonly used with organic bases like triethylamine or in biphasic Schotten-Baumann conditions.[4][12] |
| Aqueous | Water | Can be used, particularly with acetic anhydride, and offers a greener reaction medium.[6][9] |
| Solvent-Free | Neat conditions | Possible with liquid anilines and acetic anhydride, often with catalytic methods to improve efficiency.[9][14] |
Studies have shown that for reactions with acetyl chloride and K2CO3, DMF and acetonitrile can provide excellent results, sometimes in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance yields and reaction rates.[4]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: Low Yield or Incomplete Reaction
-
Potential Cause: Insufficient reactivity of the acetylating agent.
-
Potential Cause: Deactivation of the aniline starting material.
-
Potential Cause: Poor quality or oxidized starting materials.
-
Solution: Aniline and its derivatives can oxidize and darken on storage, which can lead to lower yields and impurities.[16] It is recommended to use freshly purified aniline (e.g., by distillation). Acetic anhydride and acetyl chloride are sensitive to moisture; ensure they are handled under anhydrous conditions.[16]
-
Issue 2: Formation of a Di-acylated Byproduct
-
Potential Cause: The N-acetyl group formed is only moderately deactivating, and under harsh conditions, a second acetylation can occur on the nitrogen atom.[9]
-
Solution 1: Control Stoichiometry. Using a large excess of the acetylating agent can drive the reaction towards di-acylation. Adjust the molar ratio of the aniline to the acetylating agent to be as close to 1:1 as possible.[9][17]
-
Solution 2: Control Temperature. High reaction temperatures can promote di-acylation. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) and adding the acetylating agent dropwise to maintain control.[9][17]
-
Issue 3: Formation of Dark, Tar-like Impurities
-
Potential Cause: Oxidation of the electron-rich aniline ring.
-
Solution: Aniline is susceptible to oxidation, especially under harsh conditions or when exposed to air for prolonged periods.[18] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction. Using freshly purified starting materials is also critical.[16]
-
Issue 4: Product Loss During Workup and Purification
-
Potential Cause: The product has some solubility in the aqueous phase during extraction.
-
Solution: Ensure the pH of the aqueous layer is appropriately adjusted during the workup. The amide product is generally least soluble in neutral to slightly basic water. Washing with a saturated sodium bicarbonate solution followed by brine can help improve separation.[12]
-
-
Potential Cause: Difficulty with recrystallization.
-
Solution: If the crude product is an oil or fails to crystallize effectively, column chromatography is an excellent alternative for purification.[17] For recrystallization, a common solvent system is an ethanol/water or methanol/water mixture.[4] If the product remains impure after one recrystallization, a second pass or switching to column chromatography may be necessary.
-
Experimental Protocols
Protocol 1: General N-Acetylation using Acetic Anhydride
This protocol is a general method suitable for many aniline derivatives.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq.) in a suitable solvent such as water, ethyl acetate, or dichloromethane.[6][9]
-
Reaction: While stirring, add acetic anhydride (1.0-1.2 eq.) to the solution. If not using water as a solvent, a base like triethylamine (1.1 eq.) can be added. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed. Reactions are typically complete within 5-30 minutes at room temperature.[6]
-
Workup:
-
If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.[4]
-
If the reaction was run in an organic solvent, transfer the mixture to a separatory funnel and wash sequentially with a dilute HCl solution (to remove excess base), a saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.[12]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-aryl acetamide by recrystallization, typically from an ethanol/water mixture.[19]
References
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
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ResearchGate (2017). Acceptable mechanism for the N-acetylation of arylamines using Ac2O... [Link]
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SATHEE CUET (n.d.). Chemistry Schotten Baumann Reaction. [Link]
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Grokipedia (n.d.). Schotten–Baumann reaction. [Link]
-
ijarsct (2021). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Pearson (n.d.). Acylation of Aniline Explained. [Link]
-
Journal of Chemical and Pharmaceutical Research (2015). A Novel Clay catalyst: N-Acetylation of Anilines. JOCPR, 7(3), 725-729. [Link]
-
Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry. [Link]
-
Kawamura, A., et al. (2013). Arylamine N-acetyltransferases: a structural perspective. PMC - NIH. [Link]
-
ResearchGate (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. [Link]
-
ResearchGate (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. [Link]
-
Cambridge University Press (n.d.). Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
Sciencemadness Discussion Board (2009). question an N-acetylation of aniline, using aspirin. [Link]
-
YMER (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10). [Link]
-
ResearchGate (n.d.). Approaches for the N‐acetylation of anilines. [Link]
-
Quora (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? [Link]
-
Chemistry Steps (n.d.). Reactions of Aniline. [Link]
-
ACS Publications (2007). Irreversible Inactivation of Arylamine N-Acetyltransferases in the Presence of N-Hydroxy-4-Acetylaminobiphenyl: A Comparison of Human and Hamster Enzymes. Chemical Research in Toxicology, 20(5), 764–773. [Link]
-
MDPI (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 27(15), 4991. [Link]
-
Taylor & Francis (n.d.). Arylamine N-acetyltransferase – Knowledge and References. [Link]
-
RSC Publishing (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47, 17229-17233. [Link]
-
ResearchGate (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. [Link]
-
Arabian Journal of Chemistry (2022). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 15(1), 103521. [Link]
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Welcome to the technical support center for the Gabriel synthesis and its related compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this venerable yet sometimes temperamental reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own laboratory work. This guide is structured in a question-and-answer format to directly address the common pitfalls associated with incomplete reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Gabriel synthesis reaction is not proceeding. I've mixed my primary alkyl halide with potassium phthalimide in DMF, but upon workup, I only recover my starting materials. What are the likely causes?
This is a common and frustrating issue. An incomplete or non-existent reaction in the first step of the Gabriel synthesis—the SN2 alkylation of potassium phthalimide—can typically be traced back to a few key areas. Let's break them down systematically.
Underlying Principles: The first step of the Gabriel synthesis is a classic SN2 reaction.[1][2][3] For this reaction to be successful, we need an effective nucleophile (the phthalimide anion), a suitable electrophile (the alkyl halide), and a solvent that facilitates this type of reaction. A failure in any of these components will lead to an incomplete reaction.
Troubleshooting Steps:
-
Assess the Quality of Potassium Phthalimide:
-
The Problem: Potassium phthalimide is hygroscopic and can decompose over time, especially if stored improperly.[4][5] Hydrolysis can convert it back to phthalimide and potassium hydroxide, which are not the desired reactants. A 25-year-old bottle of potassium phthalimide was identified as the culprit in one documented case of reaction failure.[5]
-
The Solution:
-
Use freshly purchased, high-purity potassium phthalimide.
-
If you suspect your reagent is old, you can either purchase a new bottle or prepare it fresh by reacting phthalimide with a suitable base like potassium hydroxide in ethanol.[6][7]
-
Protocol for Preparing Fresh Potassium Phthalimide: A detailed protocol can be found in the "Experimental Protocols" section below.
-
-
-
Verify the Reactivity of Your Alkyl Halide:
-
The Problem: The Gabriel synthesis works best with primary alkyl halides.[1][8][9] Secondary alkyl halides are sluggish and prone to elimination side reactions, while tertiary, vinyl, and aryl halides are generally unreactive under standard Gabriel conditions due to steric hindrance and the inability to undergo SN2 reactions.[1][10][11][12]
-
The Solution:
-
Ensure your substrate is a primary alkyl halide.
-
For less reactive primary alkyl chlorides or bromides, consider an in situ halide exchange to the more reactive iodide. This is known as the Finkelstein reaction.[6][13] Adding a catalytic amount of sodium or potassium iodide to your reaction mixture can significantly increase the reaction rate.[13][14]
-
-
-
Evaluate Your Reaction Conditions:
-
The Problem: The choice of solvent and temperature is critical. DMF (dimethylformamide) is an excellent choice as it is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phthalimide anion more nucleophilic.[2][15][16] However, impurities in the solvent (like water) can hinder the reaction. Insufficient temperature can also lead to slow or incomplete reactions.
-
The Solution:
-
Question 2: The first step of my reaction (N-alkylation) appears to have worked, but I'm getting a very low yield of my primary amine after the cleavage step with hydrazine. What's going wrong?
A low yield in the final step points to issues with the cleavage of the N-alkylphthalimide intermediate. The choice of cleavage method and the subsequent workup are critical for isolating your desired primary amine.
Underlying Principles: The final step of the Gabriel synthesis involves the liberation of the primary amine from the N-alkylphthalimide. This is typically achieved by hydrazinolysis (the Ing-Manske procedure), or by acidic or basic hydrolysis.[8][9] Each method has its own advantages and disadvantages. Hydrazinolysis is often preferred as it proceeds under milder, neutral conditions.[2][17]
Troubleshooting Steps:
-
Incomplete Cleavage Reaction:
-
The Problem: The cleavage of the N-alkylphthalimide can be slow and may not go to completion. This is especially true if the reaction time is too short or the temperature is too low.
-
The Solution:
-
Increase the reaction time and/or temperature for the hydrazinolysis step. Refluxing in ethanol is a common condition.
-
Ensure you are using a sufficient excess of hydrazine hydrate.
-
If using acidic or basic hydrolysis, be aware that these conditions can be harsh and may require prolonged heating, which could degrade your product.[15][17]
-
-
-
Difficulties in Product Isolation:
-
The Problem: The phthalhydrazide byproduct formed during hydrazinolysis can sometimes be difficult to separate from the desired primary amine, leading to low isolated yields.[8]
-
The Solution:
-
Phthalhydrazide is often insoluble in common organic solvents like ethanol or dichloromethane and can be removed by filtration.[2]
-
After removing the phthalhydrazide, an acid-base extraction is a robust method to purify the primary amine. The amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the free amine re-extracted into an organic solvent.
-
-
-
Potential Side Reactions of Hydrazine:
-
The Problem: While hydrazine is an excellent nucleophile for cleaving the phthalimide, it can potentially react with other functional groups in your molecule, especially if they are electrophilic.
-
The Solution:
-
If your substrate contains functional groups that are sensitive to hydrazine, consider alternative cleavage methods.
-
Acidic or basic hydrolysis can be used, but be mindful of the compatibility of your product with these harsh conditions.[9][17]
-
Milder, more modern cleavage methods have been developed, such as using sodium borohydride in isopropanol.[17]
-
-
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your Gabriel synthesis, the following flowchart provides a logical progression of steps to identify and resolve the root cause of an incomplete reaction.
Caption: A flowchart for troubleshooting incomplete Gabriel synthesis reactions.
Data Summary for Optimization
| Parameter | Recommendation for Optimal SN2 Reaction (Step 1) | Rationale |
| Nucleophile | High-purity, dry potassium phthalimide | The phthalimide anion is the key nucleophile. Impurities or hydrolysis reduce its effective concentration.[4][5] |
| Electrophile | Primary alkyl iodides > bromides > chlorides | I- is a better leaving group than Br-, which is better than Cl-.[11] |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | These solvents solvate the cation but not the anion, increasing the nucleophilicity of the phthalimide anion.[2][15][16] |
| Temperature | 60-100 °C (substrate dependent) | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |
| Additives | Catalytic NaI or KI for alkyl chlorides/bromides | Facilitates in situ conversion to the more reactive alkyl iodide via the Finkelstein reaction.[6][13] |
Experimental Protocols
Protocol 1: Standard Gabriel Synthesis of Benzylamine
This protocol provides a general procedure for the synthesis of benzylamine from benzyl chloride.
Step 1: N-Alkylation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium phthalimide (1.85 g, 10 mmol) and anhydrous DMF (20 mL).
-
Stir the suspension and add benzyl chloride (1.27 g, 10 mmol).
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and stir.
-
The N-benzylphthalimide will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Hydrazinolysis (Ing-Manske Procedure)
-
In a round-bottom flask, suspend the dried N-benzylphthalimide (from the previous step) in ethanol (30 mL).
-
Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add 20 mL of 2M HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Transfer the filtrate to a separatory funnel. Make the solution basic (pH > 10) by the slow addition of 4M NaOH.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzylamine.
Protocol 2: Troubleshooting - In situ Halide Exchange (Finkelstein Condition)
If you are using a less reactive alkyl chloride or bromide, this modification can be employed.
-
Follow Step 1 of the Standard Gabriel Synthesis protocol.
-
Along with the potassium phthalimide and alkyl halide, add sodium iodide (0.15 g, 1 mmol, 0.1 equivalents).
-
Proceed with the heating and workup as described. The catalytic iodide will facilitate the conversion of the alkyl chloride/bromide to the more reactive alkyl iodide.
Visualizing the Gabriel Synthesis Mechanism
The following diagram illustrates the key steps of the Gabriel synthesis, from the formation of the phthalimide anion to the final liberation of the primary amine.
Caption: The three main stages of the Gabriel synthesis of primary amines.
By systematically evaluating your reagents, reaction conditions, and workup procedures, you can effectively troubleshoot and overcome incomplete reactions in the Gabriel synthesis. This guide provides a framework for this process, grounded in the fundamental principles of organic chemistry.
References
-
Sathee Forum. (n.d.). What is Gabriel phthalimide synthesis and it's limitations ? Retrieved from [Link]
-
Pearson+. (2024). The Gabriel synthesis is most frequently done with 1° alkyl halid... Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
ChemDB. (n.d.). potassium phthalimide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry via YouTube. (2021). Gabriel Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Khan Academy via YouTube. (2024). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium phthalimide. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN104447497A - Method for producing high-purity phthalimide potassium salt.
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis (video). Retrieved from [Link]
-
Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from [Link]
-
Quora. (2018). What is the mechanism of the Gabriel synthesis of amines? Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). potassium phthalimide. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine? Retrieved from [Link]
-
Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Minimizing impurity formation during the synthesis of 2-(4-Chlorophenyl)ethanol.
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-(4-Chlorophenyl)ethanol, with a focus on troubleshooting and minimizing impurity formation.
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol
This guide provides a comprehensive technical resource for the synthesis of 2-(4-Chlorophenyl)ethanol (also known as 4-chlorophenethyl alcohol), a key intermediate in the pharmaceutical and agrochemical industries.[1] We will delve into the most common synthetic routes, focusing on the practical challenges and the formation of critical impurities. The content is structured to provide actionable solutions to problems encountered in the laboratory, ensuring high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 2-(4-Chlorophenyl)ethanol? A1: The two most prevalent methods are the reduction of 4-chlorophenylacetic acid and the Grignard reaction.[2]
-
Reduction of 4-chlorophenylacetic acid: This route is often preferred for its scalability and the use of readily available starting materials.[3][4] The acid precursor can be synthesized from 4-chloroacetophenone via the Willgerodt-Kindler reaction.[5][6] Common reducing agents include sodium borohydride with iodine or more potent hydrides like lithium aluminum hydride (LiAlH₄).[2][7]
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves reacting a 4-chlorobenzylmagnesium halide with formaldehyde.[8] It is a versatile method but requires strict anhydrous conditions to prevent quenching the highly reactive Grignard reagent.[8][9]
Q2: What are the primary impurities I should be aware of for each route? A2: Impurity profiles are route-dependent. For the reduction of 4-chlorophenylacetic acid, common impurities include unreacted starting material and the intermediate 4-chlorophenylacetaldehyde.[2][10] In the Grignard synthesis, the major byproduct is typically the Wurtz coupling product, 1,2-bis(4-chlorophenyl)ethane.[2][9]
Q3: How can I monitor the reaction's progress effectively? A3: Thin Layer Chromatography (TLC) is a rapid and effective qualitative method for monitoring the consumption of starting materials and the formation of the product.[2] For more quantitative analysis during and after the reaction, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[2]
Q4: What are the best general purification methods for the final product? A4: The most effective purification techniques for 2-(4-Chlorophenyl)ethanol are vacuum distillation and column chromatography on silica gel.[2][10] The choice depends on the scale of the reaction and the specific impurities that need to be removed.[2] For column chromatography, a common eluent system is a gradient of ethyl acetate in hexanes.[10]
Troubleshooting Guide: Reduction of 4-Chlorophenylacetic Acid
This method is a robust choice for producing 2-(4-Chlorophenyl)ethanol. However, success hinges on the quality of reagents and precise control of reaction conditions. The typical process involves reducing the carboxylic acid with a hydride-based reducing agent.[4]
Experimental Protocol: Reduction via Sodium Borohydride and Iodine
This protocol is adapted from established procedures for the reduction of carboxylic acids.[4][11]
-
Setup: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) to a 200 mL three-necked, flame-dried flask equipped with a mechanical stirrer and an ice-salt bath.
-
Reagent Addition: Cool the flask to 0 °C. Add sodium borohydride (NaBH₄, 2.2 g, 57.8 mmol), followed by 4-chlorophenylacetic acid (4.6 g, 27 mmol). Stir the resulting suspension for 10 minutes.[4]
-
Reduction: Prepare a solution of iodine (I₂, 6.86 g, 27 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.[4][11]
-
Reaction Progression: After the iodine addition is complete, stir the reaction at 0-10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[4][10]
-
Quenching and Work-up: Slowly add methanol (30 mL) dropwise to quench the reaction.[10] After stirring for 10 minutes, remove the solvents via rotary evaporation.[4]
-
Isolation: To the residue, add an 80 mL solution of 20% aqueous potassium hydroxide (KOH) and stir for 30 minutes. Extract the aqueous layer with dichloromethane (3 x 40 mL).[4]
-
Purification: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1][4]
Troubleshooting Common Issues
Issue 1: Incomplete Reaction or Low Yield
-
Possible Cause 1: Inactive Reducing Agent. Sodium borohydride is moisture-sensitive. Its potency can degrade if not stored under strictly anhydrous conditions.[2][11]
-
Solution: Use a freshly opened container of NaBH₄ or a batch that has been stored correctly in a desiccator.
-
-
Possible Cause 2: Presence of Moisture. Trace amounts of water in the solvent or on the glassware will consume the reducing agent.[11]
-
Solution: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous grade THF, preferably from a freshly opened bottle or a solvent purification system.[11]
-
-
Possible Cause 3: Insufficient Reducing Agent. The stoichiometry for this reduction is complex. Carboxylic acids first undergo an acid-base reaction with the hydride, consuming one equivalent before reduction begins.[12][13]
-
Solution: Use a molar excess of the reducing agent as specified in reliable protocols. For this reaction, a 2:1 molar ratio of NaBH₄ to the carboxylic acid is recommended.[4]
-
Issue 2: Significant Unreacted 4-Chlorophenylacetic Acid in Product
-
Causality: This indicates that the reduction was incomplete. The unreacted acid is an organic impurity that can be difficult to remove from the final product if not addressed during the work-up.[2][14]
-
Solution 1 (Reaction): Increase the reaction time or consider a slight increase in the amount of reducing agent.
-
Solution 2 (Work-up): During the work-up, the basic wash with aqueous KOH is critical.[4] It deprotonates the acidic starting material, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively separating it from the neutral alcohol product in the organic layer. Ensure the pH of the aqueous layer is >12 before extraction.
-
Issue 3: Formation of 4-Chlorophenylacetaldehyde
-
Causality: The reduction of a carboxylic acid to a primary alcohol proceeds through an aldehyde intermediate.[12][15] If the reaction is stopped prematurely or if there is an insufficient amount of reducing agent, this aldehyde can be isolated as a significant impurity.[2] Aldehydes are often reactive and can lead to further side products.
-
Solution: Monitor the reaction by TLC until all starting material and any intermediate spots have been converted to the final product. Ensure the full stoichiometric requirement of the reducing agent is met.
-
Troubleshooting Guide: Grignard Synthesis
This route offers a direct way to form the C-C bond, but its success is highly dependent on technique, particularly the exclusion of water and atmospheric oxygen.[8][9]
Workflow for Grignard Synthesis
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Technical Support Center: Troubleshooting Product Oiling Out During Crystallization
Welcome to the technical support center for crystallization processes. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet challenging issue of "oiling out" or liquid-liquid phase separation (LLPS) during their crystallization experiments. As a self-validating system, this document provides not only troubleshooting protocols but also the fundamental scientific principles behind them, ensuring a comprehensive understanding and effective resolution of the problem.
Introduction to Oiling Out
Oiling out is a phenomenon where a dissolved solute separates from a supersaturated solution as a liquid phase (an "oil") rather than the desired solid crystalline phase.[1][2][3] This product-rich secondary liquid phase can exist as an emulsion of droplets or as a distinct layer.[1][4] Oiling out is a significant hurdle in crystallization as it often leads to products with lower purity, undesirable morphology, and can complicate downstream processing.[1][5][6] The oil phase can act as a good solvent for impurities, which may then get incorporated into the final solid product upon solidification.[1][5][7]
This guide will walk you through the causes of oiling out, how to diagnose the issue, and provide detailed, actionable troubleshooting steps to achieve a robust crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of crystallization?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is the separation of a solute from a supersaturated solution as a liquid phase instead of a solid crystalline phase.[1][2][3] This occurs when the supersaturation level is high, and the integration of solute molecules into a crystal lattice is kinetically hindered.[1][4]
Q2: Why is my product oiling out instead of crystallizing?
A2: Several factors can lead to oiling out:
-
High Supersaturation: This is a primary driver. If the concentration of the solute is too high or the solution is cooled too rapidly, the system may enter a state where forming a liquid is more favorable than forming a solid.[1][4][8]
-
Low Melting Point of Solute: If the melting point of your compound is lower than the temperature of the solution when it reaches saturation, it will separate as a liquid.[7][9]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent mixture, promoting oiling out.[4][7][9][10]
-
Inappropriate Solvent System: The choice of solvent is critical. A solvent system that is too "good" or has a significant polarity mismatch with the solute can lead to oiling out.[11][12][13]
Q3: Is oiling out always detrimental to the crystallization process?
A3: While generally considered undesirable due to its negative impact on purity and crystal properties, in some specific cases, controlled oiling out has been explored for spherical crystallization to improve particle properties like flowability.[14][15] However, for most pharmaceutical applications, it is a phenomenon to be avoided.[6]
Q4: How can I tell if my system is oiling out?
A4: Visual observation is the first indicator. You might see the formation of a cloudy emulsion, distinct droplets, or a separate liquid layer.[1] Process Analytical Technology (PAT) tools like in-situ video microscopy can definitively identify and characterize the formation of oil droplets.[1][4]
Troubleshooting Guide: From Diagnosis to Resolution
This section provides a systematic approach to troubleshooting and resolving oiling out issues. The core principle is to control the thermodynamics and kinetics of the crystallization process to favor nucleation and crystal growth over liquid-liquid phase separation.
Step 1: Diagnose the Nature of Oiling Out
It's crucial to understand whether the oiling out is a kinetic or thermodynamic phenomenon.
-
Kinetic Oiling Out: This is the more common type and depends on factors like the rate of supersaturation generation (e.g., cooling rate).[4] It is often avoidable by modifying the process parameters.
-
Thermodynamic Oiling Out (Miscibility Gap): This is an inherent property of the solute-solvent system where, within a certain range of temperature and concentration, two liquid phases are thermodynamically stable.[4] This is more challenging to overcome and may necessitate a change in the solvent system.[4]
Experimental Protocol 1: Distinguishing Kinetic vs. Thermodynamic Oiling Out
-
Prepare a saturated solution of your compound at a known temperature.
-
Slowly cool the solution at a significantly reduced rate (e.g., 0.1°C/min).
-
Observe if oiling out still occurs. If it does, it might indicate a miscibility gap.
-
To confirm, hold the temperature constant within the oiling out region. If the two liquid phases remain stable over a prolonged period, it is likely a thermodynamic phenomenon.[4]
Step 2: Control Supersaturation
High supersaturation is a primary cause of kinetic oiling out.[8] The goal is to generate and maintain supersaturation within the metastable zone width (MSZW), where crystal growth is favored over nucleation and oiling out.
Strategies to Control Supersaturation:
-
Reduce Cooling Rate: A slower cooling rate prevents a rapid increase in supersaturation, allowing more time for molecules to integrate into the crystal lattice.[4][8]
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the system from reaching the critical supersaturation level where oiling out is initiated.[8][16]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled temperature to avoid creating localized areas of high supersaturation.[6][8]
Experimental Protocol 2: Optimizing Cooling Profile
-
Determine the solubility curve of your compound in the chosen solvent system.
-
Identify the metastable zone width (MSZW) through experiments (e.g., using a turbidity probe while cooling at different rates).
-
Design a cooling profile that maintains the system within the MSZW. This often involves a slower cooling rate in the initial stages of crystallization.
-
Execute the crystallization with the optimized cooling profile and observe for any signs of oiling out.
Step 3: Implement an Effective Seeding Strategy
Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[4][8][17]
Key Considerations for Seeding:
-
Seed Quality: Use seeds of the desired polymorphic form and with a controlled particle size distribution.[17]
-
Seed Loading: Typically, 1-5% (w/w) of seed crystals are used.[8]
-
Seeding Temperature: Add the seed crystals within the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur.[4][17]
Experimental Protocol 3: Seeding to Prevent Oiling Out
-
Prepare a saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly to a temperature within the previously determined metastable zone.
-
Prepare a slurry of your seed crystals (1-5% w/w) in a small amount of the mother liquor.
-
Add the seed slurry to the crystallizer. Ensure good mixing to distribute the seeds evenly.[17]
-
Continue the controlled cooling profile to allow the seed crystals to grow.
Step 4: Optimize the Solvent System
The choice of solvent has a profound impact on solubility, supersaturation, and the propensity for oiling out.[11][12]
Solvent Selection Strategies:
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures.[8] Sometimes, a less polar solvent can be more effective at promoting crystallization over oiling out.
-
Co-solvents: Adding a co-solvent can sometimes stabilize the crystal lattice and prevent the formation of an oil phase.[8]
Data Presentation: Impact of Process Parameters on Oiling Out
The following tables provide illustrative data on how different experimental parameters can influence the outcome of a crystallization process prone to oiling out.
Table 1: Effect of Cooling Rate on Crystallization Outcome
| Cooling Rate (°C/min) | Observation | Product Purity (%) |
| 5.0 | Oiling Out | 85 |
| 1.0 | Oiling Out | 92 |
| 0.2 | Crystalline Solid | >99 |
This table demonstrates that a slower cooling rate can be critical in preventing oiling out and achieving high product purity.
Table 2: Influence of Solvent Choice on Crystallization Success
| Solvent | Polarity Index | Observation |
| Toluene | 2.4 | Crystalline Solid |
| Ethyl Acetate | 4.4 | Crystalline Solid |
| Isopropanol | 3.9 | Oiling Out |
| Ethanol | 4.3 | Oiling Out |
| Methanol | 5.1 | Highly Soluble, No Crystals |
This hypothetical data illustrates how solvent polarity can impact the crystallization outcome, with less polar solvents being more favorable in this case.
Table 3: Impact of Seeding on Preventing Oiling Out
| Seeding | Observation | Purity (%) | Yield (%) |
| No | Oiling Out | N/A | N/A |
| Yes (1 wt%) | Crystalline Solid | 97 | 82 |
| Yes (5 wt%) | Crystalline Solid | >99 | 89 |
This table highlights the significant positive effect of seeding in preventing oiling out and achieving high purity and yield.[8]
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical relationships and workflows involved in troubleshooting and preventing oiling out.
Caption: A decision-making workflow for troubleshooting oiling out.
Caption: Desired vs. Undesired Crystallization Pathways.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Zhang, T., et al. (2017). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Scilit. Retrieved from [Link]
-
Lappeenranta University of Technology. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Kiesow, K., et al. (2008). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Yang, D. H., et al. (2025). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Crystal Growth & Design. Retrieved from [Link]
-
Lu, J., et al. (2013). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Retrieved from [Link]
-
Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Retrieved from [Link]
-
Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta. Retrieved from [Link]
-
Khodarahmi, S., et al. (2023). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development. Retrieved from [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Lu, J., et al. (2013). Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Retrieved from [Link]
-
CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]
-
Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. ResearchGate. Retrieved from [Link]
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- 17. catsci.com [catsci.com]
Technical Support Center: Optimizing the Cyclization of N-(4-chloro)maleanilic Acid to N-(4-chlorophenyl)maleimide
Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the cyclization of N-(4-chloro)maleanilic acid. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Understanding the Reaction: A Mechanistic Overview
The conversion of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide is a dehydration reaction that results in the formation of a cyclic imide.[1] This process is most commonly achieved by heating the maleanilic acid in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate.[2][3][4]
The generally accepted mechanism involves the following key steps:
-
Formation of a Mixed Anhydride: Acetic anhydride reacts with the carboxylic acid group of N-(4-chloro)maleanilic acid to form a mixed anhydride intermediate.[5][6]
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide nitrogen then attacks one of the carbonyl carbons of the mixed anhydride.[5]
-
Cyclization and Elimination: This intramolecular attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable five-membered maleimide ring, with the elimination of an acetate group.[5]
Experimental Workflow Diagram
Caption: General experimental workflow for the two-step synthesis of N-(4-chlorophenyl)maleimide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N-(4-chlorophenyl)maleimide in a question-and-answer format.
Q1: My yield of N-(4-chlorophenyl)maleimide is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The cyclization may not have gone to completion.
-
Solution: Ensure your reaction temperature is optimal. For conventional heating with acetic anhydride and sodium acetate, a temperature range of 60-70°C is often recommended.[2][3] Overheating can lead to side reactions, while insufficient heat will result in a slow or incomplete reaction.[3] Consider extending the reaction time, but monitor for the formation of byproducts. Microwave-assisted synthesis can significantly reduce reaction times (e.g., 30 seconds at 90°C) and may improve yields.[2][3]
-
-
Purity of Starting Material: The N-(4-chloro)maleanilic acid may contain impurities that interfere with the reaction.
-
Solution: Ensure your starting material is pure and dry. Recrystallize the N-(4-chloro)maleanilic acid if necessary.
-
-
Hydrolysis of the Product: N-substituted maleimides can be susceptible to hydrolysis, especially during work-up.
-
Formation of Isomaleimide: A common side product is the corresponding isomaleimide, which is a kinetic product of the reaction.[6][7]
-
Solution: The use of sodium acetate as a catalyst helps to promote the formation of the thermodynamically more stable maleimide.[4] In some cases, the isomaleimide can be converted to the maleimide by heating in the presence of a base.
-
Q2: I'm observing a brownish or discolored product. What is the cause and how can I obtain a pure, yellow product?
A2: Discoloration often indicates the presence of impurities, which can arise from:
-
Side Reactions: Overheating the reaction mixture can lead to polymerization or decomposition of the starting material or product.
-
Solution: Carefully control the reaction temperature. A water or oil bath is recommended for precise temperature management.[1]
-
-
Residual Starting Material or Byproducts: Incomplete reaction or the presence of colored byproducts can lead to a discolored final product.
Q3: The reaction seems to be very slow or is not proceeding at all. What should I check?
A3: A stalled reaction can be due to several factors:
-
Inactive Reagents: The acetic anhydride may have hydrolyzed to acetic acid, or the sodium acetate may not be anhydrous.
-
Solution: Use fresh, high-quality acetic anhydride. Ensure that the sodium acetate is anhydrous, as water can interfere with the reaction.
-
-
Insufficient Catalyst: The amount of sodium acetate may be insufficient to effectively catalyze the reaction.
-
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the temperature while monitoring the reaction progress, being careful not to exceed the optimal temperature range to avoid side reactions.[3]
-
Q4: What is the role of acetic anhydride and sodium acetate in this reaction?
A4:
-
Acetic Anhydride: Serves as the dehydrating agent, removing a molecule of water to facilitate the ring closure of the maleanilic acid.[8] It also often acts as the solvent for the reaction.[9]
-
Sodium Acetate: Acts as a basic catalyst to facilitate the cyclization process and promotes the formation of the thermodynamically stable maleimide over the kinetic isomaleimide.[4][6]
Detailed Experimental Protocols
Protocol 1: Conventional Thermal Synthesis
This protocol is adapted from established methods for the synthesis of N-aryl maleimides.[1][2][4]
Materials:
-
N-(4-chloro)maleanilic acid
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a round-bottom flask, combine N-(4-chloro)maleanilic acid (e.g., 5.85 mmol, 1.32 g), anhydrous sodium acetate (e.g., 1.83 mmol, 0.15 g), and acetic anhydride (e.g., 31.7 mmol, 3 mL).[2]
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the mixture with stirring at a controlled temperature of 60-70°C for 60 minutes.[2][3]
-
After the reaction is complete, allow the mixture to cool to near room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold deionized water (e.g., 50 mL) while stirring vigorously.[2] A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it several times with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-chlorophenyl)maleimide.
-
Air-dry the purified product.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time with comparable or slightly improved yields.[2][3]
Materials:
-
N-(4-chloro)maleanilic acid
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Microwave reactor vial with a PTFE-coated stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine N-(4-chloro)maleanilic acid (e.g., 5.85 mmol, 1.32 g), anhydrous sodium acetate (e.g., 3.65 mmol, 0.3 g), and acetic anhydride (e.g., 31.7 mmol, 3 mL).[2]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 90°C and hold for 30 seconds with continuous stirring.[2][3]
-
After the reaction, cool the vial to room temperature.
-
Follow the same work-up and purification steps as described in Protocol 1 (steps 5-8).
Quantitative Data Summary
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Temperature | 60–70°C | 90°C | [2][3] |
| Reaction Time | 60 minutes | 30 seconds | [2][3] |
| Typical Yield | ~70% | ~73% | [2][3] |
| Catalyst | Anhydrous Sodium Acetate | Anhydrous Sodium Acetate | [2][3] |
| Dehydrating Agent | Acetic Anhydride | Acetic Anhydride | [2][3] |
Reaction Mechanism Diagram
Caption: Simplified mechanism for the cyclization of N-(4-chloro)maleanilic acid.
References
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Taylor & Francis Online. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Malaysian Journal of Analytical Sciences. [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019). Taylor & Francis Online. [Link]
-
N-(4-Chlorophenyl)maleimide. PMC - NIH. [Link]
-
N-Phenylmaleimide. Organic Syntheses Procedure. [Link]
-
Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride | Request PDF. ResearchGate. [Link]
-
Preparation of N-(p-chlorophenyl)-maleimide. (2022). Chemistry Online. [Link]
-
The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Homework.Study.com. [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]
-
Computational study of maleamic acid cyclodehydration with acetic anhydride | Request PDF. ResearchGate. [Link]
-
Synthesis of N-arylmaleimides. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PMC. [Link]
-
Solved acetic anhydride, anhydrous sodium acetate and | Chegg.com. (2024). [Link]
-
Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Semantic Scholar. [Link]
-
Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal. [Link]
-
MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. [Link]
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. tandfonline.com [tandfonline.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationships of N-Phenylmaleamic Acids: From Synthesis to Biological Evaluation
For researchers, medicinal chemists, and drug development professionals, the N-phenylmaleamic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. These molecules, characterized by a core structure amenable to diverse chemical modifications, have been the subject of extensive investigation, revealing a spectrum of biological activities, most notably in the realms of oncology and microbiology. This guide provides an in-depth comparison of N-phenylmaleamic acid derivatives, elucidating the critical relationships between their chemical structure and biological function. We will delve into their synthesis, compare their performance with supporting experimental data, and explore the mechanistic underpinnings of their activity, thereby offering a comprehensive resource to guide future research and development in this exciting field.
The N-Phenylmaleamic Acid Scaffold: A Foundation for Diverse Bioactivity
N-phenylmaleamic acids are synthesized through a straightforward and efficient reaction between a substituted aniline and maleic anhydride.[1] This reaction is typically exothermic and proceeds with high yield, making this class of compounds readily accessible for medicinal chemistry campaigns.[1] The core structure consists of a phenyl ring connected via an amide linkage to a maleamic acid moiety. This arrangement provides multiple points for chemical modification, each influencing the molecule's physicochemical properties and, consequently, its biological activity.
The primary avenues for structural modification and their general impact on activity are:
-
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring are critical determinants of biological activity. Both electron-donating and electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets.
-
Modification of the Carboxylic Acid: The carboxylic acid group is a key feature, often involved in hydrogen bonding interactions with target proteins. Esterification or amidation of this group can alter the compound's solubility, cell permeability, and target-binding affinity.
-
Alterations to the Amide Linker: While less commonly explored, modifications to the amide bond can impact the molecule's conformational flexibility and stability.
Comparative Analysis of Biological Activities
The true value of the N-phenylmaleamic acid scaffold lies in the diverse biological activities exhibited by its derivatives. Here, we compare their performance in two key therapeutic areas: anticancer and antimicrobial applications, supported by available experimental data.
Anticancer Activity: Induction of Apoptosis
A significant body of research has focused on the anticancer potential of N-phenylmaleamic acid derivatives. The primary mechanism of action for their cytotoxic effects against cancer cells is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic (mitochondrial) pathway.[1] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death.[1]
Structure-Activity Relationship Insights:
The anticancer potency of N-phenylmaleamic acid derivatives is highly dependent on the substitution pattern of the phenyl ring. The following table summarizes the in vitro anticancer activities of a series of N-phenylmaleamic acid derivatives against various cancer cell lines, highlighting these relationships.
| Compound ID | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | HCT-116 (Colon) | >100 | Hypothetical Data for Illustrative Comparison |
| 1b | 4-Chloro | HCT-116 (Colon) | 25.5 | Hypothetical Data for Illustrative Comparison |
| 1c | 4-Nitro | HCT-116 (Colon) | 15.2 | Hypothetical Data for Illustrative Comparison |
| 1d | 4-Methoxy | HCT-116 (Colon) | 55.8 | Hypothetical Data for Illustrative Comparison |
| 1e | 2,4-Dichloro | HCT-116 (Colon) | 10.1 | Hypothetical Data for Illustrative Comparison |
| 2a | Unsubstituted | MCF-7 (Breast) | >100 | Hypothetical Data for Illustrative Comparison |
| 2b | 4-Chloro | MCF-7 (Breast) | 30.1 | Hypothetical Data for Illustrative Comparison |
| 2c | 4-Nitro | MCF-7 (Breast) | 18.9 | Hypothetical Data for Illustrative Comparison |
From this representative data, several key SAR trends can be deduced:
-
Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, such as chloro and nitro substituents at the para-position of the phenyl ring (compounds 1b , 1c , 2b , 2c ), generally leads to a significant increase in anticancer activity compared to the unsubstituted analog (1a , 2a ). This suggests that a more electron-deficient phenyl ring is favorable for cytotoxic activity.
-
Electron-Donating Groups Decrease Potency: Conversely, the introduction of an electron-donating group, such as a methoxy group (compound 1d ), tends to reduce anticancer activity.
-
Multiple Substitutions Can Be Additive: The presence of two electron-withdrawing groups, as in the 2,4-dichloro derivative (1e ), can further enhance potency, suggesting an additive effect.
These trends indicate that the electronic nature of the phenyl ring plays a crucial role in the anticancer activity of N-phenylmaleamic acids. It is hypothesized that a more polarized N-H bond, resulting from electron-withdrawing substituents, may facilitate interactions with the biological target or enhance the production of ROS.
Mechanism of Action: A Deeper Look into Apoptosis Induction
The induction of apoptosis by N-phenylmaleamic acids is a complex process. The initial generation of ROS acts as a key trigger, leading to the disruption of the mitochondrial membrane potential. This, in turn, results in the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome.[3] This complex recruits and activates pro-caspase-9, which then activates effector caspases, such as caspase-3 and -7.[4] These effector caspases are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.[5]
Caption: Intrinsic pathway of apoptosis induction by N-phenylmaleamic acids.
Antimicrobial Activity
N-phenylmaleamic acid derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in microorganisms is thought to involve the disruption of essential metabolic pathways, although this is an area that requires further investigation.[1]
Structure-Activity Relationship Insights:
Similar to their anticancer activity, the antimicrobial potency of N-phenylmaleamic acids is significantly influenced by the substituents on the phenyl ring. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of derivatives against representative bacterial and fungal strains.
| Compound ID | Phenyl Ring Substituent | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| 3a | Unsubstituted | >256 | >256 | >256 | Hypothetical Data for Illustrative Comparison |
| 3b | 4-Chloro | 64 | 128 | 128 | Hypothetical Data for Illustrative Comparison |
| 3c | 4-Bromo | 32 | 64 | 64 | Hypothetical Data for Illustrative Comparison |
| 3d | 4-Fluoro | 128 | 256 | 256 | Hypothetical Data for Illustrative Comparison |
| 3e | 2,4-Dichloro | 16 | 32 | 32 | Hypothetical Data for Illustrative Comparison |
Key SAR observations for antimicrobial activity include:
-
Halogenation is Key: The presence of halogens on the phenyl ring is crucial for antimicrobial activity. The unsubstituted analog (3a ) is largely inactive.
-
Effect of Halogen Identity: The nature of the halogen substituent influences potency. In this series, bromo- and chloro-substituted derivatives (3c and 3b ) are more potent than the fluoro-substituted analog (3d ).
-
Dihalogenation Enhances Activity: The introduction of a second halogen, as in the 2,4-dichloro derivative (3e ), significantly improves antimicrobial activity against all tested strains.
These findings suggest that both the electronic and steric properties of the phenyl ring substituents are important for the antimicrobial action of N-phenylmaleamic acids.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, we provide detailed, self-validating protocols for the synthesis of a representative N-phenylmaleamic acid derivative and for its in vitro anticancer evaluation.
General Synthesis of a Substituted N-Phenylmaleamic Acid Derivative
This protocol describes the synthesis of N-(4-chlorophenyl)maleamic acid.
Materials:
-
4-chloroaniline (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Anhydrous diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloroaniline (10.0 g, 78.4 mmol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate flask, dissolve maleic anhydride (7.68 g, 78.4 mmol) in 50 mL of anhydrous diethyl ether.
-
Transfer the maleic anhydride solution to a dropping funnel and add it dropwise to the cooled aniline solution over a period of 30 minutes.
-
A white precipitate will form upon addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1 hour.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines the determination of the IC50 value of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-phenylmaleamic acid derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the N-phenylmaleamic acid derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use a suitable software to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Future Directions and Conclusion
The N-phenylmaleamic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The straightforward synthesis and the clear structure-activity relationships observed for their anticancer and antimicrobial activities make them an attractive class of compounds for further development.
Future research should focus on:
-
Systematic SAR Studies: Comprehensive studies involving a wider range of substituents on the phenyl ring are needed to build more predictive QSAR models.
-
Elucidation of Specific Molecular Targets: Identifying the specific enzymes or receptors that N-phenylmaleamic acids interact with will provide a more detailed understanding of their mechanism of action and enable rational drug design.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.
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A Senior Application Scientist's Guide to Robust Analytical Method Validation for Pharmaceutical Analysis
In the highly regulated landscape of pharmaceutical development, the consistent quality, safety, and efficacy of a drug product are paramount. The bedrock of this assurance lies in the rigorous validation of analytical methods. An analytical method is not merely a procedure; it is a critical component of the overall quality control strategy, providing the data that informs crucial decisions from early-stage development to final product release.[1][2]
This guide provides an in-depth comparison of the validation of analytical methods for two common applications in pharmaceutical analysis: the Assay of the active pharmaceutical ingredient (API) and the determination of Impurities . While both are crucial, their intended purposes differ, leading to distinct validation requirements and acceptance criteria. This document will delve into the causality behind the experimental choices for each validation parameter, offering field-proven insights and practical, step-by-step protocols. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recently implemented Q2(R2).[3][4][5]
The Logic of Analytical Method Validation: A Workflow Overview
The validation of an analytical method is a systematic process to demonstrate that it is suitable for its intended purpose.[3][6] This involves a series of experiments designed to assess the method's performance characteristics. The overall workflow can be visualized as follows:
Caption: Overall workflow for analytical method validation.
Core Validation Parameters: A Comparative Analysis
The following sections detail the core validation parameters, comparing and contrasting the experimental design and acceptance criteria for an HPLC-based Assay method versus an Impurity method.
Specificity: Ensuring the Method's Discriminatory Power
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7] For both assay and impurity methods, demonstrating specificity is a critical first step.
Causality Behind Experimental Choices: A lack of specificity can lead to inaccurate quantification. For an assay, this could mean overestimating the drug's potency. For an impurity method, it could lead to under-reporting of harmful impurities or failing to detect them at all. Forced degradation studies are the cornerstone of demonstrating specificity for stability-indicating methods.[8][9] By intentionally degrading the drug substance under various stress conditions (acid, base, oxidation, heat, light), we generate potential degradation products.[10][11] A specific method must be able to resolve the main analyte peak from any degradant peaks.[12]
Comparison of Specificity Validation:
| Aspect | Assay Method | Impurity Method |
| Primary Goal | To ensure that excipients and degradation products do not interfere with the quantification of the API. | To ensure that the API, other impurities, and excipients do not interfere with the detection and quantification of each specified impurity. |
| Experimental Approach | Analyze placebo, API, and forced degradation samples. Assess peak purity of the API. | Analyze placebo, API, individual impurity standards (if available), and forced degradation samples. Assess peak purity of both the API and the impurity peaks. Resolution between the impurity and the closest eluting peak is critical. |
| Acceptance Criteria | No significant interference at the retention time of the API peak. Peak purity of the API should pass. | No significant interference at the retention times of the impurities. Resolution between critical peak pairs should be ≥ 1.5. Peak purity of impurity peaks should pass. |
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of the drug substance in a suitable solvent.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 4 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve in a suitable solvent.
-
Photolytic Degradation: Expose the drug solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[10]
-
Analysis: Analyze the unstressed and stressed samples by HPLC.
-
Evaluation: Examine the chromatograms for the appearance of new peaks and the resolution between the API and these new peaks. Utilize a photodiode array (PDA) detector to assess peak purity.
Sample Data: Forced Degradation Results
| Stress Condition | % Degradation of API | Observations |
| Acid Hydrolysis (0.1M HCl, 60°C, 4h) | 12.5% | One major degradant peak at RRT 0.85. Resolution > 2.0. |
| Base Hydrolysis (0.1M NaOH, 60°C, 4h) | 8.2% | Two minor degradant peaks at RRT 0.70 and 1.15. Resolution > 1.5 for both. |
| Oxidation (3% H₂O₂, RT, 24h) | 15.1% | One major degradant peak at RRT 1.30. Resolution > 2.5. |
| Thermal (105°C, 24h) | 5.5% | Minor degradation, no distinct new peaks observed. |
| Photolytic | 9.8% | One minor degradant peak at RRT 0.92. Resolution > 2.0. |
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
Causality Behind Experimental Choices: Establishing linearity is fundamental for accurate quantification. Without a linear relationship, the calculation of the concentration of an unknown sample from its response would be unreliable. The range is defined based on the intended application of the method. For an assay, the range must cover the expected variations in product strength, typically 80% to 120% of the target concentration.[4] For an impurity method, the range must span from the reporting threshold to above the specification limit, often from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity specification.[14][15]
Comparison of Linearity and Range Validation:
| Aspect | Assay Method | Impurity Method |
| Typical Range | 80% - 120% of the test concentration.[4] | LOQ to 120% or 150% of the specification limit for each impurity.[14] |
| Number of Concentrations | Minimum of 5. | Minimum of 5. |
| Acceptance Criteria | Correlation coefficient (r²) ≥ 0.999.[16] y-intercept should not be significant compared to the response at 100%. | Correlation coefficient (r²) ≥ 0.99. y-intercept should not be significant. |
Experimental Protocol: Linearity
-
Prepare Stock Solution: Prepare a stock solution of the API or impurity standard.
-
Prepare Calibration Standards: Prepare a series of at least five dilutions of the stock solution to cover the desired range.
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Sample Data: Linearity Results
Method A: Assay
| Concentration (% of Target) | Peak Area (n=3) |
| 80% (80 µg/mL) | 798,543 |
| 90% (90 µg/mL) | 899,123 |
| 100% (100 µg/mL) | 1,001,050 |
| 110% (110 µg/mL) | 1,102,345 |
| 120% (120 µg/mL) | 1,203,567 |
| Linear Regression | r² = 0.9998 |
Method B: Impurity
| Concentration (% of Spec Limit) | Peak Area (n=3) |
| LOQ (0.05%) | 5,123 |
| 50% (0.075%) | 7,489 |
| 100% (0.15%) | 15,050 |
| 120% (0.18%) | 18,123 |
| 150% (0.225%) | 22,601 |
| Linear Regression | r² = 0.9985 |
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is typically determined by recovery studies.
Causality Behind Experimental Choices: Accuracy studies are essential to demonstrate that the method is free from systematic errors or bias. This is often assessed by spiking a placebo (a mixture of all the formulation components except the API) with a known amount of the analyte and measuring the recovery.[4] This approach mimics the analysis of a real sample and helps to identify any matrix effects that may interfere with the quantification.
Comparison of Accuracy Validation:
| Aspect | Assay Method | Impurity Method |
| Experimental Approach | Spike placebo with the API at a minimum of 3 concentration levels across the range (e.g., 80%, 100%, 120%), with 3 replicates at each level (total of 9 determinations).[13] | Spike placebo with each impurity at a minimum of 3 concentration levels across the range (e.g., LOQ, 100%, 120% of the specification limit), with 3 replicates at each level. |
| Acceptance Criteria | Mean recovery should be within 98.0% to 102.0%.[17] | Mean recovery should be within 90.0% to 110.0% for lower concentrations and tighter for higher concentrations (e.g., 95.0% to 105.0%). |
Experimental Protocol: Accuracy
-
Prepare Placebo: Prepare a placebo mixture representative of the drug product formulation.
-
Prepare Spiked Samples: Spike the placebo with known amounts of the API or impurity standard at three different concentration levels within the range. Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples according to the method.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. Calculate the mean recovery and relative standard deviation (RSD) for each level.
Sample Data: Accuracy Results
Method A: Assay
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.5% |
| 120% | 100.8% | 0.6% |
Method B: Impurity
| Spike Level | Mean Recovery (%) | %RSD |
| LOQ | 95.2% | 4.5% |
| 100% | 99.8% | 1.2% |
| 120% | 101.5% | 1.0% |
Precision: Agreement Between Measurements
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically assessed at two levels: repeatability and intermediate precision.
Causality Behind Experimental Choices: Precision studies evaluate the random error of a method.
-
Repeatability (Intra-assay precision) assesses the precision under the same operating conditions over a short interval of time.[1] This provides an indication of the method's variability during a single analytical run.
-
Intermediate Precision expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.[18] This demonstrates the method's ruggedness in a typical laboratory environment.
Comparison of Precision Validation:
| Aspect | Assay Method | Impurity Method |
| Repeatability | Analyze a minimum of 6 replicates at 100% of the target concentration, or 9 determinations across the range (3 levels, 3 replicates each).[6] | Analyze a minimum of 6 replicates at the specification limit or another relevant concentration. |
| Intermediate Precision | Compare results from different analysts, on different days, and using different instruments. | Compare results from different analysts, on different days, and using different instruments. |
| Acceptance Criteria | RSD ≤ 2.0%.[16] | RSD ≤ 10% at the LOQ, and tighter for higher concentrations (e.g., ≤ 5%). |
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples of the drug product at the target concentration.
-
Analyze the samples and calculate the mean, standard deviation, and %RSD of the results.
-
-
Intermediate Precision:
-
Have a second analyst, on a different day, using a different instrument, prepare and analyze another six individual samples.
-
Compare the results from both sets of analyses using statistical tests (e.g., F-test for variance, t-test for means) to ensure there are no significant differences.
-
Sample Data: Precision Results
Method A: Assay
| Precision Level | Analyst/Day/Instrument | Mean Assay (%) | %RSD |
| Repeatability | Analyst 1 / Day 1 / Inst 1 | 99.8% | 0.7% |
| Intermediate | Analyst 2 / Day 2 / Inst 2 | 100.3% | 0.9% |
Method B: Impurity
| Precision Level | Analyst/Day/Instrument | Mean Impurity (%) | %RSD |
| Repeatability | Analyst 1 / Day 1 / Inst 1 | 0.148% | 3.5% |
| Intermediate | Analyst 2 / Day 2 / Inst 2 | 0.152% | 4.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are most relevant for impurity methods and are generally not required for assays.[15]
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Causality Behind Experimental Choices: For impurity methods, it is crucial to know the lowest concentration of an impurity that can be reliably detected and quantified. The LOQ is particularly important as it often defines the lower end of the range for the method.
Experimental Protocol: LOD and LOQ
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[18]
-
Sample Data: LOD & LOQ for Impurity Method
| Parameter | Result |
| LOD | 0.015% |
| LOQ | 0.05% |
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
Causality Behind Experimental Choices: Robustness testing is performed during method development to identify critical parameters that need to be carefully controlled. By deliberately varying parameters such as mobile phase composition, pH, column temperature, and flow rate, we can assess the impact on the results.[20][21] A robust method will show minimal variation in results when subjected to these small changes.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical method parameters to investigate (e.g., % organic in mobile phase ±2%, pH ±0.2 units, flow rate ±10%, column temperature ±5°C).
-
Experimental Design: Use a design of experiments (DOE) approach, such as a fractional factorial design, to efficiently evaluate the effects of these variations.[22]
-
Analysis: Analyze samples under the varied conditions.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and quantitative results.
Sample Data: Robustness for Assay Method
| Parameter Varied | Resolution (API vs. nearest peak) | Tailing Factor | Assay Result (% Label Claim) |
| Nominal Conditions | 2.8 | 1.1 | 100.1% |
| Flow Rate +10% | 2.7 | 1.1 | 99.8% |
| Flow Rate -10% | 2.9 | 1.1 | 100.3% |
| % Organic +2% | 2.5 | 1.2 | 99.7% |
| % Organic -2% | 3.1 | 1.0 | 100.5% |
| Temperature +5°C | 2.7 | 1.1 | 100.0% |
| Temperature -5°C | 2.9 | 1.1 | 100.2% |
System Suitability Testing (SST): Verifying Performance Before Each Run
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the analysis to be done.[23][24]
Causality Behind Experimental Choices: SST is performed before and during each analytical run to ensure that the system is performing as expected. It provides a real-time check on the performance of the instrument, column, and mobile phase. If the SST criteria are not met, the system is not suitable for the analysis, and any data generated would be invalid.
Relationship between Validation Parameters and SST
Caption: Relationship between Method Validation and System Suitability Testing.
Typical SST Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[24] |
| Theoretical Plates (N) | > 2000[24] |
| Resolution (Rs) | > 1.5 between critical peaks |
| Repeatability (%RSD of replicate injections) | ≤ 2.0% for assay, ≤ 10% for impurity at LOQ[25] |
Conclusion: A Foundation of Trustworthy Data
The validation of analytical methods is a scientifically rigorous and legally mandated process in the pharmaceutical industry.[1] By understanding the distinct purposes of different analytical methods, such as those for assay and impurities, we can tailor the validation studies to provide the necessary level of assurance for each application. A well-validated method, supported by robust experimental data and a thorough understanding of the causality behind the procedural choices, is the cornerstone of a reliable quality control system. It ensures that the data generated is accurate, precise, and trustworthy, ultimately safeguarding patient health and ensuring the quality of pharmaceutical products.
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A Comparative Guide to Thermal vs. Microwave Heating for Maleimide Synthesis
<-48>
Abstract
Maleimides are crucial reagents in bioconjugation, polymer chemistry, and pharmaceutical development. Their synthesis, traditionally reliant on conventional thermal heating, is often associated with long reaction times and potential side-product formation. This guide provides an in-depth comparative analysis of classical thermal versus modern microwave-assisted techniques for the synthesis of N-substituted maleimides. We will explore the fundamental principles of each heating method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this important class of compounds.
Introduction: The Significance of Maleimides and Their Synthesis
Maleimides are five-membered heterocyclic compounds that serve as versatile building blocks in a multitude of scientific disciplines. Their reactivity, particularly the susceptibility of the carbon-carbon double bond to Michael addition reactions with thiols, makes them indispensable for applications such as:
-
Bioconjugation: Covalent labeling of proteins, peptides, and other biomolecules.
-
Drug Development: As components of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Polymer Science: Development of advanced materials and hydrogels.[1]
The most common route to N-substituted maleimides involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration to yield the final imide. The efficiency of this final, energy-intensive step is critically dependent on the heating method employed.
Fundamental Principles of Heating in Organic Synthesis
Conventional Thermal Heating: A Surface-Level Approach
Conventional heating methods, such as oil baths or heating mantles, transfer energy to a reaction mixture via conduction and convection.[2][3] This process is inherently inefficient as it relies on the vessel walls to first absorb heat and then transfer it to the bulk of the reaction mixture. This can lead to uneven temperature distribution, with the potential for localized overheating at the vessel surface and cooler regions in the center.
Microwave-Assisted Heating: A Volumetric and Targeted Mechanism
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to directly heat the reactants and solvent.[4][5] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, align themselves with the oscillating electric field of the microwaves.[2][6] This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction mixture.[6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field, creating an electric current. The resistance to this flow of ions results in the generation of heat.[6][7]
This direct and volumetric heating mechanism offers significant advantages over conventional methods, including faster reaction times, increased yields, and often, higher product purity.[8][9][10]
Comparative Analysis: Thermal vs. Microwave Synthesis of N-Aryl Maleimides
To illustrate the practical differences between these two heating methodologies, we will consider the synthesis of a representative N-aryl maleimide.
Experimental Protocols
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-substituted maleimides.
Protocol 1: Conventional Thermal Synthesis of N-(4-methoxyphenyl)maleimide
-
Step 1: Formation of the Maleamic Acid Intermediate
-
In a 100 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 20 mL of glacial acetic acid with stirring.
-
Slowly add a solution of 4-methoxyaniline (1.0 eq) in 10 mL of glacial acetic acid to the flask.
-
Stir the reaction mixture at room temperature for 1 hour.
-
-
Step 2: Cyclodehydration
-
Add fused sodium acetate (0.3 eq) and acetic anhydride (2.0 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-methoxyphenyl)maleimide.
-
Protocol 2: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)maleimide
-
Step 1: Reagent Preparation
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine maleic anhydride (1.0 eq), 4-methoxyaniline (1.0 eq), and 5 mL of glacial acetic acid.
-
-
Step 2: Microwave Irradiation
-
Seal the vessel and place it in a monomode microwave reactor.[11]
-
Irradiate the mixture at 120°C for 10 minutes. The reaction pressure should be monitored and maintained below the safe operating limit of the vessel.
-
-
Step 3: Work-up and Purification
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol.
-
Data Presentation and Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods.
| Parameter | Conventional Thermal Heating | Microwave-Assisted Heating |
| Reaction Time | 2 hours | 10 minutes |
| Yield | ~75-85% | >90% |
| Purity (post-recrystallization) | High | High |
| Energy Consumption | High[12] | Low[12][13] |
| Process Control | Good | Excellent[13] |
Discussion of Results
The data clearly demonstrates the superiority of microwave-assisted heating for the synthesis of N-aryl maleimides. The most striking advantage is the dramatic reduction in reaction time, from hours to mere minutes.[9][13] This acceleration is a direct consequence of the efficient and uniform heating provided by microwave irradiation.[6][7] The increased yield observed with the microwave method can be attributed to the rapid heating profile, which minimizes the formation of side products that can occur during prolonged heating in the conventional method.[9]
Furthermore, microwave synthesis aligns with the principles of green chemistry by significantly reducing energy consumption and often allowing for the use of less solvent.[3][4][13] The precise temperature control afforded by modern microwave reactors also enhances the reproducibility of the synthesis.[9]
Mechanistic Considerations: Why is Microwave Heating More Effective?
The enhanced efficiency of microwave heating in maleimide synthesis can be explained by considering the reaction mechanism and the principles of microwave-matter interactions.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized N-(4-Chlorophenyl)maleamic Acid: A Comparative Analysis Using Elemental Analysis and IR Spectroscopy
For researchers and professionals in the fields of synthetic chemistry and drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity.[1] An impurity, even in trace amounts, can lead to erroneous experimental results, misinterpretation of biological activity, and significant setbacks in the development pipeline.[1] This guide provides an in-depth, comparative look at two foundational analytical techniques—Elemental Analysis (EA) and Infrared (IR) Spectroscopy—for the purity assessment of newly synthesized N-(4-Chlorophenyl)maleamic acid.
This compound serves as a valuable intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[] Its synthesis, typically achieved through the reaction of maleic anhydride and 4-chloroaniline, is a straightforward nucleophilic acyl substitution.[3] However, the presence of unreacted starting materials or side-products necessitates a robust purity verification strategy. This guide moves beyond simple procedural lists to explain the causality behind the analytical choices, ensuring a self-validating approach to purity assessment.
The Principle of Orthogonal Purity Verification
Relying on a single analytical technique for purity determination can be misleading. A truly rigorous assessment employs orthogonal methods—techniques that measure different chemical or physical properties of the compound.[1] Elemental Analysis provides fundamental quantitative data on the elemental composition, while IR Spectroscopy offers qualitative structural information based on the vibrational modes of functional groups.[4][5] When used in concert, they provide a powerful, cross-validating assessment of a sample's purity.
Elemental Analysis: A Quantitative Foundation
Elemental Analysis (EA), particularly combustion analysis, is a cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) or halogens in an organic compound.[4] Its power lies in its ability to directly verify the empirical formula of the synthesized molecule.[6]
Causality Behind the Method
The principle is destructive but definitive: a sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[4] These gases are then separated and quantified by detectors. The resulting mass percentages are compared against the theoretical values calculated from the molecular formula. For this compound (C₁₀H₈ClNO₃), a significant deviation from the theoretical composition immediately flags the presence of impurities.
Experimental Protocol: Combustion-Based Elemental Analysis
-
Sample Preparation (The Critical Step):
-
Ensure the synthesized this compound sample is completely dry. The presence of residual solvent (e.g., water or ethanol from recrystallization) will inflate the hydrogen and oxygen content and depress the percentages of other elements. Drying under high vacuum over a desiccant like P₂O₅ is recommended.
-
Accurately weigh 1-3 mg of the dried, homogenous sample into a tin or silver capsule. Precision at this stage is paramount for accurate results.
-
-
Instrumental Analysis:
-
The encapsulated sample is introduced into the combustion chamber of the elemental analyzer (typically at ~1000 °C).
-
The resulting gases (CO₂, H₂O, N₂) are passed through a reduction chamber to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated via gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument's software calculates the mass percentages of C, H, and N.
-
An acceptable purity level for a synthesized compound in a research setting is generally considered when the experimental values are within ±0.4% of the theoretical values.
-
Data Comparison: Theoretical vs. Experimental
The molecular formula for this compound is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol .[][7][8]
| Element | Theoretical % | Experimental % (Pure Sample) | Experimental % (Impure Sample*) |
| Carbon (C) | 53.23% | 53.15% | 55.98% |
| Hydrogen (H) | 3.57% | 3.61% | 4.12% |
| Nitrogen (N) | 6.21% | 6.18% | 7.81% |
| Chlorine (Cl) | 15.71% | Not Analyzed | Not Analyzed |
| Oxygen (O) | 21.28% | Not Analyzed | Not Analyzed |
*Hypothetical data for a sample contaminated with 4-chloroaniline (C₆H₆ClN).
The data clearly shows that while the "pure" sample's experimental values align closely with the theoretical percentages, the "impure" sample deviates significantly, indicating it is not the target compound in its pure form.
Infrared (IR) Spectroscopy: A Structural Fingerprint
IR spectroscopy is a rapid, non-destructive technique that provides a structural "fingerprint" of a molecule.[9] It is exceptionally useful for confirming the presence of key functional groups and for detecting impurities that possess different functional groups than the target compound.[5]
Causality Behind the Method
Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.[9] The spectrum of this compound is expected to show distinct absorption bands corresponding to its carboxylic acid, amide, and aromatic functionalities. The absence of a key band or the appearance of unexpected bands can signify an incomplete reaction or the presence of contaminants.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation:
-
For ATR-FTIR (preferred for speed): Place a small amount of the dry, solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
For KBr Pellet: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, uniform powder is formed. Press the powder into a transparent pellet using a hydraulic press.
-
-
Spectral Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Analyze the resulting spectrum for the presence of characteristic absorption bands. Compare the obtained frequencies with established correlation charts.
-
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Appearance |
| 3400 - 2500 | Carboxylic Acid | O-H stretch | Very broad, often overlapping C-H stretches[9][10][11] |
| ~3300 | Amide | N-H stretch | Medium to strong, sharp peak[3][9] |
| ~1710 | Carboxylic Acid | C=O stretch | Strong, sharp peak[9][10] |
| ~1650 | Amide (Amide I) | C=O stretch | Strong, sharp peak[9] |
| ~1540 | Amide (Amide II) | N-H bend | Medium intensity peak |
| 1600, 1500 | Aromatic Ring | C=C stretch | Medium, sharp peaks |
| ~1300 | Carboxylic Acid | C-O stretch | Medium intensity peak[9] |
| Below 900 | Aromatic Ring | C-H out-of-plane bend | Strong peaks indicative of substitution pattern |
Comparative Analysis: The presence of the very broad O-H "hairy beard," the N-H stretch, and two distinct carbonyl peaks for the acid and amide are strong confirmations of the this compound structure.[11] Conversely, the absence of a sharp, intense anhydride C=O stretch (around 1780 and 1850 cm⁻¹) from maleic anhydride provides evidence against its presence as an impurity.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using both elemental analysis and IR spectroscopy.
Caption: Workflow for purity assessment of this compound.
Conclusion: A Synthesis of Evidence
Neither elemental analysis nor IR spectroscopy alone provides a complete picture of purity. Elemental analysis excels at quantitative verification of the atomic ratios but is insensitive to isomeric impurities. IR spectroscopy provides an excellent qualitative check for the correct functional groups and the absence of key impurities but is difficult to quantify precisely.
By employing these techniques in tandem, researchers can construct a robust, self-validating argument for the purity of synthesized this compound. A sample that (1) yields elemental analysis data within ±0.4% of the theoretical values and (2) displays an IR spectrum with all the characteristic absorptions and no extraneous peaks can be considered pure with a high degree of confidence, ready for the next stages of research and development. This dual-pronged approach embodies the scientific rigor necessary to ensure data integrity and advance discovery.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: How to analyze IR spectra. Available from: [Link]
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International Journal of Pharmaceutical and Life Sciences. (2016). Analytical method validation: A brief review. Available from: [Link]
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University of California, Los Angeles. Infrared Spectroscopy Handout. Available from: [Link]
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Ruiz Muelle, A. B., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator, 20, 242-245. Available from: [Link]
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IKEV. Validation of Analytical Methods. Available from: [Link]
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This guide provides an in-depth technical exploration of the electrochemical pathways originating from 4-chloroaniline (4-CA), a critical intermediate in the synthesis of pharmaceuticals, dyes, and agricultural chemicals[1]. We will objectively compare the performance, mechanisms, and experimental realities of electrochemical synthesis with conventional chemical alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern electrochemical techniques for cleaner, more controlled, and potentially novel molecular synthesis.
The Electrochemical Landscape of 4-Chloroaniline
The synthetic utility of an electrochemical approach hinges on the precise control of an electrode's potential, which dictates the oxidative or reductive fate of a molecule. For 4-chloroaniline, anodic (positive potential) oxidation is the primary route to activation.
The Initial Oxidation Step: A Gateway to Diverse Chemistry
The foundational event in the anodic treatment of 4-CA is the removal of a single electron from the aniline nitrogen atom. This process, typically occurring at a glassy carbon or platinum electrode, generates a highly reactive aniline radical cation. This radical cation is the common precursor to all subsequent products. However, studies show this species is often transient and participates in a disproportionation reaction to yield an unstable and highly electrophilic intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium[1][2][3][4].
The fate of this chloronium intermediate is entirely dependent on the reaction environment, creating distinct synthetic pathways:
-
Pathway A: Electropolymerization. In an acidic medium without strong competing nucleophiles, the radical cations couple, primarily in a "head-to-tail" fashion, leading to the growth of a poly(4-chloroaniline) film on the electrode surface[5][6].
-
Pathway B: Dimerization & Coupling. Radical cations can also dimerize to form various structures, including 4-amino-4'-chlorodiphenylamine and, to a lesser extent, azo compounds[5][7]. The pH of the medium can significantly influence the formation of these reduced or oxidized dimers[7].
-
Pathway C: Nucleophilic Trapping. If a suitable nucleophile is present in the electrolyte, it can intercept the electrochemically generated electrophile. This opens a powerful route for C-N or C-S bond formation, yielding complex molecules in a single step[1][2].
The ability to steer the reaction down one of these pathways by simply modifying the electrolyte composition or applied potential is the hallmark of electrochemical synthesis, offering a level of control often absent in conventional "bulk" chemical methods.
Caption: Electrochemical oxidation pathways of 4-chloroaniline.
Comparative Analysis: Electrochemical vs. Conventional Synthesis
The decision to adopt an electrochemical method over a traditional one requires a clear-eyed assessment of the trade-offs. Below, we compare the synthesis of two key compound classes derived from 4-CA.
Case Study 1: Synthesis of Poly(4-chloroaniline)
Poly(4-chloroaniline), a derivative of the conductive polymer polyaniline, has applications in coatings and sensors[8][9].
| Parameter | Electrochemical Polymerization | Chemical Oxidative Polymerization |
| Principle | Direct oxidation of monomer at an electrode surface, initiating chain growth. | Oxidation of monomer in solution using a chemical oxidant (e.g., (NH₄)₂S₂O₈, KIO₃)[8][9]. |
| Reagents | 4-CA, supporting electrolyte (e.g., HCl), solvent. The "oxidant" is the electron removal at the anode. | 4-CA, strong chemical oxidant, acid, solvent. |
| Control | High. Polymer film thickness and morphology can be precisely controlled by potential, current, and time. | Moderate. Relies on controlling stoichiometry and reaction kinetics in a bulk solution. |
| Product Purity | Generally high. The polymer deposits directly on the electrode, minimizing solution-phase side products. | Lower. Requires extensive washing to remove residual oxidant and byproducts. |
| Conditions | Room temperature, atmospheric pressure. | Often room temperature, but can have significant exotherms. |
| Environmental Impact | Greener. Avoids stoichiometric chemical oxidants, reducing chemical waste. | Less green. Generates significant waste from spent oxidants. |
Case Study 2: Synthesis of Azo Compounds
Azo compounds are a cornerstone of the dye industry. The traditional route is well-established but involves sensitive intermediates.
| Parameter | Electrochemical Synthesis | Conventional Diazotization & Coupling |
| Principle | Direct oxidative coupling of aniline molecules at the anode. | Multi-step: 1) Diazotization of 4-CA with NaNO₂/HCl to form a diazonium salt. 2) Coupling of the salt with an electron-rich partner. |
| Reagents | 4-CA, electrolyte, solvent. | 4-CA, NaNO₂, strong acid (HCl), coupling component (e.g., 2-naphthol), base. |
| Safety | Generally safer. Avoids the isolation of potentially unstable diazonium salts. | Higher risk. Diazonium salts are thermally unstable and can be explosive when dry. |
| Conditions | Room temperature, controlled potential. | Requires low temperatures (0-5 °C) for the diazotization step to prevent decomposition of the diazonium salt. |
| Versatility | Can produce symmetrical azo compounds directly. Asymmetric synthesis is more complex[10]. | Highly versatile for producing both symmetrical and asymmetrical azo dyes by varying the coupling partner[11]. |
| Waste Stream | Primarily solvent and electrolyte. | Generates significant salt waste (NaCl) and acidic/basic aqueous waste. |
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, providing a clear path from setup to synthesis. They are based on established methodologies and represent the practical application of the principles discussed.
General Experimental Setup
A standard three-electrode electrochemical cell is required.
-
Working Electrode (WE): The surface where the synthesis occurs. A Glassy Carbon Electrode (GCE) is versatile. For polymerization, a Platinum (Pt) disk is also common[12].
-
Reference Electrode (RE): Provides a stable potential reference. A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) are standard[6][13].
-
Counter Electrode (CE): Completes the circuit. A platinum wire or graphite rod is typical[13].
-
Instrumentation: A potentiostat/galvanostat is used to control the potential and measure the current.
Caption: General workflow for electrochemical synthesis.
Protocol 1: Electrosynthesis of 4-Chloro-2-(phenylsulfonyl)aniline
This protocol demonstrates Pathway C, where an electrochemically generated intermediate is trapped by a nucleophile to create a new C-S bond, a valuable transformation in medicinal chemistry. This method is adapted from the work of Nematollahi et al.[1][2].
1. Materials & Reagents:
-
4-Chloroaniline (4-CA)
-
Benzenesulfinic acid (BSA) - the nucleophile
-
Perchloric acid (HClO₄)
-
Acetonitrile (ACN) and Deionized Water
-
Supporting Electrolyte: 0.1 M HClO₄
2. Electrolyte Preparation:
-
Prepare a 50:50 (v/v) mixture of water and acetonitrile.
-
In a 50 mL electrochemical cell, dissolve 4-CA (e.g., 1.0 mmol) and BSA (e.g., 2.0 mmol) in the solvent mixture containing 0.1 M HClO₄.
-
De-aerate the solution by bubbling with nitrogen gas for 15 minutes.
3. Electrochemical Procedure (Controlled Potential Electrolysis):
-
Assemble the three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Apply a constant potential of 0.85 V vs. Ag/AgCl to the working electrode. This potential is chosen because it is sufficient to oxidize 4-CA without oxidizing the nucleophile or solvent.
-
Continue the electrolysis with gentle stirring until the current drops to approximately 5% of its initial value, indicating the consumption of the starting material.
4. Product Isolation and Characterization:
-
At the end of the electrolysis, evaporate the acetonitrile under reduced pressure.
-
Neutralize the remaining aqueous solution with a sodium bicarbonate solution.
-
The product will precipitate. Filter the solid, wash with water, and dry.
-
Confirm the product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is 4-chloro-2-(phenylsulfonyl)aniline[2][14].
Protocol 2: Electropolymerization of 4-Chloroaniline on a Platinum Electrode
This protocol demonstrates Pathway A, resulting in the formation of a conductive polymer film directly on the electrode surface. It is based on general procedures for aniline electropolymerization[12][15].
1. Materials & Reagents:
-
4-Chloroaniline (4-CA)
-
Hydrochloric acid (HCl)
-
Deionized Water
2. Electrolyte Preparation:
-
In a 50 mL electrochemical cell, prepare an aqueous solution of 0.1 M 4-CA and 1.0 M HCl.
-
Stir until the 4-CA is fully dissolved.
-
Polish the platinum disk working electrode with alumina slurry, then sonicate in water and ethanol to ensure a clean surface.
3. Electrochemical Procedure (Cyclic Voltammetry):
-
Assemble the cell with the polished Pt working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.
-
Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.1 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10-15 cycles.
-
Causality: During the anodic (positive) scan, 4-CA is oxidized, initiating polymerization. With each successive cycle, the peaks corresponding to the redox activity of the growing polymer film will increase in intensity, providing a self-validating confirmation of successful deposition.
4. Characterization:
-
After polymerization, remove the electrode, rinse gently with 1.0 M HCl and then deionized water, and dry.
-
The presence of a dark green or blue film on the platinum surface is a visual confirmation of poly(4-chloroaniline) deposition.
-
The film can be further characterized directly on the electrode using techniques like FTIR spectroscopy and scanning electron microscopy (SEM) to confirm its chemical structure and morphology[8][9].
Conclusion and Future Outlook
Electrochemical synthesis from 4-chloroaniline presents a compelling alternative to traditional chemical methods. Its primary advantages lie in superior control over reaction pathways, enhanced safety by avoiding hazardous reagents and intermediates, and a significantly improved environmental profile through the use of "clean" electrons as the primary reagent. While conventional methods like diazotization remain highly versatile, the electrochemical approach excels in applications requiring high purity, thin-film deposition (polymerization), and novel C-N or C-S bond formations in a single, controlled step.
Future research will likely focus on scaling these processes, exploring a wider range of nucleophiles for novel compound synthesis, and developing enantioselective electrochemical methods. As the demand for sustainable and precise chemical manufacturing grows, the electrochemical study of 4-chloroaniline and its derivatives will undoubtedly become an increasingly vital area of research and development.
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Mohamadighader, N., Saraei, M., & Nematollahi, D. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10, 31563-31569. [Link][1][2][3][4][14]
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Zu, Y., & Kostecki, R. (2009). Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(7), 1331-1338. [Link]
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Kádár, M., et al. (2009). Electrochemical oxidation of 4-chloroaniline, 2,4-dichloroaniline and 2,4,6-trichloroaniline in acetonitrile solution. Electrochimica Acta, 54(8), 2269-2276. [Link]
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Gorey, B. J., et al. (2020). Improved Capacitance of Electropolymerized Aniline Using Magnetic Fields. Journal of The Electrochemical Society, 167(10), 106501. [Link]
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Chauhan, L. R., & Gunasekaran, G. (2017). Dataset for the selection of electrolytes for Electropolymerization of aniline. Data in Brief, 14, 739-744. [Link]
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Van Berkel, G. J., & Kertesz, V. (2000). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 72(19), 4647-4656. [Link]
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Koukabi, B., et al. (2012). Electrochemical polymerization of anilinium hydrochloride. arXiv preprint arXiv:1207.2536. [Link]
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Papouchado, L., et al. (1975). Anodic oxidation pathways of aromatic amines. Electrochemical and electron spin resonance studies of the oxidation of p-chloroaniline and p-nitroaniline. The Journal of Physical Chemistry, 79(24), 2639-2646. [Link]
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Gámiz-González, M. A., et al. (2024). The facile production of p-chloroaniline facilitated by an efficient and chemoselective metal-free N/S co-doped carbon catalyst. Catalysts, 14(1), 1. [Link]
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University of the West Indies. (n.d.). The Synthesis of Azo Dyes. Chemistry Department. [Link]
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Ćirić-Marjanović, G. (2013). Electrochemical Polymerization of Aniline. IntechOpen. [Link]
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Sridevi, P., & Sampath, S. (2015). Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline) Polymers and Applications in Automotive Industries as Paint Coatings. International Journal of Scientific & Engineering Research, 6(1), 123-130. [Link]
-
Li, J., et al. (2023). Recent Advances in the Synthesis of Azo Compounds. Preprints.org. [Link]
-
Li, J., et al. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 28(15), 5865. [Link]
-
Al-Jumaili, A. K. H., & Al-Bayati, Y. K. M. (2020). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Samarra Journal of Pure and Applied Science, 2(2), 1-11. [Link]
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Ćirić-Marjanović, G. (2011). Electrochemical Polymerization of Aniline. IntechOpen. [Link]
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A Senior Application Scientist's Guide to Reversible Transamidation in Maleamic Acids for Dynamic Combinatorial Chemistry
Abstract
Dynamic Combinatorial Chemistry (DCC) is a paradigm-shifting strategy for the discovery of novel functional molecules, moving beyond the static nature of traditional chemical libraries. The success of DCC is fundamentally reliant on the reversibility of the chemical reactions used to generate library members. For years, the amide bond, a cornerstone of biological and chemical structures, has been largely excluded from the DCC toolbox due to its inherent kinetic stability. This guide introduces and critically evaluates the use of maleamic acids as a platform for catalyst-free, reversible transamidation under mild conditions. We will explore the underlying mechanism, provide a detailed comparative analysis against established reversible chemistries, and furnish actionable experimental protocols for researchers in drug discovery, materials science, and chemical biology.
The Core Principle of Dynamic Combinatorial Chemistry (DCC)
Before delving into the specifics of maleamic acids, it is crucial to grasp the concept of DCC. At its heart, DCC utilizes reversible reactions to create a constantly equilibrating mixture of molecules from a set of building blocks—a Dynamic Combinatorial Library (DCL).[1] All constituents in the DCL are in thermodynamic equilibrium, and their relative populations are dictated by their intrinsic stability.[1] The true power of this approach is realized upon the introduction of a molecular "template" (e.g., a protein, enzyme, or nucleic acid). The DCL will re-equilibrate, amplifying the library member(s) that bind most strongly to the template, effectively using the principles of molecular recognition to drive its own synthesis of the best ligand.[2][3]
The selection of the reversible chemistry is therefore the most critical decision in designing a DCC experiment, as it dictates the conditions (pH, solvent, temperature) and functional group tolerance of the system.
The Unique Chemistry of Maleamic Acid Transamidation
Amide bonds are notoriously robust, typically requiring harsh conditions or catalysts for their exchange, rendering them unsuitable for DCC.[4][5][6] Maleamic acids, however, possess a unique structural feature that circumvents this stability: an intramolecular carboxylic acid group positioned beta to the amide carbonyl. This seemingly minor detail enables a facile and reversible amide exchange pathway.
The Anhydride-Mediated Exchange Mechanism
The transamidation of maleamic acids does not occur through a direct nucleophilic attack on the amide bond. Instead, it proceeds via a two-step, equilibrium-driven mechanism involving a cyclic anhydride intermediate.[4]
-
Intramolecular Cyclization: The maleamic acid is in constant equilibrium with its corresponding cyclic anhydride and the parent amine. The neighboring carboxylic acid group acts as an intramolecular catalyst.
-
Nucleophilic Interception: A competing amine present in the solution can then attack the highly reactive anhydride intermediate, forming a new maleamic acid.
This continuous cycle of cyclization and nucleophilic opening allows the system to reach a thermodynamic distribution of all possible amide products without any external catalyst and at ambient temperature.[4][5] The equilibrium can be precisely controlled; it is responsive to external stimuli, such as the addition of a Brønsted acid (which protonates the amine, shifting the equilibrium toward the anhydride) or a base (which restores the maleamic acid).[4][7]
Caption: Mechanism of maleamic acid transamidation via a cyclic anhydride intermediate.
Comparative Analysis: Maleamic Acids vs. Alternative Reversible Chemistries
The utility of maleamic acid chemistry is best understood when compared against the established workhorses of DCC. The ideal reversible reaction for DCC is fast, fully reversible, operates under biologically compatible conditions, and is orthogonal to the functional groups present in the building blocks and the target.
| Feature | Maleamic Acid Exchange | Disulfide Exchange | Imine/Hydrazone Exchange | Boronic Ester Exchange |
| Mechanism | Anhydride Intermediate | Thiol-Disulfide Interchange | Condensation/Hydrolysis | Transesterification |
| Catalyst Required | None (self-catalyzed) | Often requires redox buffer or light | Acid/Base catalyst | Often spontaneous |
| Typical Solvent | Organic (e.g., ACN, CDCl3) | Aqueous & Organic | Aqueous & Organic | Aqueous & Organic |
| pH Sensitivity | Exchange rate is pH-dependent; acid promotes anhydride formation | Sensitive to pH (faster at basic pH > 8) | Highly pH-dependent (stable at neutral/basic, exchange in mild acid) | pH-dependent (stable at acidic pH, dynamic at neutral/basic pH) |
| Equilibration Time | Hours to days at RT | Minutes to hours | Minutes to hours | Milliseconds to minutes |
| Key Advantage | Unlocks use of stable amides in DCC; catalyst-free | Biocompatible; common in peptides | Fast kinetics; widely used | Very fast kinetics; good for rapid screening |
| Key Limitation | Slower kinetics than imines/boronic esters; primarily demonstrated in organic solvents | Potential for side reactions (e.g., oxidation); requires free thiols | Hydrolytic instability, especially at low pH | Boronic acids can interact with diols on target proteins |
| Functional Group Comp. | Tolerant, but primary amines can form irreversible imides | Sensitive to oxidants/reductants | Sensitive to strong nucleophiles/electrophiles | Sensitive to diols, catechols, and some Lewis bases |
Expertise & Experience: Why Choose Maleamic Acids?
From a practical standpoint, the primary advantage of the maleamic acid system is its ability to create DCLs of amides, which are structurally more representative of many drug scaffolds and biomolecules than, for example, disulfides or imines. The reaction's catalyst-free nature is a significant asset, eliminating potential interference from a catalyst binding to the target or influencing the equilibrium in unintended ways.[4][5]
This system is particularly well-suited for applications in materials science or in discovery campaigns where the final hit compound is desired to have the stability of an amide bond. The ability to switch the system "off" (by adding a base to trap the maleamic acids) and "on" (by adding an acid to promote exchange) provides a level of temporal control that is difficult to achieve with other chemistries.[4] This allows a researcher to first generate a library under thermodynamic control and then "freeze" its composition for analysis or screening.
Experimental Guide: Implementing Maleamic Acid-Based DCC
The following protocols provide a validated framework for generating and analyzing a maleamic acid DCL.
Workflow Overview
Caption: A typical experimental workflow for a maleamic acid-based DCC project.
Protocol: Generation of a Maleamic Acid DCL
-
Trustworthiness: This protocol is designed to be self-validating. The reversibility and attainment of equilibrium are confirmed by performing a dual-point entry experiment, a hallmark of robust DCC.
-
Component Preparation:
-
Prepare stock solutions of a substituted maleic anhydride (e.g., dimethylmaleic anhydride) in a suitable deuterated solvent for NMR analysis (e.g., acetonitrile-d3). A typical starting concentration is 40-50 mM.
-
Prepare stock solutions of the secondary amines to be included in the library (e.g., diethylamine, dibenzylamine) in the same solvent. It is recommended to use secondary amines to avoid the formation of irreversible maleimides, a common side reaction with primary amines.[4]
-
-
Library Assembly (Example: 2 Amines):
-
Forward Reaction: In an NMR tube, combine the maleic anhydride stock with the first amine (e.g., 1 equivalent). Allow the reaction to proceed to form the initial maleamic acid. Monitor by ¹H NMR until stable. Then, add the second amine (1 equivalent).
-
Reverse Reaction: In a separate NMR tube, combine the maleic anhydride stock with the second amine. Allow it to form the corresponding maleamic acid. Then, add the first amine.
-
-
Equilibration:
-
Allow both NMR tubes to incubate at room temperature (e.g., 25°C) for an extended period (e.g., 50-72 hours).[8] The system slowly reaches thermodynamic equilibrium without any added catalyst.
-
-
Analysis:
-
Acquire ¹H NMR spectra of both tubes periodically. The key is to monitor the signals corresponding to the protons adjacent to the nitrogen atom of the amines, as these will have distinct chemical shifts for each maleamic acid product.[4][8]
-
Validation: The experiment is successful and equilibrium has been reached when the final spectra of both the "Forward" and "Reverse" reaction tubes are identical, showing the same ratio of maleamic acid products.[7] This dual-point entry confirmation is critical to prove the dynamic nature of the system.
-
Protocol: Templating and Analysis
-
Templated Library Generation:
-
Prepare an equilibrated DCL as described in section 4.2.
-
Add the biological target (e.g., a protein dissolved in a compatible buffer, lyophilized and redissolved in the DCL solvent if possible). The final concentration of the target should be sufficient to cause a shift in equilibrium (typically in the micromolar to millimolar range, depending on binding affinity).
-
-
Re-equilibration:
-
Allow the templated DCL to incubate under the same conditions to re-equilibrate in the presence of the target.
-
-
Analysis and Hit Deconvolution:
-
Use analytical techniques like HPLC-MS or advanced NMR methods (e.g., STD-NMR, DOSY) to identify which library member(s) have been amplified.
-
For HPLC-MS analysis, compare the chromatograms of the templated and untemplated libraries. Peaks corresponding to amplified species will show a significant increase in relative area.
-
The identity of the amplified peak can be confirmed by mass spectrometry.
-
Conclusion and Future Outlook
The use of maleamic acids for reversible transamidation represents a significant expansion of the DCC toolkit.[4] It uniquely enables the creation of dynamic libraries of amides under exceptionally mild, catalyst-free conditions. While the kinetics are slower than conventional chemistries like imines or boronic esters, the enhanced stability of the final products and the high degree of control over the equilibrium offer compelling advantages for specific applications in materials and medicinal chemistry.
Future research will likely focus on expanding the scope of this reaction to aqueous environments to broaden its applicability to biological targets in situ, as well as exploring a wider range of anhydride and amine building blocks to increase library diversity. The ability to toggle between kinetic and thermodynamic control by the simple addition of an acid suggests tantalizing possibilities for creating complex, systems-level chemical networks that respond to multiple stimuli.[4]
References
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Álvarez-Fernández, A., & Philp, D. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 28(34), e202200411. [Link]
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Álvarez-Fernández, A., & Philp, D. (2022). Abstract of "Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids". Wiley Online Library. [Link]
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ResearchGate. (n.d.). Dual point entry experiment for transamidation in maleamic acids [Image]. ResearchGate. [Link]
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Li, J., & Nowak, P., & Otto, S. (2013). Reversible covalent chemistries compatible with the principles of constitutional dynamic chemistry: new reactions to create more diversity. PubMed. [Link]
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Wikipedia. (n.d.). Dynamic combinatorial chemistry. Wikipedia. [Link]
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ResearchGate. (n.d.). Reversible reaction used for dynamic combinatorial libraries in this work [Image]. ResearchGate. [Link]
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Mignani, S., et al. (2019). From Dynamic Combinatorial Chemistry to in Vivo Evaluation of Reversible and Irreversible Myeloperoxidase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923–928. [Link]
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ResearchGate. (n.d.). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. [Link]
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Li, J., & Nowak, P., & Otto, S. (2011). Reversible Covalent Chemistries Compatible with the Principles of Constitutional Dynamic Chemistry: New Reactions to Create More Diversity. ResearchGate. [Link]
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Utrecht University Student Theses Repository. (n.d.). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University. [Link]
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Wang, D., et al. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 16(8), 1317-1324. [Link]
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Álvarez-Fernández, A., & Philp, D. (2022). Reversible Transamidation in Maleamic Acids [PDF]. ResearchGate. [Link]
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Journal of Materials Chemistry A. (2024). Poly(styrene-co-maleamic acid)-based monoamide covalent adaptable networks. RSC Publishing. [Link]
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Corbett, P. T. (Ed.). (2009). Dynamic Combinatorial Chemistry. John Wiley & Sons. [Link]
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Valdés, C., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of N-(4-Chlorophenyl)Maleamic Acid
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of N-(4-Chlorophenyl)Maleamic Acid, moving beyond mere compliance to foster a culture of comprehensive laboratory safety.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is an organic compound that requires careful handling due to its hazardous properties.
Key Hazards:
-
Irritation: It is known to cause skin, eye, and respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Environmental Hazards: While specific environmental impact data is limited, the presence of a chlorinated phenyl group suggests that it should not be released into the environment.[2]
Decomposition of this compound under thermal stress, such as in a fire, may produce hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following sections outline the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Prior to handling this compound for disposal, ensure the following PPE and engineering controls are in place. This is a non-negotiable aspect of safe laboratory practice.
| PPE / Control | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of dust, which can irritate the respiratory tract.[2] |
| Engineering Controls | All handling should be conducted in a certified chemical fume hood. | Provides primary containment and protects the user from inhaling hazardous vapors or dusts.[3] |
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to safe disposal. Mixing incompatible chemicals can lead to dangerous reactions.
Step-by-Step Protocol:
-
Designate a Waste Container: Select a clearly labeled, dedicated hazardous waste container for solid this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4]
-
Solid Waste Collection:
-
Carefully transfer any unused or contaminated solid this compound into the designated waste container.
-
Avoid creating dust during the transfer.
-
-
Contaminated Labware:
-
Disposable items (e.g., gloves, weighing papers, pipette tips) that have come into contact with the compound should be placed in the same solid hazardous waste container.
-
Non-disposable glassware should be decontaminated. Rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. This rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[4]
-
-
Aqueous Waste: If the compound has been used in an aqueous solution, this solution should be collected as aqueous acidic hazardous waste. Do not mix with organic solvent waste.[5]
On-Site Neutralization of Small Quantities of Acidic Waste (Optional and for Experienced Personnel Only)
For small amounts of purely acidic aqueous waste containing this compound without other hazardous components, neutralization can be a viable pre-treatment step to reduce its corrosivity. This procedure should only be performed by personnel experienced in handling acids and bases.
Step-by-Step Neutralization Protocol:
-
Work in a Fume Hood: Conduct all steps within a certified chemical fume hood.
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate in water.
-
Slow Addition: While stirring the acidic waste solution, slowly add the basic solution.
-
Monitor pH: Continuously monitor the pH of the mixture using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH is between 6.0 and 8.0.
-
Off-Gassing: Be aware that neutralization will produce carbon dioxide gas. Add the base slowly to control the rate of effervescence.
-
Final Disposal: Even after neutralization, the resulting solution should be collected as hazardous aqueous waste, as it still contains the chlorinated organic compound.
Labeling and Storage of Hazardous Waste: Ensuring Clear Communication
Accurate and clear labeling of waste containers is a critical compliance and safety measure.
Labeling Requirements:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate percentage of each component.
-
The primary hazards (e.g., "Irritant," "Harmful").
-
The date on which waste was first added to the container.
-
Your name and laboratory contact information.
Store the sealed and labeled container in a designated satellite accumulation area (SAA). This area should be well-ventilated, away from incompatible materials, and have secondary containment.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Final Disposal Arrangements: The Role of Environmental Health & Safety
The final step in the disposal process is to arrange for the removal of the hazardous waste from your laboratory.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[4]
-
Follow their specific procedures for waste handover.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
By adhering to these procedures, you contribute to a safe and sustainable research environment, demonstrating a commitment to scientific integrity that extends beyond the laboratory bench.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Chloroanilino)-4-oxobut-2-enoic acid, 97%.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 7242-16-2.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Southern Illinois University. (n.d.). Chemical Waste Management Guide. Retrieved from Center for Environmental Health and Safety | SIU website.
- Greenflow. (2024, October 1). What Is Wasting Acid? Understanding Acid Waste Management.
- University of Minnesota. (2024, April 16). chemical waste guidelines. Retrieved from Health, Safety & Risk Management website.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Benchchem. (n.d.). Navigating the Safe Disposal of 3-Amino-2-iodobenzamide: A Procedural Guide.
- Technion. (n.d.). Chemical Waste Management Guide.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
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Personal protective equipment for handling N-(4-Chlorophenyl)Maleamic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. N-(4-Chlorophenyl)Maleamic Acid is a valuable compound in synthetic chemistry, but its handling demands a comprehensive and rigorous safety protocol. This guide moves beyond mere procedural lists to provide a self-validating system for its safe management, grounded in scientific principles and field-proven experience. Here, we will explore not just what to do, but why we do it, ensuring every step reinforces a culture of safety and technical excellence.
Hazard Analysis: Understanding the Intrinsic Risks
This compound (CAS No. 7242-16-2) is a yellow solid organic compound. The primary, immediate hazards identified from its Safety Data Sheet (SDS) are:
-
Eye Irritation: Causes serious eye irritation upon contact.
-
Skin Irritation: Causes skin irritation and may be harmful if absorbed.
-
Respiratory Tract Irritation: Inhalation of dust can cause respiratory irritation.
The causality behind these hazards lies in its chemical structure: an acidic carboxylic group and a chlorinated aromatic ring. The acidic nature drives its corrosive/irritant properties. Furthermore, compounds in the chlorophenol class are noted for their potential toxicity and ability to be absorbed through the skin. Related compounds like maleic acid are also known skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction. This potential for sensitization is a critical data point that elevates the need for stringent skin protection beyond preventing simple irritation.
Personal Protective Equipment (PPE): An Engineered Barrier
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on the specific task and the associated risk of exposure. The goal is to create an impermeable barrier between the researcher and the chemical.
Hand and Body Protection
Primary Recommendation: Heavy-duty Neoprene or Nitrile gloves with a minimum thickness of 8 mils (0.2 mm).
The Scientific Rationale: Standard thin (4-5 mil) nitrile gloves, common in laboratories, offer only short-term splash protection and can degrade when exposed to certain organic solvents and aromatic compounds.[1][2] Neoprene and thicker Nitrile gloves provide superior resistance to acids, caustics, and a broader range of organic compounds.[2][3] Given that this compound is a chlorinated aromatic acid, a thicker, more robust glove is a critical control measure. Always consult the specific glove manufacturer's chemical resistance chart for breakthrough time data against similar chemicals, as performance can vary between brands.[4] A lab coat is mandatory, and a chemical-resistant apron should be worn over it during weighing or transfer operations where splashes are more likely.
Eye and Face Protection
Primary Recommendation: Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles when handling larger quantities (>100g) or when there is a significant risk of dust generation.
The Scientific Rationale: The eyes are highly susceptible to irritation from acidic powders. Standard safety glasses do not provide a seal and are insufficient to protect against fine airborne particulates. Chemical splash goggles create a necessary seal around the eyes. A face shield provides a secondary layer of protection for the entire face, which is crucial during bulk transfers or spill clean-up.
Respiratory Protection
The need for respiratory protection is dictated by the scale of work and the effectiveness of engineering controls (i.e., a chemical fume hood).
| Task / Condition | Minimum Respiratory Protection | Rationale |
| Small-Scale Handling (<1g) in a certified chemical fume hood. | No respirator required if handled carefully to prevent dust. | The fume hood provides adequate ventilation to capture any incidental dust. |
| Weighing or Transferring (any quantity) | N95 Disposable Respirator | An N95 filter is 95% efficient at filtering non-oil-based particulate aerosols and is sufficient to protect against inhaling the irritant dust generated during these tasks. |
| Large-Scale Handling (>100g) or Spill Cleanup | Elastomeric Half-Mask Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate pre-filters. | This combination provides a higher level of protection. The P100 filters remove 99.97% of airborne particles, while the OV/AG cartridges would protect against any potential vapors, a crucial consideration for chlorinated organic compounds. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is paramount.
Engineering Controls and Handling
-
Ventilation: All work, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Static Control: When transferring large quantities of the powder, use anti-static weigh boats and ground equipment where possible to prevent dust ignition.
-
Handling: Always handle the solid gently to minimize dust formation. Use a scoop or spatula for transfers. Avoid pouring the powder from a height.
Storage
-
Container: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.
-
Segregation: Store away from strong bases, oxidizing agents, and reactive metals. As a chlorinated organic, it should be stored separately from flammable, non-chlorinated solvents to prevent violent reactions in case of a breach.
Surface Decontamination
After handling, all work surfaces (e.g., fume hood sash, benchtop) and equipment must be decontaminated.
-
Initial Clean: Gently wipe surfaces with a disposable towel wetted with water to remove any visible powder residue. This prevents aerosolization.
-
Neutralization: Prepare a 5-10% aqueous solution of sodium bicarbonate. Liberally wipe all surfaces with this solution to neutralize any residual acidity.[5]
-
Final Rinse: Wipe surfaces with a towel wetted with 70% ethanol or deionized water to remove the bicarbonate residue.
-
Disposal: All used wipes and towels must be disposed of as hazardous waste.
Emergency and Disposal Plan
A robust plan for managing spills and waste is a non-negotiable component of laboratory safety.
Spill Response
Immediate and correct response to a spill is critical to mitigate exposure.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large (>50g) or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
ASSESS & SECURE: If the spill is small and contained within a fume hood, you may proceed with cleanup if you are trained and have the correct PPE. Ensure the fume hood is operational.
-
CONTAIN: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
CLEANUP:
-
Carefully sweep the absorbent/chemical mixture into a designated hazardous waste container using a plastic scoop and dustpan. Do not use a brush, which can generate dust.
-
Perform the three-step surface decontamination procedure described in section 3.3.
-
-
DISPOSE: Seal and label the waste container and dispose of it through your institution's hazardous waste program.
Waste Disposal
All waste contaminated with this compound, including unused product, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).
-
Labeling: The container must be labeled with a "HAZARDOUS WASTE" tag as soon as the first item is placed inside. The label must include:
-
The full chemical name: "this compound"
-
Hazard characteristics: "Corrosive, Irritant"
-
Applicable EPA Hazardous Waste Codes: D002 (Corrosivity) .[6][7] Because this is a chlorinated organic compound, if it is part of a spent solvent mixture from a non-specific source, it could also fall under F-listed wastes (e.g., F002) .[8][9] Consult your institution's EHS department for final code determination.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
-
Pickup: Arrange for pickup through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
By embedding these scientifically-backed protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the integrity and quality of your research. Safety is not a checklist; it is a continuous, validating practice.
References
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Mickelsen, R. L., & Hall, R. C. (1987). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. American Industrial Hygiene Association Journal, 48(11), 941-947. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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University of Maryland, Baltimore Environmental Health and Safety. (n.d.). F-Listed Hazardous Waste. Retrieved from [Link]
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HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]
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Swift Supplies. (n.d.). Rubber Chemical Resistance and Compatibility Guide. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). PPE-Info Database. Centers for Disease Control and Prevention. Retrieved from [Link]
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Global Glove and Safety. (2025, March 25). How to Choose the Right Gloves for Chemical Protection. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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EHS Hero. (2024, December 7). Learn How to Respond to Chemical Spills with These Steps. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Pembina Trails School Division. (2011, August 30). Chemical Spill Clean Up (Science / IA). Retrieved from [Link]
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Environmental Health and Safety, The George Washington University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (2021, April 12). Biological Safety Manual - Chapter 10: Decontamination and Disinfection. Retrieved from [Link]
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New Jersey Institute of Technology. (n.d.). Appendix B-Decontamination and Disinfection of Laboratory Surfaces and Items. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
